molecular formula Br3- B12815257 Tribromide anion CAS No. 14522-80-6

Tribromide anion

Cat. No.: B12815257
CAS No.: 14522-80-6
M. Wt: 239.71 g/mol
InChI Key: GPWHDDKQSYOYBF-UHFFFAOYSA-N
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Description

Tribromide anion is a useful research compound. Its molecular formula is Br3- and its molecular weight is 239.71 g/mol. The purity is usually 95%.
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Properties

CAS No.

14522-80-6

Molecular Formula

Br3-

Molecular Weight

239.71 g/mol

InChI

InChI=1S/Br3/c1-3-2/q-1

InChI Key

GPWHDDKQSYOYBF-UHFFFAOYSA-N

Canonical SMILES

Br[Br-]Br

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Isolation of Tribromide Anion Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, isolation, and characterization of tribromide anion salts. These reagents are increasingly valuable in organic synthesis, serving as stable, solid sources of electrophilic bromine for a variety of transformations, including bromination and oxidation reactions. This document details established experimental protocols, explores greener synthetic alternatives, and presents key quantitative data for several common tribromide salts.

Introduction to this compound Salts

The this compound, Br₃⁻, is a polyhalogen ion formed by the reversible reaction between a bromide ion (Br⁻) and molecular bromine (Br₂). The anion is typically linear and can be asymmetric depending on the surrounding crystal lattice environment.[1][2] Salts containing the this compound are often favored over liquid bromine due to their solid nature, which makes them easier and safer to handle, weigh, and store.[3][4] The properties of the salt, such as solubility and reactivity, are significantly influenced by the accompanying cation. Large, non-polar organic cations like quaternary ammonium (B1175870) or phosphonium (B103445) ions are commonly used to stabilize the this compound, rendering the resulting salt soluble in organic solvents.[5] Popular examples include Pyridinium (B92312) Tribromide (PTB) and Tetrabutylammonium (B224687) Tribromide (TBATB).[3][6]

General Principles of Synthesis

The core of tribromide salt synthesis lies in the equilibrium between a bromide salt and elemental bromine. A cation source, typically a quaternary ammonium or pyridinium bromide salt, is reacted with molecular bromine to form the corresponding tribromide salt.

Equilibrium Diagram

G Br_minus Br⁻ (Bromide Ion) Br3_minus Br₃⁻ (Tribromide Ion) Br_minus->Br3_minus + Br₂ Br2 Br₂ (Molecular Bromine) Br3_minus->Br_minus - Br₂

Figure 1. Equilibrium between bromide, bromine, and tribromide.

The stability and ease of isolation of the tribromide salt depend on the cation's ability to accommodate the large, diffuse negative charge of the this compound in a crystal lattice.

Experimental Protocols for Key Tribromide Salts

Detailed methodologies for the synthesis of three widely used tribromide salts are provided below.

Synthesis of Tetrabutylammonium Tribromide ([N(C₄H₉)₄]Br₃)

Tetrabutylammonium tribromide (TBATB) is a versatile and convenient solid brominating agent.[3]

Protocol:

  • Reaction Setup: A reaction can be performed by treating solid tetra-n-butylammonium bromide with bromine vapor.[3]

  • Alternative Aqueous Method:

    • Dissolve tetrabutylammonium bromide in water.

    • In a separate vessel, dissolve ceric ammonium nitrate (B79036) in water.

    • Slowly add the ceric ammonium nitrate solution to the tetrabutylammonium bromide solution with stirring.

    • The product precipitates as a pale orange solid.[3]

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic byproducts.

    • Dry the product under vacuum to yield solid tetrabutylammonium tribromide.[7]

Synthesis of Pyridinium Tribromide (C₅H₅NHBr₃)

Also known as pyridinium bromide perbromide, this reagent is a crystalline, stable solid used for selective bromination.[6][8]

Protocol 1: From Pyridine (B92270) Hydrobromide [9]

  • Reaction Setup: In a flask equipped with a stirrer, dissolve one molar equivalent of pyridine hydrobromide in glacial acetic acid (approx. 240 g per mole of hydrobromide).

  • Addition of Bromine: Warm the solution to approximately 60°C. Slowly add a solution of one molar equivalent of bromine dissolved in glacial acetic acid (approx. 160 g per mole of bromine) with continuous stirring.[9]

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature, then cool further to about 10°C. Red-brown needles or prisms of pyridinium tribromide will crystallize out of the solution.[9]

  • Isolation: Collect the crystals by suction filtration. Wash the crystals with a small amount of cold acetic acid and then dry them in a vacuum desiccator.[9]

Protocol 2: From Pyridine and Hydrobromic Acid [9]

  • Formation of Pyridine Hydrobromide in situ: In a round-bottom flask, place one molar equivalent of pyridine. While cooling the flask in an ice-water bath, slowly add one molar equivalent of 48% hydrobromic acid.

  • Removal of Water: Remove the water by distillation under vacuum, heating the flask to 160°C. The dry pyridine hydrobromide remains.[9]

  • Reaction with Bromine: Dissolve the pyridine hydrobromide in glacial acetic acid and proceed with the addition of bromine as described in Protocol 1.[9]

Synthesis of Phenyltrimethylammonium (B184261) Tribromide (C₆H₅N(CH₃)₃Br₃)

Phenyltrimethylammonium tribromide (PTT) is another stable, crystalline brominating agent.[10]

Protocol: [10]

  • Preparation of Phenyltrimethylammonium Bromide: This is typically prepared first. A common precursor is phenyltrimethylammonium sulfomethylate, which is then converted to the bromide.

  • Reaction Setup: Prepare a solution of phenyltrimethylammonium bromide (or a precursor salt like sulfomethylate) in 48% hydrobromic acid diluted with water.[10]

  • Addition of Bromine: With stirring, add a slight molar excess of bromine dropwise to the solution over a period of about 20 minutes.[10]

  • Precipitation and Isolation: The orange crystalline product, phenyltrimethylammonium tribromide, will precipitate from the solution.

  • Purification: Collect the product by filtration, wash with water, and air-dry. For higher purity, the crude product can be recrystallized from acetic acid.[10]

Green Synthesis Approaches

Growing emphasis on sustainable chemistry has led to the development of greener methods for tribromide salt synthesis that avoid the use of hazardous solvents or elemental bromine.

  • Oxidative Methods: These methods generate the this compound in situ from a bromide source using an oxidizing agent.

    • Potassium Permanganate (KMnO₄): Quaternary ammonium bromides can be oxidized to the corresponding tribromides using KMnO₄ in a solvent-free reaction, offering high purity and excellent yields.[7]

    • Ceric Ammonium Nitrate (CAN): CAN can be used to oxidize tetraalkylammonium bromides to tribromides in water, providing an environmentally benign pathway.[11]

  • Electrochemical Synthesis: Electrochemical methods can generate bromine in situ from benign bromide sources, eliminating the need for hazardous oxidizing agents and reducing waste.[12]

Isolation and Purification Techniques

The isolation and purification of tribromide salts are crucial for obtaining a reagent with reliable and reproducible activity.

  • Crystallization/Recrystallization: This is the most common method for purification.

    • Solvent Selection: The ideal solvent should dissolve the tribromide salt at an elevated temperature but have low solubility at cooler temperatures. Glacial acetic acid is a common and effective solvent for recrystallizing pyridinium and phenyltrimethylammonium tribromides.[9][10] The impurities should ideally remain soluble in the cold solvent.[13]

  • Filtration: Suction filtration using a Büchner funnel is the standard method for collecting the crystalline product from the reaction or recrystallization mixture.[9]

  • Washing: The filtered crystals are typically washed with a small amount of cold solvent to remove residual mother liquor and soluble impurities.

  • Drying: The purified salt must be thoroughly dried to remove any residual solvent. This is often done in a vacuum desiccator or a vacuum oven at a mild temperature.[9]

Data Presentation: Properties of Common Tribromide Salts

The following table summarizes key quantitative data for the tribromide salts discussed.

Salt NameCation StructureMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Tetrabutylammonium Tribromide (TBATB)[N(C₄H₉)₄]⁺C₁₆H₃₆Br₃N482.18Pale orange solid71-76
Pyridinium Tribromide (PTB)[C₅H₅NH]⁺C₅H₆Br₃N319.82Red / Dark orange-brown crystalline powder128-136
Phenyltrimethylammonium Tribromide (PTT)[C₆H₅N(CH₃)₃]⁺C₉H₁₄Br₃N375.93Orange crystals113-115

Data sourced from references[3][6][10][14]

Visualization of Synthetic Workflow

The general process for synthesizing and isolating tribromide salts can be visualized as a multi-step workflow.

General Synthesis Workflow

G start Start: Cation Bromide Salt (R₄N⁺Br⁻) react Reaction: Add Bromine (Br₂) or Oxidize Bromide start->react isolate Isolation: Precipitation or Crystallization react->isolate filter Filtration & Washing isolate->filter purify Purification (Optional): Recrystallization filter->purify dry Drying filter->dry purify->filter re-filter end End: Pure Tribromide Salt (R₄N⁺Br₃⁻) dry->end

Figure 2. General workflow for tribromide salt synthesis.

Conclusion

This compound salts are highly effective and manageable brominating agents critical to modern organic synthesis. The selection of the cation allows for the tuning of the salt's physical properties, such as solubility and stability. While traditional synthesis methods involving direct reaction with elemental bromine are robust and well-established, newer, greener protocols that utilize in situ oxidation of bromide are gaining prominence, aligning with the principles of sustainable chemistry. Proper isolation and purification techniques, primarily recrystallization, are paramount to ensuring the high purity and reactivity of these valuable reagents.

References

An In-depth Technical Guide to the Discovery and History of Polyhalogen Anions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyhalogen anions, a fascinating class of compounds composed entirely of halogen atoms, have a rich history spanning over two centuries. From their initial discovery in the early 19th century to the recent synthesis of novel and complex structures, the field has continually evolved, driven by advancements in synthetic chemistry and analytical techniques. This guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of polyhalogen anions. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, extensive quantitative data, and insights into their potential biological relevance. While direct roles in intricate biological signaling pathways remain an area of active investigation, the well-established antimicrobial properties of iodine-containing polyhalogen anions, such as those found in povidone-iodine, highlight their significance in medicinal and pharmaceutical applications.

A Journey Through Time: The Discovery and History of Polyhalogen Anions

The story of polyhalogen anions begins in 1819 with the discovery of the triiodide ion ([I₃]⁻) by Pelletier and Caventou. They observed that the solubility of iodine in water significantly increased in the presence of iodide salts, a phenomenon attributed to the formation of the [I₃]⁻ anion[1]. This discovery laid the foundation for the entire field of polyhalogen chemistry.

For nearly a century, research primarily focused on polyiodides due to their relative stability and ease of preparation. A significant milestone occurred in 1923 when Chattaway and Hoyle expanded the field by investigating the polyhalide anions of the lighter halogens, bromine and chlorine[1]. Their work involved the reaction of tetraalkylammonium salts with halogens in various solvents, leading to the isolation and preliminary characterization of new polybromide and polychloride species[1].

The mid-20th century and beyond witnessed a surge in the discovery and characterization of a diverse array of polyhalogen anions, driven by the development of powerful analytical techniques such as single-crystal X-ray diffraction and Raman spectroscopy. These methods provided unprecedented insights into the structures and bonding of these unique chemical entities. Today, the field continues to expand with the synthesis of increasingly complex and exotic polyhalogen anions, including those containing fluorine, and the exploration of their potential applications in materials science, electrochemistry, and as halogenating agents[1][2].

Synthesis of Polyhalogen Anions: Detailed Experimental Protocols

The synthesis of polyhalogen anions generally involves the reaction of a halide salt with a halogen or interhalogen compound. The choice of cation, solvent, and reaction conditions plays a crucial role in determining the structure and stability of the resulting polyhalogen anion.

Synthesis of Tetrabutylammonium (B224687) Tribromide ([N(C₄H₉)₄][Br₃])

Tetrabutylammonium tribromide is a stable, crystalline solid that serves as a convenient and safe source of bromine for various chemical reactions.

Method 1: Reaction with Elemental Bromine [3]

  • Materials: Tetrabutylammonium bromide ([N(C₄H₉)₄]Br), Bromine (Br₂), Carbon tetrachloride (CCl₄).

  • Procedure:

    • Dissolve tetrabutylammonium bromide in carbon tetrachloride.

    • Slowly add a stoichiometric amount of bromine to the solution while stirring.

    • The red-orange product, [N(C₄H₉)₄][Br₃], will precipitate from the solution.

    • Collect the crystals by filtration, wash with a small amount of cold carbon tetrachloride, and dry under vacuum.

Method 2: Bromine Vapor Method [3]

  • Materials: Tetrabutylammonium bromide ([N(C₄H₉)₄]Br), Bromine (Br₂).

  • Procedure:

    • Place solid tetrabutylammonium bromide in a sealed container.

    • Introduce bromine vapor into the container.

    • The solid will react with the bromine vapor to form [N(C₄H₉)₄][Br₃].

    • The reaction is complete when the solid has uniformly changed color.

Method 3: In-situ Generation of Bromine [3]

  • Materials: Tetrabutylammonium bromide ([N(C₄H₉)₄]Br), Sodium bromate (B103136) (NaBrO₃), Hydrobromic acid (HBr).

  • Procedure:

    • Dissolve tetrabutylammonium bromide in an aqueous solution of sodium bromate.

    • Slowly add hydrobromic acid dropwise to the solution with stirring.

    • Bromine is generated in situ, which then reacts with the bromide ions to form the tribromide anion.

    • The [N(C₄H₉)₄][Br₃] will precipitate and can be collected by filtration.

Synthesis of Tetramethylammonium (B1211777) Pentaiodide ([N(CH₃)₄][I₅])

Tetramethylammonium pentaiodide is an example of a higher polyhalogen anion.

  • Materials: Tetramethylammonium iodide ([N(CH₃)₄]I), Iodine (I₂), 95% Ethanol[3].

  • Procedure:

    • In a beaker, combine 0.5 g of tetramethylammonium iodide with 1.3 g of iodine and 12 mL of 95% ethanol[4].

    • Gently heat the mixture on a hot plate with stirring until all solids are dissolved[3][4].

    • Allow the solution to cool slowly to room temperature to induce crystallization[3].

    • Further cooling in an ice bath can enhance crystal formation.

    • Collect the dark crystals by vacuum filtration using a Büchner funnel[3].

    • Wash the collected crystals with small portions of cold hexane (B92381) until the filtrate is colorless[3].

    • Air-dry the crystals to remove any residual solvent and determine the yield[3].

Experimental Workflow for Polyhalogen Anion Synthesis

Synthesis_Workflow start Start reactants Select Halide Salt (e.g., [R₄N]X) & Halogen (X'₂) or Interhalogen start->reactants solvent Choose Solvent (e.g., CCl₄, Ethanol, or solvent-free) reactants->solvent reaction Combine Reactants & Control Temperature/Stirring solvent->reaction crystallization Induce Crystallization (Cooling or Evaporation) reaction->crystallization isolation Isolate Product (Vacuum Filtration) crystallization->isolation washing Wash Crystals (e.g., with Hexane) isolation->washing drying Dry Product (Air or Vacuum) washing->drying characterization Characterize Product (Spectroscopy, X-ray Diffraction) drying->characterization

Caption: General experimental workflow for the synthesis of polyhalogen anions.

Characterization Techniques

The structural elucidation of polyhalogen anions relies heavily on a combination of spectroscopic and crystallographic methods.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of polyhalogen anions. The number, position, and intensity of the Raman bands provide a fingerprint of the specific anion and offer insights into its symmetry and bond strengths.

Experimental Protocol:

  • Sample Preparation: Crystalline samples are typically analyzed directly. For air- or moisture-sensitive compounds, samples can be sealed in a glass capillary or mounted in an inert oil (e.g., Paratone-N) under an inert atmosphere.

  • Instrumentation: A confocal Raman microscope equipped with a suitable laser excitation source (e.g., 532 nm, 633 nm, or 785 nm) is commonly used. The choice of laser wavelength is crucial to avoid fluorescence from the sample or the cation.

  • Data Acquisition: Spectra are collected by focusing the laser onto the sample. The scattered light is collected and dispersed by a grating onto a CCD detector. Multiple accumulations may be necessary to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is a plot of Raman intensity versus Raman shift (in cm⁻¹). The positions and relative intensities of the peaks are compared with literature data or theoretical calculations to identify the polyhalogen anion.

Raman Spectroscopy Workflow

Raman_Workflow start Start sample_prep Prepare Sample (Crystalline solid, sealed capillary) start->sample_prep instrument_setup Set up Raman Spectrometer (Select laser, grating, objective) sample_prep->instrument_setup focus Focus Laser on Sample instrument_setup->focus acquire Acquire Raman Spectrum focus->acquire process Process Data (Baseline correction, peak fitting) acquire->process analyze Analyze Spectrum (Compare with databases/literature) process->analyze end Identify Polyhalogen Anion analyze->end

Caption: A typical workflow for the analysis of polyhalogen anions using Raman spectroscopy.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of polyhalogen anions in the solid state. It provides accurate information on bond lengths, bond angles, and the packing of ions in the crystal lattice.

Experimental Protocol:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope. For air-sensitive crystals, this is done in an inert oil. The crystal is then mounted on a goniometer head, often using a cryoloop, and flash-cooled in a stream of cold nitrogen gas.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

  • Data Analysis: The refined structure provides precise bond lengths and angles, which are crucial for understanding the bonding within the polyhalogen anion and its interactions with the counter-ion.

Quantitative Data of Polyhalogen Anions

The structural parameters of polyhalogen anions are influenced by the identity of the halogen atoms, the nature of the counter-ion, and the crystal packing forces. The following tables summarize representative quantitative data for some common polyhalogen anions.

Table 1: Bond Lengths and Angles of Trihalide Anions ([X₃]⁻)

AnionCationBond Length 1 (Å)Bond Length 2 (Å)Bond Angle (°)Reference
[I₃]⁻[N(CH₃)₄]⁺2.9452.945180[5]
[Br₃]⁻[N(C₄H₉)₄]⁺2.542.54180
[Cl₃]⁻K⁺ (high pressure)2.3012.301180[6]

Table 2: Raman Shifts of Selected Polyhalogen Anions

AnionCationSymmetric Stretch (ν₁) (cm⁻¹)Asymmetric Stretch (ν₃) (cm⁻¹)Reference
[I₃]⁻[Na(12-crown-4)₂]⁺108-[7]
[Br₃]⁻[N(C₄H₉)₄]⁺~160~190[8]
[Cl₅]⁻[N(CH₃)₄]⁺341, 315-[5]
[Br₉]⁻[N(C₃H₇)₄]⁺~260, ~275-[5]

Biological Relevance and Potential Applications in Drug Development

While the direct involvement of polyhalogen anions in specific biological signaling pathways is not yet well-established, their role in antimicrobial applications is significant, particularly in the case of polyiodides.

Antimicrobial Activity of Polyiodides

The most prominent example of the biological application of polyhalogen anions is in povidone-iodine (PVP-I), a widely used antiseptic[7][9]. PVP-I is a complex of iodine with the polymer polyvinylpyrrolidone, where the iodine exists in equilibrium with iodide and triiodide ions[6][9]. The antimicrobial activity of PVP-I is attributed to the slow release of free molecular iodine (I₂), which is a potent oxidizing agent[6][7].

Mechanism of Action:

  • Release of Free Iodine: The PVP-I complex serves as a reservoir, releasing free iodine upon application[6][10].

  • Penetration of Microbial Cell Wall: The released iodine penetrates the cell walls of microorganisms[7][10].

  • Oxidation of Cellular Components: Iodine acts as a strong oxidizing agent, disrupting essential cellular components. It can iodinate amino acids in proteins, particularly cysteine and methionine, leading to the inactivation of vital enzymes[6]. It also oxidizes nucleotides in DNA and RNA and fatty acids in cell membranes, leading to membrane disruption and cell death[6][9][10].

The broad-spectrum activity of povidone-iodine against bacteria, fungi, viruses, and protozoa, coupled with a low incidence of microbial resistance, makes it an invaluable tool in infection control[6][9]. The sustained release of iodine from the triiodide-containing complex minimizes tissue irritation compared to elemental iodine solutions.

Antimicrobial Mechanism of Povidone-Iodine

PVP_I_Mechanism cluster_release Release of Active Species cluster_cell Microbial Cell PVP_I Povidone-Iodine Complex ([PVP-I₃]⁻ ↔ PVP + [I₃]⁻) I3_eq [I₃]⁻ ↔ I₂ + I⁻ PVP_I->I3_eq I2 Free Iodine (I₂) I3_eq->I2 cell_wall Cell Wall/Membrane I2->cell_wall Penetration proteins Proteins/Enzymes I2->proteins Oxidation & Iodination nucleic_acids Nucleic Acids (DNA/RNA) I2->nucleic_acids Oxidation cell_death Cell Death proteins->cell_death Inactivation nucleic_acids->cell_death Damage

Caption: The antimicrobial mechanism of povidone-iodine, highlighting the role of the triiodide anion.

Future Directions in Drug Development

The ability of polyhalogen anions to act as stable, solid sources of halogens opens up possibilities for their use in controlled-release drug delivery systems. The development of novel polyhalogen anion-containing materials with tailored release profiles could lead to new antimicrobial agents with enhanced efficacy and reduced toxicity. Furthermore, exploring the interactions of different polyhalogen anions with biological macromolecules may reveal novel therapeutic targets and mechanisms of action.

Conclusion

The field of polyhalogen anion chemistry has a long and distinguished history, evolving from the simple observation of increased iodine solubility to the synthesis and characterization of a vast array of complex structures. This guide has provided a comprehensive overview of the key historical milestones, detailed experimental protocols for their synthesis and characterization, and a compilation of essential quantitative data. While their direct role in biological signaling remains an emerging area of research, the established antimicrobial applications of polyiodides underscore their importance in medicine and drug development. The continued exploration of this unique class of compounds promises to uncover new fundamental chemical principles and lead to the development of novel materials and therapeutic agents.

References

An In-depth Technical Guide to the Electronic and Molecular Structure of the Tribromide Anion (Br₃⁻)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tribromide anion (Br₃⁻), a member of the polyhalogen ion family, is a linear, symmetrical species of significant interest in synthetic chemistry, acting as a solid, manageable source of bromine. Understanding its electronic and molecular structure is fundamental to appreciating its reactivity and stability. This guide provides a comprehensive analysis of the Br₃⁻ ion, detailing its theoretical underpinnings—from Lewis structures to molecular orbital theory—and summarizing key experimental data obtained through crystallographic and spectroscopic techniques. Detailed experimental protocols for its characterization are also provided to facilitate further research.

Theoretical Framework of the this compound

The structure of the tribromide ion can be systematically understood by applying fundamental chemical theories.

Lewis Structure and Valence Electrons

The construction of the Lewis structure for Br₃⁻ begins with the summation of valence electrons. Each of the three bromine atoms (Group 17) contributes 7 valence electrons, and the single negative charge adds one more, for a total of 22 valence electrons.

The resulting Lewis structure places one bromine atom at the center, single-bonded to two terminal bromine atoms. To satisfy the octet rule for the terminal atoms and accommodate all 22 electrons, the central bromine atom must hold more than eight electrons, an allowance known as an expanded octet. The final structure shows the central bromine with two bonding pairs and three lone pairs of electrons.[1][2][3]

VSEPR Theory and Molecular Geometry

The Valence Shell Electron Pair Repulsion (VSEPR) theory predicts the geometry of a molecule by minimizing the electrostatic repulsion between electron pairs around the central atom. For the central bromine in Br₃⁻, there are five electron domains (two bonding pairs and three lone pairs).

According to VSEPR theory, these five domains arrange themselves in a trigonal bipyramidal geometry to maximize separation.[4] To minimize repulsion, the lone pairs, which are more repulsive than bonding pairs, occupy the three equatorial positions. The two terminal bromine atoms are consequently forced into the axial positions. This arrangement results in a linear molecular geometry with a Br-Br-Br bond angle of 180°.[4][5]

Hybridization

To accommodate five electron domains in a trigonal bipyramidal arrangement, the central bromine atom undergoes sp³d hybridization . One s orbital, three p orbitals, and one d orbital combine to form five equivalent hybrid orbitals. Two of these orbitals form sigma bonds with the terminal bromine atoms, while the other three hold the lone pairs of electrons.

Molecular Orbital (MO) Theory

A more sophisticated description of the bonding in Br₃⁻ is provided by Molecular Orbital (MO) theory, specifically through a 3-center-4-electron (3c-4e) bond model. This model considers the combination of the p-orbitals from the three colinear bromine atoms. These atomic orbitals combine to form three molecular orbitals:

  • A bonding orbital (σ): Occupied by two electrons, delocalized over all three atoms.

  • A non-bonding orbital (n): Occupied by two electrons, primarily located on the terminal bromine atoms.

  • An anti-bonding orbital (σ*): This orbital remains unoccupied.

The four valence electrons involved in bonding (hence 3c-4e) fill the bonding and non-bonding orbitals, resulting in a net bond order of 0.5 for each Br-Br interaction. This leads to a stable, linear ion.

Quantitative Structural and Spectroscopic Data

Experimental techniques provide precise quantitative data that confirm the theoretical models of the Br₃⁻ structure. The exact bond lengths can vary slightly depending on the counter-ion in the crystal lattice, which can induce minor asymmetry.

ParameterExperimental ValueTechnique
Molecular Geometry LinearX-ray Crystallography
Bond Angle (Br-Br-Br) ~180°X-ray Crystallography
Bond Length (Br-Br) 2.50 - 2.59 Å (250 - 259 pm)X-ray Crystallography
Symmetric Stretch (ν₁) 162 - 170 cm⁻¹Raman Spectroscopy[6]
Asymmetric Stretch (ν₃) 195 - 220 cm⁻¹Raman Spectroscopy[6]

Visualizations of Structural Determination

The following diagrams illustrate the logical and experimental workflows for determining the structure of the Br₃⁻ ion.

Theoretical_Structure_Determination cluster_start Initial Information cluster_theory Theoretical Analysis cluster_result Predicted Structure Start Molecular Formula Br₃⁻ Lewis 1. Lewis Structure (22 valence e⁻, central Br has 3 lone pairs, 2 bonding pairs) Start->Lewis VSEPR 2. VSEPR Theory (5 electron domains → Trigonal Bipyramidal Electron Geometry) Lewis->VSEPR Leads to Hybrid 3. Hybridization (Central Br is sp³d hybridized) VSEPR->Hybrid Implies Result Molecular Geometry: Linear Bond Angle: 180° VSEPR->Result Predicts (Lone pairs equatorial)

Caption: Logical workflow for determining the molecular geometry of Br₃⁻.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Elucidation cluster_results Final Structural Information Synth Synthesis of a Tribromide Salt (e.g., [N(C₄H₉)₄]Br + Br₂) Crystal Single Crystal Growth (Slow evaporation or cooling) Synth->Crystal Raman Raman Spectroscopy Synth->Raman Xray Single-Crystal X-ray Diffraction Crystal->Xray DiffPattern Collect Diffraction Pattern Xray->DiffPattern SpecData Collect Vibrational Spectrum Raman->SpecData Model Solve & Refine Crystal Structure DiffPattern->Model Assign Assign Vibrational Modes SpecData->Assign FinalStruct Quantitative Data: - Bond Lengths (e.g., ~2.54 Å) - Bond Angle (180°) - Vibrational Frequencies Model->FinalStruct Assign->FinalStruct

Caption: Experimental workflow for the characterization of the Br₃⁻ ion.

Experimental Protocols

Synthesis of a Tribromide Salt: Tetrabutylammonium (B224687) Tribromide ([N(C₄H₉)₄]Br₃)

Tetrabutylammonium tribromide (TBATB) is a stable, solid tribromide salt that serves as an excellent model compound.

Materials:

  • Tetrabutylammonium bromide ([N(C₄H₉)₄]Br)

  • Liquid Bromine (Br₂)

  • Suitable solvent (e.g., Dichloromethane or Acetic Acid)

Procedure:

  • Dissolution: Dissolve a known quantity of tetrabutylammonium bromide in a minimal amount of the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. Perform this step in a well-ventilated fume hood.

  • Addition of Bromine: While stirring vigorously, slowly add an equimolar amount of liquid bromine to the solution dropwise using a pressure-equalizing dropping funnel. A color change to deep orange/red will be observed.

  • Reaction: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the tribromide salt.

  • Isolation: Reduce the solvent volume under reduced pressure using a rotary evaporator. The product will precipitate out of the solution.

  • Purification: Collect the resulting orange crystals by vacuum filtration, wash with a small amount of cold, non-polar solvent (e.g., hexane) to remove any unreacted bromine, and dry under vacuum. The product, TBATB, can be stored in a desiccator.[3]

Characterization by Single-Crystal X-ray Diffraction

This technique provides definitive information on bond lengths, bond angles, and the overall molecular geometry in the solid state.

Methodology:

  • Crystal Selection: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) of the synthesized tribromide salt and mount it on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. Cool the crystal under a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations.

  • Unit Cell Determination: Expose the crystal to a monochromatic X-ray beam and collect a series of initial diffraction images. Index these images to determine the crystal's unit cell parameters and Bravais lattice.

  • Full Data Collection: Systematically rotate the crystal in the X-ray beam and collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the collected data (integration and scaling). Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. Build an atomic model into the map and refine it using least-squares methods until the calculated and observed diffraction patterns match, yielding precise atomic coordinates, bond lengths, and angles.

Characterization by Raman Spectroscopy

Raman spectroscopy is used to probe the vibrational modes of the Br₃⁻ ion, which are characteristic of its structure and bonding.

Methodology:

  • Sample Preparation: Place a small amount of the crystalline tribromide salt into a capillary tube or onto a microscope slide. Alternatively, prepare a concentrated solution of the salt in a suitable solvent (e.g., acetonitrile).

  • Instrument Setup: Place the sample in the spectrometer's sample compartment. Select an appropriate laser excitation wavelength (e.g., 785 nm or 532 nm) that minimizes fluorescence while providing a good signal.

  • Spectrum Acquisition: Focus the laser onto the sample and acquire the Raman spectrum. The scattered light is collected and passed through a spectrometer to a detector. Set the acquisition parameters (laser power, exposure time, number of accumulations) to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum to identify the vibrational bands. The strong, polarized band observed around 162-170 cm⁻¹ is assigned to the symmetric stretching mode (ν₁) of the linear Br₃⁻ ion.[6] The weaker, depolarized band around 195-220 cm⁻¹ corresponds to the asymmetric stretch (ν₃).[6]

References

Spectroscopic Characterization of the Tribromide Anion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tribromide anion (Br₃⁻), a linear, symmetric triatomic species, plays a significant role in various chemical transformations, including as a mild and selective brominating agent in organic synthesis. Its stability and reactivity are often mediated by the choice of cation and solvent, making a thorough understanding of its structural and electronic properties crucial. This technical guide provides an in-depth overview of the key spectroscopic techniques—UV-Visible, Raman, and Infrared—used to characterize the this compound, complete with quantitative data and detailed experimental protocols.

Electronic Spectroscopy: UV-Visible Absorption

The this compound is characterized by intense absorption bands in the ultraviolet region of the electromagnetic spectrum.[1][2] These absorptions arise from electronic transitions within the molecule, specifically involving the σ and σ* molecular orbitals. The primary transition is typically assigned as σ* → σ*.

The position and intensity of the absorption maximum (λₘₐₓ) are sensitive to the solvent environment. In aqueous solutions, the UV-vis spectrum of tribromide shows an intense absorption peak around 270 nm.[3] For instance, one study reported a λₘₐₓ at 279 nm, which is considered typical for the this compound.[1] Other reports place the absorption bands in the range of 260-280 nm.[2][3]

Cation/Solvent Systemλₘₐₓ (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
Benzyltrimethylammonium / H₂O279Not Specified[1]
Aqueous Solution270~40,000 (for 1 mM solution)[3]
General Range260-280Not Specified[2]

Table 1: UV-Visible Absorption Data for the this compound.

Experimental Protocol: UV-Visible Spectroscopy

A standard protocol for obtaining the UV-Vis spectrum of a tribromide solution is as follows:

  • Preparation of Tribromide Solution: Tribromide solutions are typically prepared by reacting a bromide salt (e.g., potassium bromide or a quaternary ammonium (B1175870) bromide like tetrabutylammonium (B224687) bromide) with molecular bromine (Br₂) in the desired solvent.[4] Alternatively, stable solid sources like tetrabutylammonium tribromide (TBATB) can be dissolved directly.[5] For example, a solution can be made by dissolving a known quantity of TBATB in a solvent like acetonitrile (B52724) or water.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer, such as a Shimadzu UV-2600, is used for analysis.[6] A 1 cm path length quartz cuvette is standard.[6]

  • Data Acquisition:

    • A baseline spectrum of the pure solvent is recorded first.

    • The cuvette is then filled with the tribromide solution, and the absorbance is measured over a spectral range, typically from 200 nm to 500 nm.

    • The concentration of the solution should be adjusted so that the maximum absorbance falls within the linear range of the instrument (typically < 1.5).[3]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Bromide Salt (e.g., TBAB) Solution B Add Bromine Source (e.g., Br₂ or Oxidant) A->B C Formation of Br₃⁻ Solution B->C D Calibrate Spectrometer with Solvent Blank C->D Transfer to Cuvette E Measure Absorbance (200-500 nm) D->E F Identify λₘₐₓ E->F G Calculate Molar Absorptivity (ε) F->G

Caption: Workflow for UV-Vis analysis of Tribromide.

Vibrational Spectroscopy: Raman and Infrared

Vibrational spectroscopy provides direct insight into the bonding and structure of the this compound. For a linear and symmetric (D∞h point group) Br₃⁻ molecule, three fundamental vibrational modes are expected:

  • Symmetric Stretch (ν₁): Involves the two outer bromine atoms moving in-phase away from or towards the central bromine atom.

  • Asymmetric Stretch (ν₃): Involves one outer bromine atom moving towards the central atom while the other moves away.

  • Bending (ν₂): A degenerate mode involving the bending of the molecular axis.

The activity of these modes in Raman and Infrared (IR) spectroscopy is governed by selection rules.[7] For a centrosymmetric molecule like Br₃⁻:

  • The symmetric stretch (ν₁) is Raman-active and IR-inactive.

  • The asymmetric stretch (ν₃) and bending mode (ν₂) are IR-active and Raman-inactive.

This mutual exclusion principle makes Raman and IR spectroscopy complementary techniques for characterizing Br₃⁻.

The fundamental symmetric stretching frequency (ν₁) is a strong and sharp band in the Raman spectrum, typically observed around 170 cm⁻¹.[2] The exact frequency can vary slightly depending on the cation and the crystal lattice environment.

Spectroscopic TechniqueVibrational ModeTypical Frequency (cm⁻¹)ActivityReference
RamanSymmetric Stretch (ν₁)~170Active[2]
Infrared (IR)Asymmetric Stretch (ν₃)Not specified in resultsActive[7]
Infrared (IR)Bending (ν₂)Not specified in resultsActive[7]

Table 2: Vibrational Frequencies for the this compound.

Experimental Protocol: Raman Spectroscopy
  • Sample Preparation: Solid samples of tribromide salts, such as tetrabutylammonium tribromide (TBATB), can be analyzed directly.[2][8] The crystalline powder is placed onto a microscope slide or packed into a capillary tube.

  • Instrumentation: An FT-Raman spectrometer is commonly used. A typical setup involves a Nd:YAG laser for excitation at a wavelength of 532 nm.[9]

  • Data Acquisition:

    • The laser is focused on the sample.

    • The scattered light is collected and passed to the spectrometer.

    • Spectra are typically recorded in the range of 50-500 cm⁻¹ to observe the fundamental stretching mode.

    • Multiple scans are often averaged to improve the signal-to-noise ratio.

Experimental Protocol: Infrared (IR) Spectroscopy
  • Sample Preparation: Solid samples are typically prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For the ATR method, a small amount of the solid sample is pressed firmly against the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Shimadzu IRSpirit, is used.[6]

  • Data Acquisition:

    • A background spectrum (of the empty ATR crystal or a pure KBr pellet) is collected.

    • The sample is placed in the beam path, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.[6]

    • The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: Spectroscopic techniques for Br₃⁻ analysis.

References

Thermodynamic Stability of the Tribromide Anion: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The tribromide anion (Br₃⁻), a polyhalogen ion formed from the reversible reaction of a bromide ion with molecular bromine, plays a significant role in various chemical processes, including organic synthesis, analytical chemistry, and materials science. Its stability, governed by thermodynamic principles, is crucial for controlling reaction equilibria and designing novel chemical systems. This technical guide provides an in-depth analysis of the thermodynamic stability of the this compound in aqueous solution, presenting key thermodynamic parameters, detailed experimental protocols for their determination, and a discussion of the underlying chemical principles.

Introduction

The formation of the this compound is a classic example of a Lewis acid-base reaction, where the bromide ion (Br⁻) acts as a Lewis base, donating a pair of electrons to molecular bromine (Br₂), the Lewis acid. The resulting anion possesses a linear structure, as predicted by VSEPR theory, with the central bromine atom having a trigonal bipyramidal electron-pair geometry[1]. The equilibrium governing its formation is fundamental to its stability:

Br⁻(aq) + Br₂(aq) ⇌ Br₃⁻(aq)

The thermodynamic stability of the Br₃⁻ anion is quantified by its formation constant (K_f) and the associated changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). Understanding these parameters is essential for applications where Br₃⁻ is used as a mild brominating agent, a component of electrolytes in batteries, or a bromine sequestration agent. This document outlines the core thermodynamic data and the experimental methodologies used to measure these properties.

Thermodynamic Data

The stability of the this compound is defined by the equilibrium constant for its formation and the standard thermodynamic parameters associated with this reaction. These values provide a quantitative measure of the spontaneity and energetic favorability of the formation of Br₃⁻ under standard conditions (298.15 K and 1 bar).

Table 1: Thermodynamic Parameters for the Formation of Aqueous this compound at 298.15 K

ParameterSymbolValueUnitsReference
Reaction Enthalpy ΔH°rxn-22.4kJ/molCalculated¹
Reaction Gibbs Free Energy ΔG°rxn-9.9kJ/molCalculated²
Reaction Entropy ΔS°rxn-41.9J/(mol·K)Calculated³
Formation Constant K_f16.7L/mol-
Standard Enthalpy of Formation ΔH°f (Br₃⁻, aq)-129.51 ± 0.23kJ/mol[2]

¹Value calculated from the standard enthalpies of formation of the reactants and products. ²Value calculated using the relation ΔG° = -RTln(K_f). ³Value calculated using the Gibbs-Helmholtz equation: ΔG° = ΔH° - TΔS°.

The negative enthalpy change (ΔH°) indicates that the formation of the this compound is an exothermic process, releasing heat and forming a more stable chemical bond. The negative Gibbs free energy change (ΔG°) confirms that the formation is a spontaneous process under standard conditions.

Logical and Experimental Workflows

The study of tribromide stability involves understanding its core chemical equilibrium and the workflows of the experimental techniques used to quantify its thermodynamic properties.

G cluster_equilibrium Tribromide Formation Equilibrium cluster_methods Experimental Determination cluster_outputs Thermodynamic Parameters Br_minus Bromide Ion (Br⁻) Br3_minus This compound (Br₃⁻) Br_minus->Br3_minus + Br₂ Br2 Bromine (Br₂) Br3_minus->Br_minus - Br₂ UVVis UV-Vis Spectroscopy Br3_minus->UVVis Analyzed by Potentiometry Potentiometry Br3_minus->Potentiometry Analyzed by Calorimetry Calorimetry Br3_minus->Calorimetry Analyzed by Kf Formation Constant (K_f) UVVis->Kf Potentiometry->Kf dH Enthalpy (ΔH°) Calorimetry->dH dG Gibbs Free Energy (ΔG°) Kf->dG ΔG° = -RTln(K_f) dS Entropy (ΔS°) dG->dS ΔG° = ΔH° - TΔS° dH->dS ΔG° = ΔH° - TΔS°

Figure 1: Logical relationship between the tribromide equilibrium, experimental methods, and derived thermodynamic parameters.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis (Benesi-Hildebrand) A Prepare stock solution of Br₂ B Prepare multiple solutions with constant [Br₂] and varying [Br⁻] A->B C Measure absorbance (A) at λ_max (~276 nm) for each solution B->C D Calculate ΔA = A - A₀ C->D E Plot 1/ΔA vs. 1/[Br⁻] D->E F Determine slope and intercept of the linear fit E->F G Calculate K_f and ε from slope and intercept F->G

Figure 2: Experimental workflow for the determination of the tribromide formation constant using UV-Vis Spectroscopy.

Experimental Protocols

Accurate determination of the thermodynamic parameters for tribromide formation relies on precise experimental techniques. The following sections detail the protocols for the most common methods.

UV-Visible Spectrophotometry

This method leverages the strong ultraviolet absorbance of the this compound (λ_max ≈ 276 nm), which is distinct from that of molecular bromine. The Benesi-Hildebrand method is a common approach for analyzing the resulting data to determine the formation constant (K_f)[3][4].

Objective: To determine the formation constant (K_f) of Br₃⁻.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Stock solution of molecular bromine (Br₂) in a non-reactive solvent (e.g., deionized water with a supporting electrolyte like 0.1 M HBr to suppress hydrolysis).

  • Stock solution of a bromide salt (e.g., KBr or NaBr).

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation of Solutions: Prepare a series of solutions in volumetric flasks. In each flask, the initial concentration of bromine ([Br₂]₀) is held constant, while the initial concentration of bromide ([Br⁻]₀) is varied. The concentration of the bromide ion should be in significant excess of the bromine concentration to satisfy the assumptions of the Benesi-Hildebrand analysis.

  • Spectrophotometric Measurement: For each solution, measure the absorbance at the maximum wavelength for the this compound (~276 nm). A solution containing only Br₂ at the same initial concentration should be used as the reference or blank (A₀) to account for any absorbance from bromine at this wavelength.

  • Data Analysis (Benesi-Hildebrand Plot): The formation constant is determined using the Benesi-Hildebrand equation[5][6]:

    1 / (A - A₀) = 1 / (ε_Br₃⁻ * K_f * [Br₂]₀ * [Br⁻]₀) + 1 / (ε_Br₃⁻ * [Br₂]₀)

    Where:

    • A is the measured absorbance of the solution.

    • A₀ is the absorbance of the initial bromine solution.

    • ε_Br₃⁻ is the molar absorptivity of the this compound.

    • K_f is the formation constant.

    • [Br₂]₀ and [Br⁻]₀ are the initial concentrations.

    By plotting 1/(A - A₀) on the y-axis against 1/[Br⁻]₀ on the x-axis, a straight line should be obtained. The formation constant K_f can be calculated from the ratio of the intercept to the slope.

Potentiometry

Potentiometric titration uses a bromide ion-selective electrode (ISE) to measure the concentration of free bromide ions in solution at equilibrium. By titrating a bromide solution with a bromine solution, one can monitor the decrease in free [Br⁻] as it is converted to Br₃⁻.

Objective: To determine the formation constant (K_f) of Br₃⁻.

Materials:

  • Potentiometer or pH/mV meter.

  • Bromide Ion-Selective Electrode (ISE).

  • Reference electrode (e.g., Ag/AgCl).

  • Standard solution of a bromide salt (e.g., NaBr).

  • Standard solution of bromine (Br₂).

  • Magnetic stirrer and stir bar.

Procedure:

  • Electrode Calibration: Calibrate the bromide ISE using a series of standard NaBr solutions of known concentrations to create a calibration curve of potential (mV) versus log[Br⁻].

  • Titration Setup: Place a known volume and concentration of the NaBr solution into a beaker. Immerse the calibrated bromide ISE and the reference electrode.

  • Titration: Add small, precise aliquots of the standard Br₂ solution to the NaBr solution. After each addition, allow the potential reading to stabilize and record the value.

  • Data Analysis: For each point in the titration, the total concentrations of bromine and bromide added are known. The measured potential provides the concentration of free bromide ([Br⁻]_eq) via the calibration curve. The equilibrium concentrations of Br₂ and Br₃⁻ can then be calculated from the mass balance equations:

    • [Br⁻]_total = [Br⁻]_eq + [Br₃⁻]_eq

    • [Br₂]_total = [Br₂]_eq + [Br₃⁻]_eq

    The formation constant K_f is then calculated for each point:

    K_f = [Br₃⁻]_eq / ([Br⁻]_eq * [Br₂]_eq)

    The average of these values provides the formation constant for the reaction[1][7][8].

Isothermal Titration Calorimetry (ITC)

Calorimetry provides a direct measurement of the heat change (q) associated with the formation of the this compound, allowing for the direct determination of the reaction enthalpy (ΔH°_rxn).

Objective: To determine the enthalpy of reaction (ΔH°) for Br₃⁻ formation.

Materials:

  • Isothermal Titration Calorimeter.

  • Syringe for titrant.

  • Sample cell.

  • Solution of a bromide salt (e.g., NaBr) to be placed in the sample cell.

  • Solution of bromine (Br₂) to be used as the titrant.

Procedure:

  • Instrument Setup: Set the calorimeter to the desired experimental temperature (e.g., 298.15 K).

  • Loading: Load the bromide solution into the sample cell and the bromine solution into the injection syringe.

  • Titration: Program the instrument to perform a series of small, sequential injections of the bromine solution into the bromide solution. The heat released or absorbed after each injection is measured by the instrument as a power differential required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks gives the heat (q) for each injection. A plot of heat per mole of injectant versus the molar ratio of the reactants is generated. This binding isotherm is then fitted to a suitable model to extract the thermodynamic parameters, including the reaction enthalpy (ΔH°), the binding constant (K_f), and the stoichiometry of the reaction.

Conclusion

The thermodynamic stability of the this compound is a well-defined property that can be accurately determined through a combination of spectroscopic, electrochemical, and calorimetric techniques. The exergonic and exothermic nature of its formation from bromide and bromine in aqueous solution makes it a readily accessible and moderately stable species. The quantitative data and detailed experimental protocols presented in this guide offer researchers a comprehensive resource for understanding, measuring, and utilizing the properties of the this compound in their scientific and developmental endeavors.

References

Formation of the Tribromide Anion in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the formation of the tribromide anion (Br₃⁻) in aqueous solutions. It covers the core thermodynamic and kinetic principles, spectroscopic properties, and detailed experimental protocols for the characterization of this important chemical species. The information presented herein is intended to support research and development activities where the chemistry of bromine and its anionic complexes is of interest.

Introduction

The this compound is a polyhalogen ion formed by the reversible reaction between molecular bromine (Br₂) and a bromide ion (Br⁻). This equilibrium is fundamental in aqueous solutions containing both species and plays a significant role in various chemical processes, including organic synthesis, disinfection, and the formulation of bromine-based pharmaceuticals. Understanding the thermodynamics and kinetics of tribromide formation is crucial for controlling reaction pathways, optimizing product yields, and ensuring the stability of chemical formulations.

Reaction Mechanism and Equilibrium

The formation of the this compound in an aqueous solution is a rapid equilibrium reaction:

Br₂ + Br⁻ ⇌ Br₃⁻

The tribromide ion is characterized by its linear geometry and a charge-transfer absorption band in the ultraviolet region of the electromagnetic spectrum, which is distinct from the absorption of molecular bromine.[1][2] This spectral difference is the basis for many of the analytical techniques used to study this equilibrium.

Thermodynamic and Kinetic Data

The formation of the this compound is an exothermic process, and its stability is dependent on temperature and the ionic strength of the solution.[3][4] The forward reaction is typically very fast, necessitating the use of rapid kinetic techniques, such as stopped-flow spectrophotometry, for its study.[5][6]

Table 1: Thermodynamic Parameters for this compound Formation

ParameterValueConditionsReference
Equilibrium Constant (K) 16.7 M⁻¹25 °C
Standard Enthalpy of Formation (ΔH°f) -129.29 ± 0.26 kJ/mol298.15 K[7]
Standard Enthalpy of Reaction (ΔH°) -19 ± 2 kJ/mol298 K[4]
Standard Entropy of Reaction (ΔS°) 44 ± 6 J/(mol·K)298 K[4]

Table 2: Kinetic Rate Constants for this compound Formation and Dissociation

Rate ConstantValueConditionsReference
Formation (k_f) 5.1 x 10¹² exp(-1812/T) M⁻¹s⁻¹10.5 to 50 °C[4]
Dissociation (k_r) 2.5 x 10¹⁰ exp(-4068/T) s⁻¹10.5 to 50 °C[4]

Spectroscopic Properties

The this compound exhibits a strong absorbance in the UV region, which is commonly used for its quantification.

Table 3: Spectroscopic Data for the this compound in Aqueous Solution

ParameterValueWavelength (nm)Reference
Molar Absorptivity (ε) ~40,000 M⁻¹cm⁻¹266[5]
Absorption Maximum (λ_max) 266 - 270 nm[2][5]

Experimental Protocols

Determination of the Equilibrium Constant by UV-Vis Spectrophotometry

This protocol describes the determination of the equilibrium constant (K) for the formation of the this compound using UV-Vis spectrophotometry. The method relies on measuring the absorbance of solutions with known initial concentrations of bromine and bromide.

Materials:

  • Stock solution of bromine (Br₂) in a non-reactive solvent (e.g., a solution of KBrO₃ and KBr in excess acid)

  • Stock solution of potassium bromide (KBr)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of solutions with a constant, known concentration of bromine and varying, known concentrations of bromide ions in volumetric flasks. Ensure the ionic strength is kept constant by adding an inert salt if necessary.

  • Spectrophotometric Measurements:

    • Set the spectrophotometer to the wavelength of maximum absorbance for the this compound (~266 nm).

    • Use a solution containing only the bromide salt at the corresponding concentration as a blank to zero the instrument.

    • Measure the absorbance of each prepared solution.

  • Data Analysis:

    • The equilibrium concentration of tribromide can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the this compound, b is the path length of the cuvette, and c is the molar concentration of tribromide.

    • The equilibrium concentrations of free bromine and bromide can then be calculated from the initial concentrations and the concentration of the formed tribromide.

    • The equilibrium constant, K, is calculated for each solution using the expression: K = [Br₃⁻] / ([Br₂][Br⁻]).

Kinetic Analysis using Stopped-Flow Spectrophotometry

This protocol outlines the procedure for studying the fast kinetics of the this compound formation using a stopped-flow apparatus coupled with a UV-Vis spectrophotometer.[6][8]

Materials:

  • Stopped-flow spectrophotometer

  • Solution of bromine in a suitable buffer

  • Solution of potassium bromide in the same buffer

  • Data acquisition software

Procedure:

  • Instrument Setup:

    • Prepare the stopped-flow instrument by flushing the system with the buffer solution to be used in the experiment.[9]

    • Set the spectrophotometer to monitor the absorbance change at the λ_max of the this compound (~266 nm).

  • Loading of Reactants:

    • Load one syringe of the stopped-flow apparatus with the bromine solution and the other with the bromide solution.

  • Kinetic Run:

    • Initiate the reaction by rapidly mixing the two solutions. The instrument's drive mechanism will push the contents of the syringes into a mixing chamber and then into an observation cell.

    • The flow is abruptly stopped, and the data acquisition system records the change in absorbance as a function of time.

  • Data Analysis:

    • The resulting absorbance versus time data is fitted to an appropriate kinetic model (typically pseudo-first-order if one reactant is in large excess) to determine the observed rate constant (k_obs).

    • By performing a series of experiments with varying concentrations of the excess reactant, the second-order rate constant for the formation of the this compound can be determined from a plot of k_obs versus the concentration of the excess reactant.

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Tribromide_Formation_Mechanism Br2 Br₂ Br3_minus Br₃⁻ Br2->Br3_minus + Br⁻ (k_f) Br_minus Br⁻ Br3_minus->Br2 - Br⁻ (k_r)

Caption: Reaction mechanism for this compound formation.

Equilibrium_Constant_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis prep_br2 Prepare Stock Br₂ Solution prep_series Prepare Series of Solutions (Varying [Br⁻], Constant [Br₂]) prep_br2->prep_series prep_br Prepare Stock Br⁻ Solution prep_br->prep_series set_lambda Set λ_max (~266 nm) prep_series->set_lambda blank Blank with Br⁻ Solution set_lambda->blank measure_abs Measure Absorbance blank->measure_abs beer_lambert Calculate [Br₃⁻] via Beer-Lambert Law measure_abs->beer_lambert calc_eq_conc Calculate Equilibrium [Br₂] and [Br⁻] beer_lambert->calc_eq_conc calc_K Calculate Equilibrium Constant (K) calc_eq_conc->calc_K

Caption: Workflow for equilibrium constant determination.

Stopped_Flow_Workflow cluster_setup Instrument Setup cluster_run Kinetic Measurement cluster_analysis Data Analysis flush_system Flush System with Buffer load_reactants Load Br₂ and Br⁻ Solutions into Syringes flush_system->load_reactants set_params Set Wavelength and Acquisition Parameters load_reactants->set_params mix Rapid Mixing of Reactants set_params->mix stop_flow Stop Flow mix->stop_flow acquire_data Acquire Absorbance vs. Time Data stop_flow->acquire_data fit_data Fit Data to Kinetic Model acquire_data->fit_data determine_k_obs Determine k_obs fit_data->determine_k_obs plot_k_obs Plot k_obs vs. [Reactant] in Excess determine_k_obs->plot_k_obs calc_k_f Calculate Formation Rate Constant (k_f) plot_k_obs->calc_k_f

Caption: Workflow for kinetic analysis using stopped-flow.

References

theoretical studies of tribromide anion bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Studies of Tribromide Anion (Br₃⁻) Bonding

Introduction

The this compound (Br₃⁻) is a well-known polyhalogen ion that has garnered significant interest in both experimental and theoretical chemistry. Its seemingly simple triatomic structure presents a fascinating case of hypervalent bonding, where the central atom is formally bonded to more atoms than is allowed by the octet rule. Theoretical and computational studies have been instrumental in elucidating the nuanced nature of its chemical bonds, electronic structure, and spectroscopic properties. This guide provides a comprehensive overview of the theoretical approaches used to study the Br₃⁻ anion, presenting key quantitative data, methodological protocols, and conceptual models for researchers, scientists, and professionals in drug development where halogen bonding is increasingly recognized as a key interaction.

Theoretical Models of Bonding in this compound

The bonding in Br₃⁻ cannot be adequately described by simple Lewis structures with two-center, two-electron (2c-2e) bonds. Instead, several models are used to explain its linear geometry and stability.

  • Valence Shell Electron Pair Repulsion (VSEPR) Theory: The central bromine atom in Br₃⁻ has a total of 22 valence electrons (7 from each Br, plus 1 for the negative charge).[1][2] In the VSEPR model, the central bromine atom is surrounded by five electron pairs (two bonding pairs and three lone pairs).[3] These five electron pairs arrange themselves in a trigonal bipyramidal geometry to minimize repulsion. The three lone pairs occupy the equatorial positions, while the two terminal bromine atoms occupy the axial positions, resulting in a linear molecular shape with a bond angle of 180°.[1][3]

  • Molecular Orbital (MO) Theory and the 3-Center-4-Electron (3c-4e) Bond: A more sophisticated description is provided by MO theory. The bonding primarily involves the p-orbitals of the three bromine atoms. These atomic orbitals combine to form three sigma (σ) molecular orbitals: a bonding (σ), a non-bonding (σₙ), and an anti-bonding (σ*) orbital. The four valence p-electrons involved in the three-center bond fill the bonding and non-bonding orbitals. This configuration, known as a three-center four-electron (3c-4e) bond, explains the stability and linearity of the anion. The delocalization of electrons across the three centers is a key feature of this model.[1][4]

Computational Methodologies

Quantum chemical calculations are essential for obtaining accurate quantitative data on the Br₃⁻ anion. The choice of method and basis set is crucial for reliable predictions.

Common Theoretical Approaches:

  • Density Functional Theory (DFT): DFT is a widely used method that offers a good balance between computational cost and accuracy. Functionals like B3LYP are commonly employed for geometry optimization and frequency calculations.[4]

  • Ab Initio Methods: For higher accuracy, especially for calculating energies and weak interactions, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are used.[5][6] These methods are more computationally demanding but provide benchmark-quality results.

Basis Sets:

  • Pople-style basis sets, such as 6-311G++(d,p) , which include polarization and diffuse functions, are often used with DFT to accurately describe the electron distribution in an anionic species.[4]

  • Correlation-consistent basis sets or Atomic Natural Orbital (ANO) basis sets are typically paired with high-level ab initio methods for achieving high accuracy.[6]

Quantitative Data from Theoretical Studies

Theoretical studies have provided a wealth of quantitative data characterizing the Br₃⁻ anion. The following tables summarize key computed properties.

Table 1: Geometric Parameters and Vibrational Frequencies

PropertyTheoretical ValueExperimental/Other ValueCitation
Molecular Geometry LinearLinear[1][3][4]
Bond Angle (Br-Br-Br) 180°180°[1][4]
Bond Length (Br-Br) ~2.70–2.90 Å~2.26 Å[1][4]
Symmetric Stretch (ν₁) 150–170 cm⁻¹-[4]
Asymmetric Stretch (ν₃) 200–220 cm⁻¹-[4]
Bending Mode (ν₂) 80–100 cm⁻¹-[4]
Note: Bond lengths can vary depending on the computational method, basis set, and whether the calculation is for the gas phase or simulates a solid-state environment.

Table 2: Electronic and Thermochemical Properties

PropertyTheoretical ValueMethod/CommentCitation
NBO Charge (Central Br) -0.32 |e|B3LYP/6-311G++(d,p)[4]
NBO Charge (Terminal Br) -0.34 |e|B3LYP/6-311G++(d,p)[4]
HOMO-LUMO Gap 4.1 eVB3LYP/6-311G++(d,p)[4]
ΔfH°gas (Enthalpy of Formation) -309 ± 7.1 kJ/molThermochemical Cycle[7]
Total Bond Energy ~579 kJ/molSimple estimation from Br-Br bonds[1]

Detailed Theoretical Protocol

The following outlines a standard computational workflow for the theoretical investigation of the this compound.

Protocol: Ab Initio/DFT Study of Br₃⁻

  • Molecule Building:

    • Construct the initial geometry of the Br₃⁻ anion. A linear arrangement of the three bromine atoms is a suitable starting point. Define the charge as -1 and the spin multiplicity as 1 (singlet state).

  • Method and Basis Set Selection:

    • Choose a computational method and basis set appropriate for the research question. For reliable geometry and frequencies, DFT with the B3LYP functional and the 6-311G++(d,p) basis set is a common choice.[4] For high-accuracy energy calculations, CCSD(T) with a larger basis set would be preferable.

  • Geometry Optimization:

    • Perform a geometry optimization calculation. This process iteratively adjusts the positions of the atoms to find the minimum energy structure on the potential energy surface. The convergence criteria should be set to tight or very tight to ensure a true minimum is found.

  • Frequency Calculation:

    • Once the geometry is optimized, perform a frequency calculation at the same level of theory. This serves two purposes:

      • Verification: A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point.

      • Vibrational Spectra: The calculation yields the harmonic vibrational frequencies (symmetric stretch, asymmetric stretch, and bending modes), which can be compared with experimental spectroscopic data (e.g., Raman spectroscopy).[4]

  • Property Calculations:

    • Using the optimized geometry, perform single-point energy calculations to determine various electronic properties.

    • Charge Distribution: Use methods like Natural Bond Orbital (NBO) or Mulliken population analysis to determine the partial charges on each bromine atom, providing insight into charge delocalization.[4]

    • Molecular Orbitals: Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the anion's reactivity and electronic transitions.[4]

    • Thermochemistry: Calculate thermodynamic properties such as the enthalpy and Gibbs free energy of formation.

  • Data Analysis and Interpretation:

    • Compare the calculated bond lengths, bond angles, and vibrational frequencies with available experimental data to validate the computational model.

    • Interpret the calculated charge distribution and molecular orbitals in the context of the 3c-4e bonding model.

Mandatory Visualizations

G cluster_setup 1. System Setup cluster_calc 2. Core Calculations cluster_analysis 3. Analysis a Define System (Br₃⁻, Charge: -1) b Select Computational Method (e.g., DFT, CCSD(T)) a->b c Choose Basis Set (e.g., 6-311G++(d,p)) b->c d Geometry Optimization c->d e Frequency Calculation d->e f Verify Minimum (No Imaginary Frequencies) e->f g Calculate Properties (Charges, Energies, MOs) f->g h Analyze & Interpret Results g->h i Publication / Report G Bonding Models for this compound (Br₃⁻) Br3 Br₃⁻ Anion VSEPR VSEPR Theory Br3->VSEPR Lewis Lewis Structure (Resonance) Br3->Lewis MO Molecular Orbital Theory (3c-4e Bond) Br3->MO EG 5 Electron Pairs (2 BP + 3 LP) VSEPR->EG TBP Trigonal Bipyramidal Electron Geometry EG->TBP Linear Linear Molecular Shape TBP->Linear Resonance [ Br—Br •• Br ]⁻   ↔   [ Br •• Br—Br ]⁻ Lewis->Resonance p_orbitals 3 x Bromine p-orbitals MO->p_orbitals MO_diagram σ (bonding) σₙ (non-bonding) σ* (anti-bonding) p_orbitals->MO_diagram

References

physical and chemical properties of pyridinium tribromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pyridinium (B92312) Tribromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium tribromide, also known as pyridinium bromide perbromide (PBPB), is a solid, crystalline organic compound composed of a pyridinium cation and a tribromide anion.[1][2] It serves as a stable and convenient electrophilic brominating agent, offering a safer and more easily handled alternative to liquid bromine for a wide range of organic syntheses.[2][3] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and use, and key safety information.

Physical and Chemical Properties

Pyridinium tribromide is a red-orange to brown crystalline powder.[4][5] It is valued in synthetic chemistry for its ability to act as a controlled source of bromine.[2]

Quantitative Physical Properties

The key physical properties of pyridinium tribromide are summarized in the table below. These values represent typical data found in commercial and academic sources.

PropertyValueSource(s)
Molecular Formula C₅H₆Br₃N[4]
Molecular Weight 319.82 g/mol [4][5]
Appearance Red-orange to red to brown powder, crystals, and/or chunks[4][5]
Melting Point 127-133 °C[4][5]
Boiling Point 115.3 °C at 760 mmHg[4]
Flash Point 20 °C[4]
Density (estimate) 2.9569 g/cm³[4][5]
Water Solubility Decomposes[4][5]
Solubility Soluble in methanol (B129727) and glacial acetic acid.[3][4]
Chemical and Spectroscopic Properties

Reactivity and Stability: Pyridinium tribromide is a stable solid under recommended storage conditions (2-8°C, dry environment).[4][6] It is incompatible with strong oxidizing agents and strong bases.[4][5] Its primary chemical characteristic is its function as an electrophilic brominating agent. In solution, it exists in equilibrium with pyridinium bromide and molecular bromine, making it a controlled source of Br₂.[3][7][8] This property makes it highly effective for the bromination of alkenes, alkynes, ketones, phenols, and various aromatic compounds.[5][9]

Spectroscopic Data: Spectroscopic methods are crucial for the identification and characterization of pyridinium tribromide.

  • Infrared (IR) Spectroscopy: IR spectra are available for pyridinium tribromide, showing characteristic peaks for the pyridinium cation.[10][11] The formation of the quaternary salt leads to changes in the C-H aromatic vibration region (3250–3000 cm⁻¹) and the C=C/C=N vibration region (1650–1400 cm⁻¹).[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data have been recorded for pyridinium tribromide.[13] ¹H NMR spectra show characteristic shifts for the protons on the pyridinium ring.[14]

  • Mass Spectrometry (MS): Mass spectrometry data is also available for the compound.[15]

Experimental Protocols

Detailed methodologies are essential for the safe and effective use of pyridinium tribromide in a laboratory setting.

Protocol 1: Synthesis of Pyridinium Tribromide

This protocol describes a common laboratory-scale synthesis of pyridinium tribromide.[16]

Materials:

  • Pyridine (B92270) (79.1 g)

  • 48% Hydrobromic acid (113 ml)

  • Bromine (80 g, 25.5 ml)

  • Glacial acetic acid (320 ml)

  • Round bottom flask (1 L), reflux condenser, dropping funnel, mechanical stirrer, beaker (1 L), Büchner funnel

Procedure:

  • Place 79.1 g of pyridine into a 1 L round bottom flask.

  • While cooling the flask in an ice-water bath, slowly add 113 ml of 48% hydrobromic acid via a dropping funnel.

  • Remove the reflux condenser and set up for distillation. Distill off the water under vacuum by heating the flask in an oil bath to 160 °C until the pyridine hydrobromide is completely dry.

  • Dissolve the resulting pyridine hydrobromide in 240 g of glacial acetic acid by heating.

  • Set up a mechanical stirrer and, while maintaining a temperature of 60-65 °C, slowly add a solution of 80 g of bromine in 80 ml of glacial acetic acid from a dropping funnel.

  • Transfer the flask contents to a 1 L beaker, cover, and allow to crystallize.

  • Once cooled to 10 °C, filter the red-brown needle-like crystals using a Büchner funnel.

  • Wash the crystals and allow them to air dry. The typical yield is approximately 190 g.[16]

Protocol 2: Purification by Recrystallization

For experiments requiring high-purity material, pyridinium tribromide can be recrystallized.

Materials:

  • Crude pyridinium tribromide

  • Glacial acetic acid

Procedure:

  • Dissolve the crude pyridinium tribromide in a minimum amount of hot glacial acetic acid (approximately 33 g per 100 mL of acetic acid).[4][5]

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the resulting orange-red crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold acetic acid and dry them in a vacuum desiccator.[16]

Protocol 3: General Protocol for α-Bromination of a Ketone

This protocol outlines a general procedure for the use of pyridinium tribromide in the α-bromination of a ketone, a common application.

Materials:

  • Ketone substrate

  • Pyridinium tribromide (1.0 - 1.1 equivalents)

  • Glacial acetic acid (as solvent)

  • Stir plate and magnetic stir bar

  • Reaction flask

Procedure:

  • Dissolve the ketone substrate in glacial acetic acid in a reaction flask equipped with a magnetic stir bar.

  • Add solid pyridinium tribromide to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by observing the disappearance of the red-orange color of the pyridinium tribromide.

  • Once the reaction is complete (typically indicated by the solution becoming colorless or pale yellow), pour the mixture into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude α-brominated ketone, which can be further purified by chromatography or recrystallization.

Mandatory Visualizations

Logical Relationship of Components

G Pyridine Pyridine PTB Pyridinium Tribromide (C₅H₅NH⁺Br₃⁻) Pyridine->PTB Forms Cation HBr Hydrobromic Acid (HBr) HBr->PTB Protonates Pyridine Br2 Bromine (Br₂) Br2->PTB Forms this compound

Caption: Formation of Pyridinium Tribromide from its constituent components.

Synthesis Workflow

SynthesisWorkflow start Start: Mix Pyridine and HBr step1 Distill off water to get dry Pyridine Hydrobromide start->step1 step2 Dissolve in hot Glacial Acetic Acid step1->step2 step3 Slowly add Bromine in Glacial Acetic Acid at 60-65 °C step2->step3 step4 Cool solution to allow crystallization step3->step4 step5 Filter and wash the crystals step4->step5 end End: Dry Pyridinium Tribromide product step5->end

Caption: Experimental workflow for the synthesis of Pyridinium Tribromide.

Mechanism: Electrophilic Bromination of an Alkene

BrominationMechanism cluster_reactants Reactants cluster_equilibrium Equilibrium in Solution Alkene Alkene (R₂C=CR₂) Br2 Br-Br Alkene:port->Br2:port 1. Nucleophilic attack on Br₂ PTB Pyridinium Tribromide C₅H₅NH⁺Br₃⁻ Intermediate {Cyclic Bromonium Ion} Br2->Intermediate forms PBr Pyridinium Bromide C₅H₅NH⁺Br⁻ PBr:port->Intermediate 2. Br⁻ attacks from anti-position PTB_eq Pyridinium Tribromide C₅H₅NH⁺Br₃⁻ PTB_eq->Br2 releases PTB_eq->PBr Product {Vicinal Dibromide} Intermediate->Product

Caption: General mechanism for the electrophilic addition of bromine to an alkene.

Safety and Handling

Pyridinium tribromide is a hazardous substance and must be handled with appropriate safety precautions.[17] It is classified as corrosive and causes severe skin burns and eye damage.[18] The material is also a lachrymator, meaning it can cause tearing.[4]

Hazard Summary
Hazard StatementDescriptionSource(s)
H314 Causes severe skin burns and eye damage.[18][19]
Lachrymator Irritating to the eyes, causing tears.[4][18]

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety glasses and face shield), and a suitable respirator.[18][19]

  • Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[18][20]

  • Handling: Avoid creating dust.[18] Do not breathe dust or fumes.[19] Wash hands thoroughly after handling.[18]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3][6] Keep away from strong bases and oxidizing agents.[4]

  • Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[19]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with running water for several minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17][18]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[18]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[18]

  • Inhalation: Move the person to fresh air and keep them at rest in a comfortable position for breathing. Seek immediate medical attention.[18]

References

Solubility of Tribromide Salts in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromide salts are a class of reagents widely employed in organic synthesis, particularly as solid, stable, and easy-to-handle sources of bromine for various transformations, including bromination of alkenes, alkynes, and aromatic compounds. Their efficacy in these reactions is often critically dependent on their solubility in the chosen organic solvent. This technical guide provides a comprehensive overview of the solubility of common tribromide salts in a range of organic solvents, details experimental protocols for solubility determination, and presents a generalized workflow for these procedures. Given the relative scarcity of comprehensive quantitative solubility data in publicly available literature, this guide also emphasizes qualitative solubility characteristics and provides the necessary tools for researchers to determine solubility for their specific applications.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for several common tribromide salts in various organic solvents. It is important to note that solubility is temperature-dependent, and the data presented here are at the specified temperatures. For applications requiring precise solubility information under different conditions, experimental determination is recommended.

Table 1: Solubility of Tetrabutylammonium Tribromide (TBATB)

SolventTemperature (°C)Solubility
AcetonitrileAmbient~300 g/100 mL[1][2]
Anhydrous Acetic AcidAmbient~50 g/100 mL[1][2]
ChloroformAmbientSoluble (quantitative data not specified)[1][2]
TrichloroethyleneAmbient~10 g/100 mL[1][2]
Dimethylformamide (DMF)AmbientVery Soluble (quantitative data not specified)[1][2]
Dimethyl Sulfoxide (DMSO)AmbientVery Soluble (quantitative data not specified)[1][2]

Table 2: Solubility of Phenyltrimethylammonium Tribromide

SolventTemperature (°C)Solubility
Tetrahydrofuran (THF)20630 g/L[3]
Ethanol (B145695)HotSoluble (10 mg/mL, clear solution)

Table 3: Solubility of Pyridinium (B92312) Tribromide

SolventTemperature (°C)Solubility/Recrystallization Data
Glacial Acetic AcidAmbientRecrystallized from glacial acetic acid (33g from 100mL)[4]
Methanol (B129727)AmbientSoluble (quantitative data not specified)[5][6][7]
EthanolAmbientSoluble (quantitative data not specified)[7][8]
ButanolAmbientSoluble (quantitative data not specified)[7]
Tetrahydrofuran (THF)AmbientSoluble (quantitative data not specified)[7]

Qualitative Solubility Information

For many tribromide salts and solvent combinations, only qualitative descriptions of solubility are available. This information is summarized below.

  • Tetrabutylammonium Tribromide (TBATB): In addition to the quantitative data above, TBATB is described as being slightly soluble in alcohols and acetone.[1][2] It is insoluble in water.[1][2][9]

  • Pyridinium Tribromide: This salt is generally soluble in polar organic solvents.[7][8] Conversely, it is insoluble in nonpolar solvents such as carbon tetrachloride, ethyl bromide, anhydrous ether, benzene, toluene, and petroleum ether.[7]

  • Cetyltrimethylammonium Bromide (CTAB): While not a tribromide, the bromide salt provides insight into the solubility of long-chain quaternary ammonium (B1175870) salts. It is soluble in ethanol and methanol (>200g/L at 20°C) and slightly soluble in acetone. It is almost insoluble in ether, chloroform, and benzene.[10]

  • Phenyltrimethylammonium Tribromide: This compound is insoluble in water.[11]

  • General Trends: Quaternary ammonium tribromides with larger alkyl groups, such as tetrabutylammonium, tend to exhibit higher solubility in a broader range of organic solvents compared to those with smaller substituents like tetramethylammonium (B1211777).[12] The polarity of the solvent plays a crucial role, with more polar solvents generally being better at dissolving these ionic salts.[13]

Experimental Protocols for Solubility Determination

The determination of the solubility of tribromide salts in organic solvents can be performed using several established methods. The choice of method often depends on the required accuracy, the amount of sample available, and the properties of the salt and solvent. A commonly used and reliable technique is the gravimetric method.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the tribromide salt in the solvent of interest at a specific temperature, and then determining the mass of the dissolved salt in a known mass or volume of the solvent.

Apparatus and Reagents:

  • Tribromide salt of interest

  • Organic solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (precision ±0.1 mg)

  • Glass vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed glass evaporating dishes

  • Oven

  • Desiccator

Procedure:

  • Sample Preparation: Add an excess amount of the tribromide salt to a glass vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

  • Solvent Addition: Add a known mass or volume of the organic solvent to the vial.

  • Equilibration: Seal the vial and place it in the thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time to ensure that equilibrium is reached (typically several hours to a day).

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. It is critical to maintain the temperature during this step.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particles.

  • Weighing the Saturated Solution: Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish and record the total mass.

  • Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the tribromide salt. This should be done in a fume hood.

  • Drying and Final Weighing: After the solvent has evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. Weigh the dish containing the solid residue. Repeat the drying and weighing steps until a constant mass is obtained.

Calculation of Solubility:

The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or moles of solute per liter of solvent.

  • Grams of solute per 100 g of solvent:

    • Mass of dissolved salt = (Mass of dish + salt) - (Mass of empty dish)

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + salt)

    • Solubility = (Mass of dissolved salt / Mass of solvent) x 100

Visualizing the Experimental Workflow

The logical flow of the gravimetric method for solubility determination can be visualized as follows:

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess_salt Add Excess Tribromide Salt to Vial start->add_excess_salt add_solvent Add Known Amount of Solvent add_excess_salt->add_solvent equilibrate Equilibrate at Constant Temperature with Agitation add_solvent->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle withdraw_supernatant Withdraw and Filter Supernatant settle->withdraw_supernatant weigh_solution Weigh Filtered Saturated Solution withdraw_supernatant->weigh_solution evaporate_solvent Evaporate Solvent weigh_solution->evaporate_solvent weigh_residue Weigh Solid Residue evaporate_solvent->weigh_residue calculate Calculate Solubility weigh_residue->calculate end End calculate->end

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Bromination of Phenols with Tribromide Anion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the electrophilic bromination of phenols utilizing the tribromide anion. Brominated phenols are crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and flame retardants. The use of tribromide reagents offers several advantages over elemental bromine, such as improved handling, stoichiometry control, and often, enhanced regioselectivity.

Introduction to Phenol (B47542) Bromination

The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution reactions.[1] This high reactivity can lead to polybromination and the formation of complex product mixtures when using elemental bromine (Br₂), especially in polar solvents.[1][2] Tribromide anions (Br₃⁻), often supplied as stable salts like pyridinium (B92312) tribromide (PyHBr₃) or quaternary ammonium (B1175870) tribromides (R₄NBr₃), provide a milder and more controlled source of electrophilic bromine, allowing for more selective reactions.[3][4] These reagents can be isolated as crystalline solids, which are safer and easier to handle than liquid bromine.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of phenols proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[5] The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic bromine species. The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, then loses a proton to a weak base to restore aromaticity.[5]

The this compound serves as a source of electrophilic bromine. While Br₃⁻ itself is less electrophilic than Br₂, it exists in equilibrium with molecular bromine, which is the active brominating species. The reaction is often facilitated by the solvent, which can help to polarize the Br-Br bond.[2]

EAS_Mechanism cluster_reactants Reactants cluster_products Products Phenol Phenol TransitionState Transition State Phenol->TransitionState Attack on electrophilic Br Br3 Br₃⁻ Br3->TransitionState SigmaComplex Sigma Complex (Arenium Ion) TransitionState->SigmaComplex Formation of carbocation Bromophenol Bromophenol SigmaComplex->Bromophenol Deprotonation HBr HBr SigmaComplex->HBr Br_minus Br⁻ SigmaComplex->Br_minus

Caption: General mechanism for electrophilic aromatic substitution of phenols.

Common Tribromide Reagents and Protocols

Several tribromide reagents are commonly employed for the bromination of phenols. The choice of reagent and reaction conditions can influence the selectivity (mono- vs. polybromination) and yield of the desired product.

Pyridinium Tribromide (PyHBr₃)

Pyridinium tribromide is a stable, crystalline solid that serves as a convenient source of bromine. It is particularly useful for achieving monobromination under mild conditions.

Protocol 3.1.1: Preparation of Pyridinium Tribromide [6]

  • In a round-bottom flask equipped with a dropping funnel and cooled in an ice-water bath, place 79.1 g of pyridine (B92270).

  • Slowly add 113 mL of 48% hydrobromic acid through the dropping funnel.

  • Remove the cooling bath and dropping funnel, and fit the flask for distillation.

  • Distill off the water under vacuum by heating the flask in an oil bath to 160 °C until the pyridine hydrobromide salt is completely dry.

  • To the same flask, add 240 g of glacial acetic acid and heat to dissolve the salt.

  • While stirring at 60-65 °C, slowly add a solution of 80 g of bromine in 80 mL of glacial acetic acid.

  • Transfer the mixture to a beaker and allow it to cool to 10 °C to crystallize.

  • Collect the red-brown needles of pyridinium tribromide by filtration, wash with a small amount of cold acetic acid, and air dry.

Protocol 3.1.2: Monobromination of Phenol with PyHBr₃

This protocol is adapted from general procedures for bromination using pyridinium tribromide.

  • Dissolve the phenol substrate (10 mmol) in a suitable solvent such as glacial acetic acid or dichloromethane (B109758) (50 mL) in a round-bottom flask.

  • Add pyridinium tribromide (10 mmol, 1.0 equivalent) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with a saturated solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quaternary Ammonium Tribromides (QATBs)

Reagents like tetrabutylammonium (B224687) tribromide (TBATB) and benzyltrimethylammonium (B79724) tribromide (BTMA Br₃) are also effective brominating agents.[4][7] They are often used in organic solvents like dichloromethane or methanol (B129727) and can offer high yields for polybrominated phenols.[7]

Protocol 3.2.1: Polybromination with Benzyltrimethylammonium Tribromide (BTMA Br₃) [7]

  • Dissolve the phenol (e.g., guaiacol, 10 mmol) in a mixture of dichloromethane and methanol (e.g., 20 mL : 5 mL).

  • Add BTMA Br₃ (2.1 equivalents for dibromination) to the solution at room temperature. For highly activated phenols or to achieve tribromination, up to 3.1 equivalents may be required.

  • Stir the reaction mixture for 1 hour at room temperature.

  • For substrates that generate significant amounts of HBr (e.g., nitrophenols), add calcium carbonate powder (equivalent weight to BTMA Br₃) to neutralize the acid.[7]

  • After the reaction is complete (monitored by TLC), add water (20 mL) to the mixture.

  • Extract the product with ether (4 x 40 mL).

  • Dry the combined ether layers with anhydrous magnesium sulfate and evaporate the solvent in vacuo.

  • Recrystallize the residue from a suitable solvent system (e.g., methanol-water) to afford the purified polybromophenol.[7]

In Situ Generation of Tribromide

Tribromide can be generated in situ from a bromide salt (e.g., KBr, NaBr) in the presence of an oxidant. This approach avoids the need to handle elemental bromine or pre-synthesized tribromide salts and is considered an environmentally friendlier method.[8][9]

Protocol 3.3.1: Regioselective Monobromination using KBr and an Oxidant [8]

This protocol uses ZnAl–BrO₃⁻–Layered Double Hydroxides (LDHs) as the oxidant, but other systems like H₂O₂/HBr are also common.[9]

  • To a solution of the phenol (1 mmol) in acetic acid (5 mL), add potassium bromide (KBr, 1.2 equivalents).

  • Add the oxidant (e.g., ZnAl-BrO₃⁻–LDHs, 1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture to remove any solids.

  • Dilute the filtrate with water and extract the product with an appropriate organic solvent.

  • Work up the organic phase as described in Protocol 3.1.2.

Protocol 3.3.2: Synthesis of 2,4,6-Tribromophenol (B41969) using NaBr/H₂O₂ [10]

  • In a flask, dissolve 0.168 mol of sodium bromide in 60 mL of distilled water.

  • Carefully add 0.21 mol of concentrated sulfuric acid while maintaining the temperature at 20-25 °C with external cooling.

  • Add a solution of 0.15 mol of phenol in 60 mL of distilled water to the mixture.

  • Over 3.0-3.5 hours, add 0.180 mol of 30-35% aqueous hydrogen peroxide from a dropping funnel, keeping the temperature at 20-25 °C.

  • After the addition is complete, stir the reaction mass for an additional 5 hours at the same temperature.

  • A white precipitate of 2,4,6-tribromophenol will form. Collect the product by filtration, wash with water, and recrystallize from dilute ethanol.[11]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Phenol in Solvent B Add Tribromide Reagent (or components for in situ generation) A->B C Stir at Specified Temperature B->C D Monitor by TLC C->D D->C Continue if incomplete E Quench Reaction (e.g., with water) D->E If complete F Extract with Organic Solvent E->F G Wash Organic Layer (e.g., Na₂S₂O₃, Brine) F->G H Dry and Concentrate G->H I Column Chromatography or Recrystallization H->I

Caption: General experimental workflow for the bromination of phenols.

Quantitative Data Summary

The following tables summarize yields for the bromination of various phenol derivatives using different tribromide-based protocols.

Table 1: Bromination of Phenols and Naphthols with PIDA/AlBr₃ System [12][13]

SubstrateProductYield (%)
2-Naphthol1-Bromo-2-naphthol93
1-Bromo-2-naphthol1,6-Dibromo-2-naphthol94
6-Bromo-2-naphthol1,6-Dibromo-2-naphthol96
1-Chloro-2-naphthol1-Bromo-2-chloro-2-naphthol90
Phenol4-Bromophenol78
4-Methylphenol2-Bromo-4-methylphenol81
4-Nitrophenol2-Bromo-4-nitrophenol75

Conditions: 1.2 equiv. PIDA, 2.4 equiv. AlBr₃ in MeCN at 23 °C.[13]

Table 2: Polybromination of Phenols with Benzyltrimethylammonium Tribromide (BTMA Br₃) [7]

SubstrateProductYield (%)
Phenol2,4,6-Tribromophenol98
o-Cresol4,6-Dibromo-2-methylphenol92
p-tert-Butylphenol2,6-Dibromo-4-tert-butylphenol95
Guaiacol (2-Methoxyphenol)4,6-Dibromo-2-methoxyphenol90
4-Nitrophenol2,6-Dibromo-4-nitrophenol92

Conditions: Substrate with BTMA Br₃ in CH₂Cl₂-MeOH for 1h at room temperature.[7]

Table 3: Regioselective Monobromination with KBr and ZnAl-BrO₃⁻-LDHs [8]

SubstrateMajor ProductYield (%)
Phenol4-Bromophenol92
4-Methylphenol2-Bromo-4-methylphenol89
2-Methylphenol4-Bromo-2-methylphenol91
4-Chlorophenol2-Bromo-4-chlorophenol85
2-Naphthol1-Bromo-2-naphthol95

Conditions: Substrate (1mmol), KBr, ZnAl-BrO₃⁻-LDHs in AcOH (5mL).[8]

Safety and Handling

  • Bromine and Tribromide Reagents: Bromine is highly toxic, corrosive, and a strong oxidant. Tribromide salts, while less hazardous, should still be handled with care in a well-ventilated fume hood. They can cause severe skin and eye irritation.

  • Solvents: Organic solvents like dichloromethane and acetic acid are hazardous. Avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Brominated organic waste should be collected separately.

Conclusion

The bromination of phenols using tribromide anions is a versatile and efficient method for producing valuable brominated aromatic compounds. By selecting the appropriate reagent and carefully controlling reaction conditions such as solvent and temperature, researchers can achieve high yields and desired levels of selectivity, from regioselective monobromination to exhaustive polybromination. The protocols outlined in this document provide a solid foundation for developing specific applications in research and development.

References

Application Notes and Protocols: Tribromide Anion as a Reagent for Alkene and Alkyne Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tribromide anion (Br₃⁻) has emerged as a versatile and safer alternative to molecular bromine for the electrophilic bromination of alkenes and alkynes. Typically employed as crystalline and stable salts, such as pyridinium (B92312) tribromide (PyHBr₃) and tetrabutylammonium (B224687) tribromide (TBATB), these reagents offer significant advantages in terms of handling, stoichiometry control, and reaction selectivity. This document provides detailed application notes, experimental protocols, and quantitative data for the use of tribromide anions in the synthesis of vicinal dibromides from alkenes and E-dibromoalkenes from alkynes.

Advantages of Tribromide Reagents

Using tribromide salts for bromination offers several key benefits over the use of hazardous and highly volatile liquid bromine:

  • Enhanced Safety: Tribromide salts are stable, non-volatile solids, which significantly reduces the risks associated with handling and storage.[1]

  • Precise Stoichiometry: As crystalline solids, they can be weighed accurately, allowing for precise control over the amount of brominating agent used.[2]

  • High Selectivity: These reagents often provide high stereoselectivity, yielding anti-addition products with alkenes and predominantly E-isomers with alkynes.[3][4]

  • Milder Reaction Conditions: Brominations with tribromide reagents can often be carried out under milder conditions compared to those using molecular bromine.[5]

Data Presentation

Alkene Bromination with Pyridinium Tribromide

The bromination of alkenes with pyridinium tribromide typically proceeds via an anti-addition mechanism, leading to the formation of trans-dibromides.[4] The reaction is generally carried out in solvents like acetic acid or dichloromethane.

Alkene SubstrateProductReagentSolventTemp. (°C)TimeYield (%)StereochemistryReference
trans-Stilbene (B89595)meso-1,2-Dibromo-1,2-diphenylethanePyHBr₃Glacial Acetic AcidReflux15 minHighmeso[5]
cis-Stilbene(dl)-1,2-Dibromo-1,2-diphenylethanePyHBr₃Glacial Acetic AcidRT-HighRacemic[5]
Cyclohexenetrans-1,2-DibromocyclohexanePyHBr₃Acetic AcidRT-Goodtrans[4]
1-Octene1,2-DibromooctanePyHBr₃CH₂Cl₂RT---[5]
trans-Cinnamic Acid2,3-Dibromo-3-phenylpropanoic acidPyHBr₃Acetic Acid---anti-addition[6]
Alkyne Bromination with Tetrabutylammonium Tribromide

The bromination of alkynes with tetrabutylammonium tribromide is highly stereoselective, affording the corresponding E-1,2-dibromoalkenes in high yields.[3] This method is effective for a range of terminal and internal alkynes.

Alkyne SubstrateProductReagentSolventTemp. (°C)TimeYield (%)E/Z RatioReference
Phenylacetylene (B144264)(E)-1,2-Dibromo-1-phenyletheneTBATBChloroform (B151607)20-HighPredominantly E[3]
1-Hexyne(E)-1,2-Dibromo-1-hexeneTBATBChloroform20-HighPredominantly E[3]
Diphenylacetylene(E)-1,2-Dibromo-1,2-diphenyletheneTBATBChloroform20-HighPredominantly E[3]
3-Hexyne(E)-3,4-Dibromo-3-hexeneTBATBChloroform20-HighPredominantly E[7]
4-Methylphenylacetylene(E)-1-(1,2-dibromovinyl)-4-methylbenzeneNaBr/PIDACH₃CNRT12 h7791:9[8]

Experimental Protocols

Preparation of Tribromide Reagents

Protocol 1: Synthesis of Pyridinium Tribromide (PyHBr₃)

This protocol is adapted from established laboratory procedures.[5]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 48% hydrobromic acid to pyridine with stirring.

  • To the resulting pyridinium hydrobromide solution, add molecular bromine dropwise with continued stirring and cooling.

  • The pyridinium tribromide precipitates as an orange-red solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold glacial acetic acid, and dry under vacuum.

Protocol 2: Synthesis of Tetrabutylammonium Tribromide (TBATB)

This greener synthesis avoids the direct use of molecular bromine.

Materials:

  • Tetrabutylammonium bromide (TBAB)

  • Sodium bromate (B103136) (NaBrO₃)

  • 48% Hydrobromic acid (HBr)

  • Water

Procedure:

  • Dissolve tetrabutylammonium bromide and sodium bromate in water in a flask with magnetic stirring.

  • Slowly add 48% hydrobromic acid dropwise to the solution at room temperature.

  • An orange precipitate of tetrabutylammonium tribromide will form immediately.

  • Stir the mixture for an additional 30 minutes.

  • Collect the solid by vacuum filtration, wash with water, and air-dry.

Bromination of Alkenes and Alkynes

Protocol 3: Bromination of an Alkene (e.g., trans-Stilbene) with Pyridinium Tribromide

This protocol is based on the bromination of stilbene (B7821643) as described in the literature.[5]

Materials:

  • trans-Stilbene

  • Pyridinium tribromide

  • Glacial acetic acid

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve trans-stilbene in glacial acetic acid with gentle heating.

  • Add pyridinium tribromide to the solution in one portion.

  • Heat the mixture under reflux for 15 minutes. The orange color of the tribromide should fade.

  • Cool the reaction mixture to room temperature, then cool further in an ice bath to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold methanol.

  • Recrystallize the crude product from ethanol to obtain pure meso-1,2-dibromo-1,2-diphenylethane.

Protocol 4: Bromination of an Alkyne (e.g., Phenylacetylene) with Tetrabutylammonium Tribromide

This protocol is based on the stereoselective bromination of alkynes.[3]

Materials:

  • Phenylacetylene

  • Tetrabutylammonium tribromide

  • Chloroform

Procedure:

  • Dissolve phenylacetylene in chloroform in a round-bottom flask at room temperature.

  • Add tetrabutylammonium tribromide to the solution with stirring.

  • Stir the reaction mixture at 20 °C until the reaction is complete (monitor by TLC).

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield (E)-1,2-dibromo-1-phenylethene.

Visualizations

Signaling Pathways and Experimental Workflows

Bromination_Mechanism cluster_alkene Alkene Bromination Alkene Alkene Bromonium Cyclic Bromonium Ion Alkene->Bromonium Electrophilic attack Br2 Br-Br Br2->Bromonium Product_Alkene vic-Dibromide (anti-addition) Bromonium->Product_Alkene Nucleophilic attack by Br⁻ Br_minus Br⁻ Br_minus->Product_Alkene

Caption: General mechanism for the anti-addition of bromine to an alkene.

Alkyne_Bromination_Mechanism cluster_alkyne Alkyne Bromination Alkyne Alkyne Intermediate Bromonium Ion Intermediate Alkyne->Intermediate Electrophilic attack TBATB TBATB TBATB->Intermediate provides Br₂ Product_Alkyne E-Dibromoalkene Intermediate->Product_Alkyne Nucleophilic attack

Caption: Stereoselective bromination of an alkyne to an E-dibromoalkene.

Experimental_Workflow start Start dissolve Dissolve Substrate (Alkene or Alkyne) in appropriate solvent start->dissolve add_reagent Add Tribromide Reagent (PyHBr₃ or TBATB) dissolve->add_reagent react Stir at specified temperature and time add_reagent->react workup Aqueous Workup (e.g., Na₂S₂O₃ wash) react->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: General experimental workflow for alkene and alkyne bromination.

References

Application Notes and Protocols for the Safe Handling and Storage of Organic Ammonium Tribromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organic ammonium (B1175870) tribromides, such as Pyridinium (B92312) tribromide (PHT), Tetrabutylammonium tribromide (TBATB), and Phenyltrimethylammonium tribromide (PTMATB), are versatile and effective brominating agents used in a variety of organic syntheses. As solid reagents, they offer a safer and more convenient alternative to liquid bromine. However, they are not without hazards and require careful handling and storage to ensure laboratory safety. These application notes provide detailed protocols and safety information for the use of these reagents.

Chemical and Physical Properties

Organic ammonium tribromides are typically orange to red crystalline solids. They act as a source of electrophilic bromine in chemical reactions.[1] Below is a summary of key physical and chemical properties for common organic ammonium tribromides.

PropertyPyridinium Tribromide (PHT)Tetrabutylammonium Tribromide (TBATB)Phenyltrimethylammonium Tribromide (PTMATB)
CAS Number 39416-48-338932-80-84207-56-1
Molecular Formula C₅H₆Br₃NC₁₆H₃₆Br₃NC₉H₁₄Br₃N
Molecular Weight 319.82 g/mol 482.18 g/mol 375.93 g/mol
Melting Point 127-135 °C (decomposes)[2]70-76 °C[3][4]113-115 °C
Appearance Red-orange to red to brown powder/crystals[2]Orange to yellow crystalline powder[4]Orange crystals
Solubility Soluble in methanol (B129727) and glacial acetic acid. Decomposes in water.[5][6]Soluble in chloroform, dichloromethane, ethyl acetate, and acetonitrile. Insoluble in water.[3]Soluble in polar organic solvents.
Decomposition Decomposes at melting point.[2] Thermal decomposition may emit toxic fumes.[7]Main decomposition occurs around 230 °C.[8]Heating may cause expansion or decomposition leading to violent rupture of containers.

Hazard Identification and Safety Precautions

Organic ammonium tribromides are corrosive and can cause severe skin burns and eye damage.[7] They are also lachrymators, meaning they can cause tearing. Inhalation of dust or fumes may cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.

  • Respiratory Protection: Work in a well-ventilated fume hood. If dust is generated, a respirator may be necessary.

Experimental Protocols

General Handling and Dispensing Protocol

Objective: To safely weigh and dispense solid organic ammonium tribromide for use in a chemical reaction.

Materials:

  • Organic ammonium tribromide reagent

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Reaction vessel

Procedure:

  • Ensure all necessary PPE is worn.

  • Perform all operations within a certified chemical fume hood.

  • Carefully open the reagent container, avoiding the inhalation of any dust.

  • Use a clean, dry spatula to transfer the desired amount of the solid reagent to a pre-tared weighing paper or boat on an analytical balance.

  • Promptly and securely close the reagent container after dispensing.

  • Transfer the weighed reagent directly to the reaction vessel.

  • Clean any spills on the balance or work surface immediately with a damp paper towel, taking care not to generate dust.

  • Dispose of contaminated weighing paper and gloves in the appropriate chemical waste container.

Protocol for the Bromination of an Alkene using Pyridinium Tribromide

Objective: To perform a safe and efficient bromination of an alkene (e.g., trans-stilbene) using pyridinium tribromide.

Materials:

  • trans-Stilbene

  • Pyridinium tribromide

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and stir plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Set up a reflux apparatus in a fume hood, including a round-bottom flask, reflux condenser, and a heating mantle with a stir plate.

  • To the round-bottom flask, add the alkene (e.g., 1.0 g of trans-stilbene) and a stir bar.

  • Add glacial acetic acid (e.g., 20 mL) to dissolve the alkene. Gentle warming may be required.

  • Carefully add pyridinium tribromide (1.1 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for the required reaction time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by adding water.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with water to remove any remaining acetic acid and pyridinium salts.

  • Dry the product thoroughly.

Storage and Incompatibility

Proper storage of organic ammonium tribromides is crucial for maintaining their stability and preventing hazardous situations.

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.[7]

  • Keep containers tightly closed to prevent absorption of moisture, as they can be hygroscopic.[1]

  • Store away from incompatible materials.

Chemical Incompatibilities: Organic ammonium tribromides are incompatible with:

  • Strong oxidizing agents [6]

  • Strong bases [6]

  • Metals: Avoid contact with aluminum, mild steel, and galvanized containers.[7]

  • Reducing agents

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (Goggles, Lab Coat, Gloves) prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood Ensure Safety handle_dispense Carefully Dispense Reagent prep_fume_hood->handle_dispense handle_weigh Weigh on Analytical Balance handle_dispense->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_close Securely Close Container handle_transfer->handle_close cleanup_spills Clean Spills Immediately handle_close->cleanup_spills cleanup_waste Dispose of Contaminated Materials in Designated Waste cleanup_spills->cleanup_waste Storage_Decision_Tree start Start: Storing Organic Ammonium Tribromide q_location Is the storage area cool, dry, and well-ventilated? start->q_location store_correctly Store in designated location. q_location->store_correctly Yes find_suitable_location Find a suitable storage location meeting these criteria. q_location->find_suitable_location No q_container Is the container tightly sealed? store_correctly->q_container find_suitable_location->q_location seal_container Ensure container is tightly sealed. q_container->seal_container No q_incompatible Is it stored away from incompatible materials? q_container->q_incompatible Yes seal_container->q_incompatible check_incompatibles Relocate away from strong bases, oxidizers, and reactive metals. q_incompatible->check_incompatibles No storage_complete Storage is Safe and Correct q_incompatible->storage_complete Yes check_incompatibles->storage_complete Chemical_Incompatibility_Chart cluster_incompatible Incompatible With reagent Organic Ammonium Tribromides PHT, TBATB, etc. strong_bases Strong Bases NaOH, KOH, Organic Amines reagent:port->strong_bases  Violent Reaction,  Gas Evolution strong_oxidizers Strong Oxidizing Agents Peroxides, Nitrates, Perchlorates reagent:port->strong_oxidizers  Fire/Explosion  Hazard metals Reactive Metals Aluminum, Mild Steel reagent:port->metals  Corrosion,  Gas Evolution reducing_agents Reducing Agents Hydrides, Active Metals reagent:port->reducing_agents  Exothermic  Reaction

References

Application Notes and Protocols for the Quantification of Tribromide Anion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of the tribromide anion (Br₃⁻). Three common analytical methods are covered: UV-Visible Spectroscopy, Iodometric Titration, and Ion Chromatography with Post-Column Reaction (IC-PCR-UV). Each section includes an overview of the method, a detailed experimental protocol, and a summary of quantitative performance data.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a rapid and straightforward method for the quantification of tribromide, which exhibits a strong absorbance in the UV region. The tribromide ion has a characteristic absorption maximum between 267 and 279 nm.[1] This method is particularly useful for in-situ monitoring of reactions involving tribromide.

Quantitative Data Summary
ParameterTypical Value
Wavelength (λmax)267 - 279 nm
Linearity RangeDependent on spectrophotometer, typically up to an absorbance of ~1.5
Limit of Detection (LOD)Method-dependent, can be calculated as 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve)[2][3]
Limit of Quantification (LOQ)Method-dependent, can be calculated as 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve)[2][3]
Experimental Protocol

1. Materials and Reagents:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., deionized water, acetonitrile) compatible with the sample matrix

  • Potassium bromide (KBr)

  • Liquid bromine (Br₂) or a stable tribromide salt (e.g., tetrabutylammonium (B224687) tribromide) for standard preparation.

2. Preparation of Tribromide Standard Solutions:

  • From Bromine and Bromide:

    • Prepare a stock solution of potassium bromide (e.g., 1 M in the chosen solvent).

    • Carefully add a known amount of liquid bromine to the KBr solution. The reaction Br₂ + Br⁻ ⇌ Br₃⁻ will form the this compound. The concentration of tribromide can be calculated based on the limiting reagent (usually bromine).

    • Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

  • From a Stable Tribromide Salt:

    • Accurately weigh a known amount of a stable tribromide salt.

    • Dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Serial Dilutions:

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of the samples.

3. Measurement Procedure:

  • Set the spectrophotometer to scan the UV region or to measure absorbance at the predetermined λmax of the this compound (e.g., 279 nm).[1]

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each calibration standard.

  • Measure the absorbance of the sample solutions.

  • Construct a calibration curve by plotting absorbance versus the concentration of the standards.

  • Determine the concentration of the this compound in the samples using the calibration curve.

Experimental Workflow

UV_Vis_Workflow cluster_prep Standard Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare KBr Solution B Add Bromine A->B C Prepare Tribromide Stock B->C D Serial Dilutions C->D G Measure Standards D->G E Set Spectrophotometer λmax F Blank with Solvent E->F F->G H Measure Samples G->H I Construct Calibration Curve G->I J Determine Sample Concentration H->J I->J

Caption: Workflow for tribromide quantification by UV-Vis spectroscopy.

Iodometric Titration

Iodometric titration is a classic and reliable method for determining the concentration of oxidizing agents, including the this compound. The principle involves the reaction of tribromide with an excess of iodide (I⁻) to produce iodine (I₂). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator.

Quantitative Data Summary
ParameterTypical Value
PrecisionHigh, with Relative Standard Deviation (RSD) typically <1%
AccuracyHigh, dependent on the accuracy of the standard thiosulfate solution
ApplicabilitySuitable for samples where tribromide is the primary oxidizing species
Experimental Protocol

1. Materials and Reagents:

  • Burette (50 mL)

  • Erlenmeyer flasks (250 mL)

  • Pipettes and graduated cylinders

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (approx. 0.1 N)

  • Potassium iodide (KI), solid

  • Glacial acetic acid

  • Starch indicator solution (1% w/v)

  • Deionized water

2. Standardization of Sodium Thiosulfate Solution (if not already standardized):

  • Accurately weigh a primary standard, such as potassium iodate (B108269) (KIO₃).

  • Dissolve it in deionized water in a volumetric flask.

  • Pipette an aliquot of the standard solution into an Erlenmeyer flask.

  • Add an excess of potassium iodide and acidify with sulfuric acid.

  • Titrate the liberated iodine with the sodium thiosulfate solution until the solution is a pale yellow.

  • Add a few drops of starch indicator (solution will turn blue-black) and continue titrating until the blue color disappears.

  • Calculate the exact concentration of the sodium thiosulfate solution.

3. Titration Procedure for Tribromide:

  • Accurately transfer a known volume or weight of the sample containing the this compound into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in a suitable solvent (e.g., 50 mL of glacial acetic acid).[4]

  • Add approximately 2 g of solid potassium iodide and swirl to dissolve.[4]

  • Add 100 mL of deionized water. The solution should turn a dark reddish-brown due to the liberated iodine.[4]

  • Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.[4]

  • Add 2 mL of starch indicator solution. The solution will turn a deep blue color.[4]

  • Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears.[4]

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using the same procedure but without the sample.

  • Calculate the concentration of the this compound in the sample.

Reaction: Br₃⁻ + 2I⁻ → 3Br⁻ + I₂ Titration Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Experimental Workflow

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Calculation A Transfer Sample to Flask B Add Acetic Acid A->B C Add Potassium Iodide B->C D Add Deionized Water C->D E Titrate with Na₂S₂O₃ to Pale Yellow D->E F Add Starch Indicator E->F G Titrate to Colorless Endpoint F->G H Record Volume G->H J Calculate Tribromide Concentration H->J I Perform Blank Titration I->J

Caption: Workflow for tribromide quantification by iodometric titration.

Ion Chromatography with Post-Column Reaction (IC-PCR-UV)

Ion chromatography is a powerful technique for the separation and quantification of ions. For tribromide analysis, a post-column reaction is employed to enhance detection sensitivity and selectivity. After the tribromide is separated on an anion-exchange column, it is detected by UV-Vis absorbance, often after reacting with a reagent to maintain its stability or enhance its signal. This method is particularly useful for analyzing complex matrices.

Many applications focus on the determination of bromate (B103136), where bromate is converted to tribromide post-column for detection.[5][6] This same principle can be directly applied to the quantification of tribromide itself.

Quantitative Data Summary
ParameterTypical Value (for Bromate as Tribromide)
Detection Wavelength267 nm[5][6]
Limit of Detection (LOD)0.5 µg/L[7]
Limit of Quantification (LOQ)1.0 µg/L[7]
Linearity Range0.5 - 15 µg/L[7]
PrecisionRSD < 5%
Experimental Protocol

1. Instrumentation and Reagents:

  • Ion Chromatograph with a conductivity detector and a UV-Vis detector

  • Anion-exchange column (e.g., Dionex IonPac AS19)[7]

  • Guard column

  • Post-column reaction system

  • Eluent (e.g., sodium hydroxide (B78521) or sodium carbonate/bicarbonate solution)

  • Post-column reagent (e.g., acidic potassium bromide solution to ensure the stability of the tribromide)

  • Tribromide standard solutions (prepared as described in the UV-Vis section)

2. Chromatographic Conditions:

  • Column: Dionex IonPac AS19 or similar high-capacity anion-exchange column.[7]

  • Eluent: A suitable eluent to separate tribromide from other anions, for example, a potassium hydroxide gradient.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-100 µL.

  • Detection: UV-Vis at 267 nm.[5][6]

3. Post-Column Reaction:

  • The eluent from the analytical column is mixed with the post-column reagent.

  • If the sample contains bromide and bromine that have separated on the column, an acidic potassium bromide solution can be used as the post-column reagent to shift the equilibrium towards the formation of the this compound for consistent detection.

4. Measurement Procedure:

  • Equilibrate the IC system with the eluent until a stable baseline is achieved.

  • Inject the calibration standards, starting with the lowest concentration.

  • Inject the samples.

  • Integrate the peak area corresponding to the this compound.

  • Construct a calibration curve by plotting peak area versus concentration.

  • Determine the concentration of the this compound in the samples from the calibration curve.

Experimental Workflow

IC_PCR_UV_Workflow cluster_prep Sample & Standard Prep cluster_ic IC Separation cluster_pcr Post-Column Reaction cluster_detection Detection & Analysis A Prepare Tribromide Standards B Filter Samples A->B C Inject into IC System B->C D Anion-Exchange Separation C->D E Mix with Reagent D->E F UV-Vis Detection at 267 nm E->F G Data Acquisition & Integration F->G H Quantification G->H

Caption: Workflow for tribromide quantification by IC-PCR-UV.

References

Application of Tribromide Anion in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The tribromide anion (Br₃⁻) has emerged as a versatile and advantageous reagent in the synthesis of pharmaceutical intermediates. Offered as stable, crystalline salts such as Pyridinium Tribromide (Py·HBr₃) and Tetrabutylammonium Tribromide (TBABr₃), it provides a safer and more manageable alternative to elemental bromine.[1][2] These reagents afford controlled and selective bromination of a variety of organic substrates, a crucial transformation in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[3][4] Key applications include the α-bromination of ketones to produce versatile intermediates and the regioselective bromination of aromatic systems.[5][6] This document provides detailed application notes and protocols for the synthesis of two key pharmaceutical intermediates using this compound reagents.

Application Note 1: Synthesis of α-Bromo-4-chloroacetophenone

Application: α-Bromo-4-chloroacetophenone is a key building block for the synthesis of various pharmaceuticals, including antifungal agents and kinase inhibitors. The α-bromoketone functionality allows for facile nucleophilic substitution, enabling the introduction of diverse structural motifs.[3]

Method: The synthesis involves the direct α-bromination of 4-chloroacetophenone using Pyridinium Tribromide in an acidic medium. This method offers high selectivity for mono-bromination at the α-position.[6]

Quantitative Data Summary:

Reactant/ParameterValueReference
Substrate 4-chloroacetophenone[6]
Brominating Agent Pyridinium Tribromide (Py·HBr₃)[6]
Molar Ratio (Substrate:Py·HBr₃) 1.0 : 1.1[6]
Solvent Acetic Acid[6]
Temperature 90 °C[6]
Reaction Time Not specified, reaction completion monitored[6]
Yield 85%[6]

Experimental Protocol:

Materials:

  • 4-chloroacetophenone

  • Pyridinium Tribromide (Py·HBr₃)

  • Glacial Acetic Acid

  • Water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroacetophenone (1.0 mmol) in glacial acetic acid.

  • Add Pyridinium Tribromide (1.1 mmol) to the solution.

  • Heat the reaction mixture to 90 °C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid product by filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain pure α-bromo-4-chloroacetophenone.[6][7]

Reaction Mechanism:

G Ketone Acetophenone (B1666503) Derivative ProtonatedKetone Protonated Carbonyl Ketone->ProtonatedKetone H+ Enol Enol Intermediate ProtonatedKetone->Enol -H+ Br3_anion Br₃⁻ Enol->Br3_anion AlphaBromoKetone α-Bromoacetophenone Intermediate Bromonium Ion Intermediate Br3_anion->Intermediate Intermediate->AlphaBromoKetone -H⁺, -Br⁻

Caption: Mechanism of α-bromination of acetophenones.

Application Note 2: Synthesis of 2-Amino-5-bromopyridine (B118841)

Application: 2-Amino-5-bromopyridine is a vital intermediate in the synthesis of numerous pharmaceuticals, including kinase inhibitors and agonists for various receptors.[8][9] The bromine atom serves as a handle for cross-coupling reactions, while the amino group can be further functionalized.

Method: This protocol utilizes Phenyltrimethylammonium Tribromide for the regioselective bromination of 2-aminopyridine (B139424). The reaction is carried out in chloroform (B151607) at a controlled temperature to achieve a high yield of the desired 5-bromo isomer.[9]

Quantitative Data Summary:

Reactant/ParameterValueReference
Substrate 2-aminopyridine (0.1 mol, 9.4g)[9]
Brominating Agent Phenyltrimethylammonium Tribromide (0.1 mol, 37.6g)[9]
Molar Ratio (Substrate:Brominating Agent) 1 : 1[9]
Solvent Chloroform (300 ml)[9]
Temperature 30 °C[9]
Reaction Time 2 hours[9]
Yield 75% (after recrystallization)[9]

Experimental Protocol:

Materials:

  • 2-aminopyridine

  • Phenyltrimethylammonium Tribromide

  • Chloroform

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Benzene (for recrystallization)

  • Ice

Procedure:

  • To a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-aminopyridine (9.4g, 0.1 mol), Phenyltrimethylammonium Tribromide (37.6g, 0.1 mol), and chloroform (300 ml).[9]

  • Stir the mixture to ensure homogeneity and maintain the temperature at 30°C for 2 hours.[9]

  • After the reaction period, wash the mixture with 40 ml of saturated sodium chloride solution. Separate the organic (lower) layer.[9]

  • Wash the organic layer 2-3 times with 20 ml of water.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the chloroform by rotary evaporation to obtain an oily residue.[9]

  • Cool the residue in an ice-water bath and add water to precipitate a solid.[9]

  • Collect the crude product and recrystallize from benzene. Filter and dry the purified yellow solid.[9]

Experimental Workflow:

G start Start reactants Combine 2-aminopyridine, Phenyltrimethylammonium Tribromide, and Chloroform start->reactants reaction Stir at 30°C for 2 hours reactants->reaction wash1 Wash with saturated NaCl solution reaction->wash1 separation Separate Organic Layer wash1->separation wash2 Wash with Water (2-3 times) separation->wash2 drying Dry with Na₂SO₄ wash2->drying evaporation Rotary Evaporation drying->evaporation precipitation Precipitate with ice-cold water evaporation->precipitation recrystallization Recrystallize from Benzene precipitation->recrystallization product 2-Amino-5-bromopyridine recrystallization->product

Caption: Synthesis of 2-Amino-5-bromopyridine workflow.

References

Application Notes and Protocols for the Use of Tribromide Ionic Liquids in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tribromide ionic liquids (ILs) in various catalytic applications. The content is designed to offer detailed insights into the experimental protocols and quantitative data to facilitate the adoption of these versatile compounds in research and development.

Aromatic Bromination of Aldehydes and Ketones using 1,3-Di-n-butylimidazolium Tribromide ([BBIm]Br₃)

Tribromide ionic liquids, such as 1,3-di-n-butylimidazolium tribromide ([BBIm]Br₃), serve as efficient and recyclable reagents for the regioselective monobromination of aromatic aldehydes and ketones. This method offers several advantages, including high conversion rates, short reaction times, and mild, solvent-free reaction conditions.[1]

Quantitative Data

The following table summarizes the results for the bromination of various aromatic aldehydes and ketones using [BBIm]Br₃. The reactions are typically carried out at room temperature under solvent-free conditions, leading to good to quantitative yields of the monobrominated products.[1]

EntryCarbonyl CompoundProductTime (min)Yield (%)
14-Hydroxybenzaldehyde3-Bromo-4-hydroxybenzaldehyde596
2Vanillin5-Bromo-4-hydroxy-3-methoxybenzaldehyde298
33,4-Dimethoxybenzaldehyde6-Bromo-3,4-dimethoxybenzaldehyde2082
43-Hydroxybenzaldehyde6-Bromo-3-hydroxybenzaldehyde895
5Salicylaldehyde5-Bromosalicylaldehyde3095
62,4-Dihydroxybenzaldehyde5-Bromo-2,4-dihydroxybenzaldehydeImmediately98
72-Hydroxy-4-methoxybenzaldehyde5-Bromo-2-hydroxy-4-methoxybenzaldehydeImmediately98
8o-Vanillin5-Bromo-3-methoxysalicylaldehyde296
94-Hydroxyacetophenone3-Bromo-4-hydroxyacetophenone1094
103-Hydroxyacetophenone6-Bromo-3-hydroxyacetophenone1091
Experimental Protocols

Protocol 1: Synthesis of 1,3-Di-n-butylimidazolium Tribromide ([BBIm]Br₃) [1]

  • In a fume cupboard, add molecular bromine (1.96 mL, 0.038 mol) dropwise over 15 minutes to 1,3-di-n-butylimidazolium bromide ([BBIm]Br) (10.0 g, 0.038 mol) with constant stirring in an ice bath.

  • Continue stirring the resulting deep red liquid for 2 hours to afford the 1,3-di-n-butylimidazolium tribromide ionic liquid.

Protocol 2: General Procedure for Aromatic Bromination [1]

  • To a flask containing the aromatic aldehyde or ketone (1 mmol), add 1,3-di-n-butylimidazolium tribromide (1.1 mmol).

  • Stir the mixture at room temperature for the time specified in the data table or until the reaction is complete (monitored by TLC).

  • Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

  • The remaining aqueous layer containing 1,3-di-n-butylimidazolium bromide can be concentrated under reduced pressure and the ionic liquid can be recovered and reused after drying.

Visualization

Bromination_Workflow Workflow for Aromatic Bromination using [BBIm]Br3 cluster_synthesis Synthesis of [BBIm]Br3 cluster_bromination Aromatic Bromination cluster_workup Workup and Product Isolation s1 [BBIm]Br s3 Stirring in Ice Bath s1->s3 s2 Bromine (Br2) s2->s3 s4 [BBIm]Br3 s3->s4 b2 [BBIm]Br3 s4->b2 b1 Aromatic Aldehyde/Ketone b3 Stir at Room Temperature b1->b3 b2->b3 b4 Reaction Mixture b3->b4 w1 Add Water & Extract b4->w1 w2 Organic Layer w1->w2 w3 Aqueous Layer w1->w3 w4 Wash with Na2S2O3 w2->w4 w7 Recovered [BBIm]Br w3->w7 w5 Dry and Concentrate w4->w5 w6 Purified Product w5->w6 w7->s1 Recycle

Caption: Workflow for the synthesis of [BBIm]Br₃ and its application in aromatic bromination.

Synthesis of N-Substituted Azepines Catalyzed by 1,3-Di-n-butylimidazolium Tribromide ([BBIm]Br₃)

1,3-Di-n-butylimidazolium tribromide also acts as an efficient and recyclable catalyst for the multi-component synthesis of N-substituted azepines. This protocol provides an environmentally benign alternative to previously reported methods that often suffer from low yields and complicated experimental procedures.[2][3] The ionic liquid can be recycled and reused for subsequent reactions.[2]

Quantitative Data

The following table presents the results for the synthesis of various N-substituted azepines using [BBIm]Br₃ as a catalyst. The reaction involves the coupling of aromatic amines, dimethyl/diethyl acetylene (B1199291) dicarboxylate, and 2,5-dimethoxytetrahydrofuran (B146720).

EntryAromatic AmineAcetylene DicarboxylateProductTime (h)Yield (%)
1AnilineDimethylDimethyl 1-phenyl-1H-azepine-2,3-dicarboxylate3.592
24-MethylanilineDimethylDimethyl 1-(p-tolyl)-1H-azepine-2,3-dicarboxylate4.090
34-MethoxyanilineDimethylDimethyl 1-(4-methoxyphenyl)-1H-azepine-2,3-dicarboxylate4.588
44-ChloroanilineDimethylDimethyl 1-(4-chlorophenyl)-1H-azepine-2,3-dicarboxylate4.085
54-BromoanilineDimethylDimethyl 1-(4-bromophenyl)-1H-azepine-2,3-dicarboxylate4.286
6AnilineDiethylDiethyl 1-phenyl-1H-azepine-2,3-dicarboxylate3.890
74-MethylanilineDiethylDiethyl 1-(p-tolyl)-1H-azepine-2,3-dicarboxylate4.288
Experimental Protocols

Protocol 3: General Procedure for the Synthesis of N-Substituted Azepines [2]

  • In a round-bottom flask, combine the aromatic amine (1 mmol), dimethyl/diethyl acetylene dicarboxylate (1 mmol), and 2,5-dimethoxytetrahydrofuran (1 mmol).

  • Add 1,3-di-n-butylimidazolium tribromide (10 mol%) to the mixture.

  • Stir the reaction mixture at 80 °C for the time indicated in the data table.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with diethyl ether.

  • The ionic liquid phase can be separated, washed with diethyl ether, dried under vacuum, and reused for subsequent reactions.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-substituted azepine.

Visualization

Azepine_Synthesis Multi-component Synthesis of N-Substituted Azepines cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup and Purification r1 Aromatic Amine rxn Stir at 80 °C r1->rxn r2 Acetylene Dicarboxylate r2->rxn r3 2,5-Dimethoxytetrahydrofuran r3->rxn r4 [BBIm]Br3 (Catalyst) r4->rxn w1 Cool and Extract with Ether rxn->w1 w2 Organic Phase w1->w2 w3 Ionic Liquid Phase w1->w3 w4 Wash, Dry, Concentrate w2->w4 w7 Recycle Catalyst w3->w7 w5 Column Chromatography w4->w5 w6 Pure N-Substituted Azepine w5->w6 w7->r4 Metal_Dissolution Oxidative Dissolution of Metals in [P44410][Br3] cluster_synthesis Synthesis of [P44410][Br3] cluster_dissolution Metal Dissolution s1 [P44410]Br s3 Reaction s1->s3 s2 Bromine (Br2) s2->s3 s4 [P44410][Br3] s3->s4 d2 [P44410][Br3] s4->d2 d1 Metal (M) d3 Stirring d1->d3 d2->d3 d4 Dissolved Metal Ions in IL d3->d4

References

Application Notes: Electrochemical Generation of Tribromide for Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The bromination of organic molecules is a fundamental transformation in synthetic chemistry, crucial for the preparation of pharmaceuticals, agrochemicals, and functional materials.[1] Traditional bromination methods often rely on the use of hazardous and corrosive reagents like elemental bromine (Br₂) or N-bromosuccinimide (NBS).[2] Electrochemical synthesis offers a safer, more sustainable, and highly controllable alternative.[1] By using simple and stable bromide salts (e.g., KBr, NaBr, NBu₄Br) as the bromine source, reactive brominating agents can be generated in situ through anodic oxidation.[1][2] This approach avoids the handling and storage of dangerous chemicals, minimizes waste, and allows for precise control over the reaction by tuning the applied current or potential.[1]

In the presence of excess bromide ions, the electrochemically generated bromine rapidly forms the tribromide ion (Br₃⁻), which serves as a milder and often more selective brominating agent.[3] This method has been successfully applied to a variety of substrates, including the bromofunctionalization of alkenes and alkynes.[1]

Mechanism of Electrochemical Tribromide Formation

The electrochemical process begins with the oxidation of bromide ions (Br⁻) at the anode to generate molecular bromine (Br₂). This is a two-electron process. In a solution containing a high concentration of a bromide salt, the newly formed bromine molecule then reacts with another bromide ion in a rapid equilibrium to form the tribromide ion (Br₃⁻).[1][3] The tribromide itself can be further oxidized at higher potentials to regenerate bromine.[1]

The key steps are:

  • Anodic Oxidation: 2Br⁻ → Br₂ + 2e⁻[1]

  • Tribromide Formation: Br₂ + Br⁻ ⇌ Br₃⁻[3]

Caption: Mechanism of electrochemical tribromide generation and reaction.

Protocols: Electrochemical Bromination

General Experimental Workflow

The electrochemical bromination process follows a straightforward workflow. It begins with the preparation of an electrolyte solution containing the substrate, a bromide salt (which often dually serves as the electrolyte), and a suitable solvent. This solution is added to an electrochemical cell, and the reaction is initiated by applying a constant current or potential. After the reaction is complete, the product is isolated using standard workup procedures.

G A 1. Prepare Solution Substrate, Bromide Salt (e.g., KBr), Solvent (e.g., MeCN/H₂O) B 2. Set up Electrochemical Cell Undivided or divided cell with appropriate electrodes A->B C 3. Electrolysis Apply constant current (galvanostatic) or potential (potentiostatic) B->C D 4. Monitor Reaction Using TLC or GC/LC-MS until substrate is consumed C->D E 5. Workup Quench reaction, extract with organic solvent, wash, and dry D->E F 6. Purification Column chromatography or distillation to isolate the pure product E->F

Caption: General workflow for electrochemical bromination reactions.
Protocol 1: General Procedure for Dibromination of an Alkene (Batch)

This protocol describes a general method for the electrochemical dibromination of an alkene in an undivided electrochemical cell.

Materials:

  • Undivided electrochemical cell (beaker type)

  • Graphite (B72142) felt or glassy carbon anode[1]

  • Platinum foil or nickel cathode[1][4]

  • DC power supply (galvanostat)

  • Magnetic stirrer and stir bar

  • Alkene (e.g., styrene)

  • Bromide source/electrolyte (e.g., KBr, NBu₄Br)[1]

  • Solvent (e.g., Acetonitrile/Water mixture)

Procedure:

  • Cell Assembly: Place the graphite anode and platinum cathode into the undivided cell, ensuring they do not touch. Connect the electrodes to the galvanostat.

  • Electrolyte Preparation: In the electrochemical cell, dissolve the alkene (1.0 mmol) and potassium bromide (KBr, 2.0 mmol) in a solvent mixture (e.g., 10 mL of Acetonitrile/Water, 4:1 v/v).

  • Electrolysis: Begin stirring the solution and apply a constant current (e.g., 10-20 mA/cm²). The total charge passed is typically 2.0-2.5 F/mol based on the alkene.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any residual bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Bromohydroxylation of Styrene (B11656) in a Flow Reactor[4]

This protocol is adapted from a published procedure for the continuous synthesis of bromohydrins using an electrochemical flow reactor.[4]

Materials:

  • Electrochemical flow reactor (e.g., Vapourtec Ion Reactor)

  • Graphite plate anode (surface area: 12 cm²)[4]

  • Platinum-coated titanium cathode[4]

  • HPLC pumps

  • Back pressure regulator

  • Hydrobromic acid (HBr, 48% aq.)

  • Styrene

  • Acetonitrile (MeCN) and Water (H₂O)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the substrate and electrolyte. For example, a solution containing styrene (50 mM) and hydrobromic acid (180 mM) in a MeCN/H₂O (80:20) mixture.[4]

  • System Setup: Assemble the flow reactor with the graphite anode and Pt-coated Ti cathode. Set the desired flow rate using the HPLC pumps (e.g., 0.5 mL/min).

  • Electrolysis: Apply a constant current to the cell (e.g., 100 mA, which corresponds to a charge of 2.0 F/mol at this flow rate and concentration).

  • Collection: Collect the reactor output after the system has reached a steady state.

  • Analysis and Workup: The yield can be determined by ¹H NMR analysis of the crude reaction mixture using an internal standard. For isolation, the collected solution can be worked up as described in Protocol 1.

Data Presentation: Optimization of Styrene Bromofunctionalization

The following tables summarize data from the optimization of electrochemical bromination of styrene in a flow reactor, demonstrating how reaction conditions can be tuned to favor different products.[4]

Table 1: Optimization of Bromohydrin (3a) Synthesis [4]

EntryHBr (mM)Water (%)Charge (F/mol⁻¹)Flow Rate (mL/min)Yield 3a (%)Yield Dibromide (%)
1200102.00.54029
2200202.00.57915
3200302.00.57712
4100202.00.531Trace
5180202.00.5859
6180202.20.58110

Conditions: Styrene (50 mM), MeCN/H₂O solvent, graphite anode, Pt-coated Ti cathode, constant current (100 mA).[4]

Table 2: Optimization of Dibromide (2a) Synthesis [4]

EntryHBr (mM)Charge (F/mol⁻¹)Flow Rate (mL/min)SolventYield 2a (%)Yield Bromohydrin (%)
12002.00.5MeCN916
21002.00.5MeCN7911
32002.00.25MeCN954
42002.20.25MeCN964

Conditions: Styrene (50 mM), graphite anode, Pt-coated Ti cathode, constant current (100 mA unless varied by charge/flow rate).[4]

These results clearly show that higher water content in the solvent system favors the formation of the bromohydrin, while anhydrous conditions lead to excellent yields of the dibromide product.[4]

References

Application Notes and Protocols: The Role of Tribromide Anion in Perovskite Nanocrystal Healing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colloidal lead halide perovskite nanocrystals (PNCs) are at the forefront of next-generation optoelectronic materials due to their exceptional photoluminescence properties. However, their long-term stability and performance are often hindered by surface defects that act as non-radiative recombination centers, quenching their luminescence. Among these, halide vacancies (VX) and metallic lead (Pb0) inclusions are particularly detrimental. While traditional surface passivation strategies using bromide ionic liquids can address halide vacancies, they are ineffective against metallic lead defects.

Recent advancements have demonstrated a novel approach to "heal" PNCs by addressing both halide vacancies and metallic lead defects. This is achieved through a postsynthetic surface treatment with a redox-active phosphonium (B103445) tribromide ionic liquid. The tribromide anion (Br3-) is the key component in this healing process, capable of oxidizing metallic lead (Pb0) back to its divalent state (Pb2+), thereby eliminating this quenching site and significantly enhancing the photoluminescence quantum yield (PLQY) of the nanocrystals.

These application notes provide a comprehensive overview of the this compound's role in perovskite nanocrystal healing, including detailed experimental protocols for the synthesis of CsPbBr3 nanocrystals, the preparation of the tribromide ionic liquid, and the nanocrystal healing procedure. Quantitative data on the efficacy of this treatment and visual diagrams of the underlying mechanisms and workflows are also presented.

Mechanism of this compound Healing

The healing process is a surface-mediated redox reaction. Metallic lead (Pb0) defects on the surface of the CsPbBr3 nanocrystals are oxidized by the this compound (Br3-). The this compound, delivered via a phosphonium tribromide ionic liquid (e.g., trihexyltetradecylphosphonium (B14245789) tribromide, referred to as CYPHOS Br3), binds to the nanocrystal surface, facilitating the direct interaction with the Pb0 defects.[1][2] The proposed reaction is:

Pb0 + Br3- → PbBr2 + Br-

This reaction effectively converts the non-luminescent Pb0 sites back into the perovskite lattice structure, reducing non-radiative recombination pathways and "healing" the nanocrystal.[1] This is a distinct advantage over conventional bromide ionic liquids, which primarily passivate halide vacancies.[2]

cluster_0 Perovskite Nanocrystal Surface with Defects cluster_2 Healing Mechanisms & Outcomes PNC CsPbBr3 Nanocrystal Core Defect1 Halide Vacancy (VBr) Defect2 Metallic Lead (Pb0) Passivation Halide Vacancy Passivation Redox_Healing Pb0 Oxidation (Healing) Bromide_IL Conventional Bromide IL (Br-) Bromide_IL->Passivation Addresses Tribromide_IL Redox-Active Tribromide IL (Br3-) Tribromide_IL->Passivation Addresses Tribromide_IL->Redox_Healing Enables High_PLQY Enhanced PLQY Passivation->High_PLQY Leads to Redox_Healing->High_PLQY Leads to

Figure 1: Logical relationship of defect types and healing mechanisms.

Quantitative Data

The effectiveness of the this compound healing process is demonstrated by a significant improvement in the photoluminescence quantum yield (PLQY) and a reduction in metallic lead defects.

TreatmentInitial PLQY (%)PLQY after Treatment (%)Fold Increase in PLQYReduction in Pb⁰ Sites
No Treatment ~18%N/AN/AN/A
CYPHOS Br₃ (Tribromide IL) ~18%~85%~4.7xSignificant
CYPHOS 102 (Bromide IL) ~18%~55%~3.1xMinimal

Data synthesized from "A Redox-Active Ionic Liquid Surface Treatment for Healing CsPbBr3 Nanocrystals".[2]

Experimental Protocols

Synthesis of CsPbBr₃ Nanocrystals (Hot-Injection Method)

This protocol is adapted from Protesescu et al.

Materials:

  • Cesium carbonate (Cs₂CO₃)

  • 1-Octadecene (ODE)

  • Oleic acid (OA)

  • Lead(II) bromide (PbBr₂)

  • Oleylamine (OLA)

  • Toluene (B28343)

Procedure:

  • Preparation of Cesium Oleate (B1233923) Precursor (0.125 M):

    • In a 50 mL 3-neck flask, add Cs₂CO₃ (0.407 g), ODE (20 mL), and OA (1.25 mL).

    • Heat the mixture to 120 °C under vacuum for 1 hour.

    • Switch to a nitrogen atmosphere and heat to 150 °C until the Cs₂CO₃ has fully reacted and the solution is clear.

    • Cool the solution to room temperature for use.

  • Nanocrystal Synthesis:

    • In a 100 mL 3-neck flask, add PbBr₂ (0.188 g) and ODE (10 mL).

    • Dry the mixture under vacuum for 30 minutes at 120 °C.

    • Under a nitrogen atmosphere, inject OLA (1 mL) and OA (1 mL).

    • Once the PbBr₂ is fully dissolved, raise the temperature to 180 °C.

    • Swiftly inject the cesium oleate precursor solution (0.8 mL).

    • After 5-10 seconds, quench the reaction by placing the flask in an ice-water bath.

  • Purification:

    • Add the crude solution to a centrifuge tube.

    • Add toluene to disperse the nanocrystals.

    • Precipitate the nanocrystals by adding methyl acetate (B1210297) and centrifuging.

    • Discard the supernatant and re-disperse the nanocrystal pellet in toluene.

Synthesis of Trihexyltetradecylphosphonium Tribromide (CYPHOS Br₃)

Materials:

  • Trihexyltetradecylphosphonium bromide (CYPHOS 102)

  • Bromine (Br₂)

  • Toluene

Procedure:

  • Dissolve CYPHOS 102 in a minimal amount of toluene in a round-bottom flask.

  • Slowly add an equimolar amount of Br₂ to the solution while stirring.

  • Allow the reaction to proceed at room temperature for 1-2 hours. The solution will turn from colorless to a distinct orange color.

  • Remove the toluene under reduced pressure to yield the orange, viscous ionic liquid, CYPHOS Br₃.

Postsynthetic Healing of CsPbBr₃ Nanocrystals

Procedure:

  • Disperse the purified CsPbBr₃ nanocrystals in toluene to a known concentration (e.g., 1 mg/mL).

  • Prepare a stock solution of CYPHOS Br₃ in toluene (e.g., 10 mg/mL).

  • Add the CYPHOS Br₃ solution to the nanocrystal dispersion. The optimal amount should be determined empirically but can start at a 1:1 molar ratio of IL to estimated surface lead atoms.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • The healed nanocrystals can be used directly in solution for characterization or can be re-precipitated for further use.

cluster_1 Healing Protocol cluster_2 Characterization NC_Synth 1. CsPbBr3 Nanocrystal Synthesis (Hot-Injection) Dispersion 3. Disperse NCs in Toluene NC_Synth->Dispersion IL_Synth 2. CYPHOS Br3 Ionic Liquid Synthesis Treatment 4. Add CYPHOS Br3 Solution IL_Synth->Treatment Dispersion->Treatment Stirring 5. Stir at Room Temperature Treatment->Stirring Healed_NCs Healed CsPbBr3 Nanocrystals Stirring->Healed_NCs PLQY_meas PLQY Measurement NMR_spec NMR Spectroscopy XPS_anal XPS Analysis Healed_NCs->PLQY_meas Healed_NCs->NMR_spec Healed_NCs->XPS_anal Defective_NC Defective CsPbBr3 NC (Surface Pb0, VBr) Treatment Postsynthetic Treatment with CYPHOS Br3 Defective_NC->Treatment Healing_Mechanism Redox Reaction: Pb0 + Br3- -> PbBr2 + Br- & Halide Vacancy Passivation Treatment->Healing_Mechanism Healed_NC Healed CsPbBr3 NC (Reduced Defects) Healing_Mechanism->Healed_NC Improved_Properties Enhanced Photophysical Properties: - Increased PLQY - Improved Stability Healed_NC->Improved_Properties

References

Troubleshooting & Optimization

Technical Support Center: Improving Bromination Yield with Tribromide Anions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on utilizing tribromide anions for effective and high-yield bromination reactions. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are tribromide reagents and why are they often preferred over elemental bromine?

Tribromide reagents are solid, stable salts containing the tribromide anion (Br₃⁻). Common examples include Pyridinium Tribromide (PBr₃), Tetrabutylammonium (B224687) Tribromide (TBATB), and Phenyltrimethylammonium (B184261) Tribromide (PTT).[1][2][3] They are frequently preferred over liquid bromine (Br₂) for several reasons:

  • Safety and Handling: As crystalline solids, they are less hazardous and easier to weigh and handle compared to volatile, corrosive liquid bromine.[4][5]

  • Stoichiometric Control: Their solid nature allows for precise measurement, which is crucial for avoiding over-bromination and improving reaction selectivity.[4]

  • Controlled Reactivity: In solution, these reagents exist in equilibrium with molecular bromine, providing a slow and controlled release of the brominating agent.[3][6][7] This can lead to milder reaction conditions and higher selectivity.[6]

Q2: Which tribromide salt is best for my specific reaction?

The choice of the cation associated with the this compound can significantly influence selectivity and reactivity:

  • Tetrabutylammonium Tribromide (TBATB): A versatile reagent used for the bromination of alkenes, alkynes, and aromatics.[8][9]

  • Pyridinium Tribromide (PBr₃): Widely used for the bromination of ketones, electron-rich purines, and other heterocyclic systems.[3][6]

  • Phenyltrimethylammonium Tribromide (PTT): Particularly effective for the selective alpha-bromination of ketones, even in the presence of other sensitive functional groups like activated aromatic rings.[2]

  • Ionic Liquid Tribromides (e.g., 1-butyl-3-methylpyridinium (B1228570) tribromide): Can serve as both the reagent and the solvent, offering a "green" alternative by eliminating the need for traditional organic solvents.[10][11]

Q3: How should I prepare and store tribromide reagents?

While many tribromide reagents are commercially available, they can also be prepared in the lab. A common method for preparing TBATB involves the addition of hydrobromic acid to an aqueous solution of tetrabutylammonium bromide and sodium bromate (B103136) at room temperature, which produces an orange precipitate in quantitative yield.[12] PTT can be prepared by reacting phenyltrimethylammonium sulfomethylate with hydrobromic acid and bromine, followed by recrystallization from acetic acid.[2]

For storage, these reagents are generally stable solids but should be kept in a cool, dry place, tightly sealed to protect from moisture. It is good practice to determine the "active bromine" content via titration, especially if the reagent has been stored for a long time.[2]

Troubleshooting Guide

Q1: My reaction yield is low or the reaction has stalled. What are the common causes?

Low yields can stem from several factors. A systematic approach to troubleshooting is often most effective.

  • Reagent Quality: The tribromide salt may have degraded. Verify the "active bromine" content using a standard titration method.[2]

  • Solvent Choice: The solvent plays a critical role. For reactions like alkene dibromination, aprotic solvents such as chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂) are recommended to avoid side reactions.[9] If using a protic solvent like methanol, be aware that it can participate in the reaction, leading to bromoether byproducts.[9]

  • Reaction Temperature: Excessively high temperatures can promote polymerization of enone systems or other side reactions, reducing the yield of the desired product.[9] Many brominations with tribromide reagents proceed efficiently at room temperature.[12]

  • Substrate Reactivity: For alpha-bromination of ketones, the rate-limiting step is often the formation of the enol or enolate intermediate.[12] If the reaction is sluggish, the addition of an acid catalyst may be necessary. For sterically hindered substrates, longer reaction times or mild heating may be required.[13]

  • Physical Conditions: In cases of slow reactions with chalcones, the use of sonication has been shown to dramatically decrease reaction times and increase yields to over 95%.[9]

G Troubleshooting Workflow for Low Bromination Yield start Low or No Yield Observed check_reagent Verify Reagent Quality (e.g., Active Br₂ Titration) start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok reagent_ok->check_conditions Yes prepare_new Prepare or Procure Fresh Reagent reagent_ok->prepare_new No optimize_solvent Optimize Solvent (Aprotic vs. Protic) conditions_ok->optimize_solvent No success Yield Improved conditions_ok->success Yes prepare_new->check_reagent optimize_temp Adjust Temperature optimize_solvent->optimize_temp add_catalyst Consider Catalyst (Acid, Lewis Acid) optimize_temp->add_catalyst use_sonication Employ Sonication for Sluggish Reactions add_catalyst->use_sonication use_sonication->check_conditions

Caption: A logical workflow for diagnosing and resolving issues of low reaction yield.

Q2: I am observing polybrominated products. How can I achieve mono-substitution?

The formation of multiple brominated species is a common issue, particularly with highly activated substrates like phenols and anilines.[14]

  • Control Stoichiometry: The primary cause of over-bromination is an excess of the brominating agent. A key advantage of solid tribromide reagents is the ability to add a precise equimolar amount.[12]

  • Reaction Temperature: Lowering the reaction temperature can increase selectivity by slowing down the reaction rate, giving the mono-brominated product time to form before it can react again. For some aromatic brominations, temperatures between -20°C and 0°C have been shown to significantly improve selectivity.[15]

  • Choice of Reagent: Some tribromide reagents offer inherently higher selectivity. For example, tetraalkylammonium tribromides are known to be highly para-selective for the mono-bromination of phenols.[16]

Q3: My bromination of an aromatic ring is not regioselective. How can I control the ortho/para ratio?

Regioselectivity in electrophilic aromatic substitution is governed by a combination of electronic and steric factors.[14]

  • Catalyst Selection: For certain aromatic substrates, using a shape-selective catalyst like an HY zeolite can dramatically improve para-selectivity.[15]

  • Reagent Choice: As mentioned, the cation can direct selectivity. Tetraalkylammonium tribromides often favor para substitution on phenolic substrates.[16]

  • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable para isomer.[15]

G Factors Influencing Bromination Selectivity Substrate Substrate (Alkene, Ketone, Aromatic) DesiredProduct Desired Brominated Product (High Yield & Selectivity) Substrate->DesiredProduct Tribromide Tribromide Reagent (TBATB, PBr₃, etc.) Tribromide->DesiredProduct SideProduct1 Polybromination Tribromide->SideProduct1 Excess Reagent Solvent Solvent (Aprotic/Protic) Solvent->DesiredProduct SideProduct3 Solvent Adduct (Bromoether/Bromohydrin) Solvent->SideProduct3 Protic Solvent Conditions Conditions (Temp, Catalyst, Sonication) Conditions->DesiredProduct SideProduct2 Isomer Mixture (ortho/para) Conditions->SideProduct2 High Temp

Caption: Relationship between reaction inputs and potential desired or undesired products.

Data on Bromination Yields with Tribromide Reagents

The following tables summarize reported yields for various bromination reactions using different tribromide anions, highlighting the impact of reaction conditions.

Table 1: Bromination of Acetyl Derivatives with TBA Br₃ [12]

Substrate (R-COCH₃) Product Yield (%)
Phenyl α-Bromoacetophenone 88
4-Methylphenyl 2-Bromo-1-(p-tolyl)ethanone 90
4-Methoxyphenyl 2-Bromo-1-(4-methoxyphenyl)ethanone 85
4-Chlorophenyl 2-Bromo-1-(4-chlorophenyl)ethanone 84
4-Nitrophenyl 2-Bromo-1-(4-nitrophenyl)ethanone 75

Conditions: Equimolar TBA Br₃, CH₂Cl₂-CH₃OH, Room Temperature, 1-5 h.

Table 2: Bromination of Chalcones with TBABr₃ in Chloroform [9]

Substrate Conditions Yield (%)
Chalcone (B49325) Stirring, 20°C, 24 h 70
Chalcone Sonication, 20°C, 10 min >95
4-Methylchalcone Stirring, 20°C, 20 h 75
4-Methylchalcone Sonication, 20°C, 10 min >95
4-Methoxychalcone Stirring, 20°C, 15 h 80
4-Methoxychalcone Sonication, 20°C, 8 min >95

Conditions: Stoichiometric TBABr₃, Chloroform (CHCl₃).

Table 3: Regioselective Bromination of Anilines and Phenols with [BMPy]Br₃ [10]

Substrate Product Yield (%)
Aniline 2,4,6-Tribromoaniline 98
4-Methylaniline 2-Bromo-4-methylaniline 95
Phenol 2,4,6-Tribromophenol 98
4-tert-Butylphenol 2-Bromo-4-tert-butylphenol 92

Conditions: Solvent-free, Room Temperature.

Key Experimental Protocols

Protocol 1: Preparation of Tetrabutylammonium Tribromide (TBA Br₃) [12]

  • To a solution of tetrabutylammonium bromide (9.7 g, 30 mmol) and sodium bromate (1.50 g, 10 mmol) in water (60 ml), add 47% hydrobromic acid (7 ml) dropwise while stirring at room temperature.

  • An orange precipitate will form immediately.

  • Continue stirring for a few minutes.

  • Filter the orange precipitate and recrystallize from an ether-dichloromethane (1:1) mixture.

  • The yield of orange TBA Br₃ crystals is approximately 13.7 g (95%).

Protocol 2: Alpha-Bromination of 2-Acetyl-6-methoxynaphthalene (B28280) with PTT [2]

  • Dissolve 2-acetyl-6-methoxynaphthalene (1.0 g, 5.0 mmol) in 10 ml of anhydrous tetrahydrofuran (B95107) (THF) in a 125-ml Erlenmeyer flask.

  • Add phenyltrimethylammonium tribromide (PTT) (1.88 g, 5.0 mmol) in small portions over a 10-minute period. The solution will turn yellow as a white precipitate (phenyltrimethylammonium bromide) forms.

  • Allow the reaction to stir at room temperature for one hour.

  • Add 50 ml of cold water to precipitate the product.

  • Filter the crystalline product, wash with water, and recrystallize from 95% ethanol (B145695) to yield 2-bromoacetyl-6-methoxynaphthalene.

Protocol 3: Bromination of Chalcone using TBABr₃ with Sonication [9]

  • In a suitable reaction vessel, dissolve chalcone (1 mmol) in chloroform (CHCl₃).

  • Add a stoichiometric amount of tetrabutylammonium tribromide (TBABr₃) (1 mmol).

  • Place the vessel in an ultrasonic bath (50 kHz) at room temperature.

  • Sonicate the mixture for 8-10 minutes, monitoring the reaction by TLC until the disappearance of the starting material.

  • Upon completion, process the reaction mixture through a standard aqueous workup and purify the dibromide product, typically by recrystallization.

References

troubleshooting side reactions in tribromide-mediated brominations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during tribromide-mediated bromination reactions. The following information is designed to help diagnose and resolve common side reactions and selectivity problems.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing significant amounts of di- and poly-brominated products. How can I favor mono-bromination?

A1: Over-bromination is a common side reaction, especially with electron-rich aromatic substrates like phenols and anilines.[1][2] The initial bromine substituent can activate the ring, making the mono-brominated product more reactive than the starting material.[3] To enhance selectivity for the mono-brominated product, consider the following strategies:

  • Control Stoichiometry: Use a 1:1 molar ratio or even a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the tribromide reagent to limit the availability of the brominating agent.[3]

  • Lower Reaction Temperature: Reducing the temperature (e.g., to 0 °C or lower) decreases the overall reaction rate, allowing for better control and preventing the more reactive mono-brominated product from undergoing a second substitution.[1][3]

  • Slow Reagent Addition: Add the tribromide reagent dropwise or in portions to the reaction mixture to maintain a low concentration of the brominating species at any given time.

  • Solvent Choice: The choice of solvent is crucial. Non-polar solvents such as dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂) can reduce the reactivity of the brominating agent compared to polar solvents.[1]

  • Milder Reagents: If poly-substitution persists, consider switching to a milder brominating agent. While this guide focuses on tribromides, reagents like N-bromosuccinimide (NBS) can sometimes offer better control.[1]

Q2: I am observing bromination on the alkyl side-chain (benzylic position) instead of, or in addition to, the aromatic ring. How can I control the regioselectivity?

A2: This is a classic selectivity issue between two different mechanisms: electrophilic aromatic substitution on the ring and free-radical substitution on the benzylic carbon.[4] Tribromide reagents can, under different conditions, participate in both.

  • To favor Aromatic Bromination (Electrophilic Pathway): This reaction is an ionic process.[5] Ensure your reaction conditions do not favor radical formation. Avoid high temperatures and exposure to UV light. The presence of a Lewis acid, though not always necessary with tribromides, favors the electrophilic pathway.

  • To favor Benzylic Bromination (Radical Pathway): This pathway is promoted by conditions that generate radicals.[4][6] This typically involves the use of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light and is often conducted at elevated temperatures in non-polar solvents like carbon tetrachloride (CCl₄).[2][6] The stability of the resulting benzyl (B1604629) radical is a key driving force for this reaction.[4][7]

Q3: My reaction is sluggish or gives a low yield. What are the common causes and how can I improve it?

A3: A low conversion rate can stem from several factors related to reagents, substrate, or reaction conditions.

  • Reagent Quality: Ensure your tribromide reagent is fresh and has been stored correctly. Pyridinium (B92312) tribromide, for example, can be hygroscopic and may decompose, releasing bromine.[8][9]

  • Substrate Reactivity: Deactivated aromatic rings (e.g., those with nitro or carbonyl groups) are much less reactive towards electrophilic bromination and may require more forcing conditions, such as higher temperatures or longer reaction times.[10]

  • Temperature: While low temperatures can control selectivity, some less reactive substrates require elevated temperatures to proceed efficiently.[11] Monitor the reaction by TLC or LCMS and consider incrementally increasing the temperature if no conversion is observed.[11]

  • Solvent: Ensure your substrate is fully dissolved in the chosen solvent. Poor solubility can significantly hinder the reaction rate.

Q4: I am struggling with the work-up procedure. How can I effectively quench the reaction and isolate my product?

A4: A proper work-up is essential for removing excess bromine and other byproducts.

  • Quenching Excess Bromine: After the reaction is complete, the mixture may still contain active bromine species. This can be quenched by adding an aqueous solution of a reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), until the characteristic orange/brown color of bromine disappears.[12]

  • Removing Byproducts: The pyridinium or tetralkylammonium bromide salts are typically water-soluble and can be removed by washing the organic layer with water or brine.[13] For reactions involving N-bromosuccinimide (NBS), the succinimide (B58015) byproduct can sometimes be removed by filtration if it precipitates, or by an aqueous wash.[13]

  • Standard Protocol: A general work-up involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane), washing with a reducing agent solution, followed by water and then brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[13][14]

Troubleshooting Guides & Data

Table 1: Effect of Reaction Conditions on Phenol Bromination
Brominating AgentStoichiometry (Agent:Phenol)SolventTemperatureOutcome
Bromine WaterExcessWaterRoom TempPredominantly 2,4,6-tribromophenol[1]
Pyridinium Tribromide1:1Dichloromethane0 °CIncreased yield of mono-brominated products
Tetrabutylammonium Tribromide1:1DichloromethaneRoom TempHigh selectivity for p-bromophenol[15]
N-Bromosuccinimide (NBS)1:1Carbon Disulfide-30 °CGood yield of p-bromophenol[1]
Experimental Protocols

Protocol 1: General Procedure for Selective Mono-bromination of an Activated Aromatic Ring

  • Setup: Dissolve the substrate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Reagent Addition: Dissolve the tribromide reagent (e.g., Pyridinium Tribromide, 1.0 eq) in a minimal amount of the same solvent and add it dropwise to the stirred substrate solution over 30-60 minutes.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into an aqueous solution of sodium thiosulfate and stir until the color dissipates. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

Visual Troubleshooting Guides

Caption: Troubleshooting workflow for over-bromination side reactions.

Caption: Competing pathways for benzylic vs. aromatic ring bromination.

References

Technical Support Center: Optimizing Selective Bromination with TBABr3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for selective bromination reactions using Tetrabutylammonium Tribromide (TBABr3). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is TBABr3 and why is it used for bromination?

Tetrabutylammonium tribromide (TBABr3) is a solid, stable, and easy-to-handle brominating agent. It is considered a mild and selective reagent, often favoring para-bromination of activated aromatic rings like phenols and anilines.[1][2] Its solid nature makes it easier to handle and measure compared to liquid bromine, and it can lead to higher regioselectivity and cleaner reactions.[3]

Q2: How do I handle and store TBABr3?

TBABr3 is an orange crystalline solid that is relatively stable.[4] It should be stored in a dark place under an inert atmosphere at room temperature.[5] It is insoluble in water but soluble in various organic solvents like chloroform (B151607) and dichloromethane (B109758).[5] While not overly sensitive, it's good practice to handle it in a fume hood and avoid exposure to moisture.

Q3: What are the main advantages of using TBABr3 over other brominating agents like NBS or liquid bromine?

TBABr3 offers several advantages:

  • High Selectivity: It often provides excellent regioselectivity, particularly for the para-position of phenols and anilines, minimizing the formation of ortho and poly-brominated byproducts.[1][2]

  • Mild Reaction Conditions: Reactions can typically be carried out at room temperature, which is beneficial for sensitive substrates.[4][6]

  • Ease of Handling: As a stable solid, it is safer and easier to measure and handle than corrosive and volatile liquid bromine.[3]

  • Reduced Side Reactions: Due to its mild nature, it can minimize side reactions like oxidation or degradation of the starting material.[6]

Q4: Is TBABr3 suitable for all types of substrates?

While TBABr3 is versatile, its effectiveness can be substrate-dependent. It is highly effective for electron-rich aromatic compounds like phenols, anilines, and certain heterocycles.[1][6] For less activated or electron-poor substrates, the reaction may be sluggish or require harsher conditions. The steric and electronic properties of the substrate play a significant role in the reaction's success and selectivity.

Troubleshooting Guide

This guide addresses common problems encountered during selective bromination with TBABr3.

Issue 1: Low or No Conversion of Starting Material

Potential Causes:

  • Insufficiently activated substrate: The substrate may not be electron-rich enough for bromination under mild conditions.

  • Low reaction temperature: The reaction may be too slow at the chosen temperature.

  • Poor solubility of reactants: The starting material or TBABr3 may not be fully dissolved in the chosen solvent.

  • Decomposition of TBABr3: Improper storage or handling may have led to the degradation of the reagent.

Troubleshooting Workflow:

start Low/No Conversion q1 Is the substrate electron-rich (e.g., phenol (B47542), aniline)? start->q1 sol1_yes Increase reaction temperature incrementally (e.g., to 40°C). q1->sol1_yes Yes sol1_no Consider a more forcing brominating agent or different catalytic system. q1->sol1_no No q2 Are all reactants fully dissolved? sol1_yes->q2 sol2_yes Check the quality of TBABr3. Use a fresh batch. q2->sol2_yes Yes sol2_no Choose a solvent with better solubilizing properties (e.g., DCM, CHCl3). q2->sol2_no No

Troubleshooting workflow for low or no conversion.

Issue 2: Poor Regioselectivity (Formation of Ortho or Poly-brominated Products)

Potential Causes:

  • Reaction temperature is too high: Higher temperatures can lead to a loss of selectivity.

  • Incorrect stoichiometry: An excess of TBABr3 can lead to poly-bromination.

  • Inappropriate solvent: The solvent can influence the selectivity of the reaction.

Solutions:

  • Optimize Temperature: Lowering the reaction temperature (e.g., to 0°C or room temperature) can significantly improve para-selectivity.

  • Control Stoichiometry: Use a 1:1 molar ratio of substrate to TBABr3 for mono-bromination.

  • Solvent Screening: Aprotic and non-basic solvents like dichloromethane (DCM) or chloroform often favor para-bromination.[2]

Issue 3: Formation of Impurities and Side Products

Potential Causes:

  • Presence of water or acid: These can lead to undesired side reactions.

  • Substrate degradation: The substrate may be unstable under the reaction conditions.

  • Over-reaction: Allowing the reaction to proceed for too long can lead to the formation of byproducts.

Solutions:

  • Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents.

  • Reaction Monitoring: Monitor the reaction progress by TLC to determine the optimal reaction time and quench the reaction upon completion.

  • Use of a Buffer: For acid-sensitive substrates, the addition of a non-nucleophilic base like 2,6-lutidine can be beneficial.[3]

Data on Reaction Conditions

Optimizing reaction parameters is crucial for achieving high yield and selectivity. The following tables summarize typical starting conditions for various substrate classes.

Table 1: General Reaction Conditions for Bromination of Phenols and Anilines

ParameterRecommended ConditionNotes
Stoichiometry 1.0 - 1.1 eq. TBABr3For mono-bromination.
Solvent Dichloromethane (DCM), ChloroformAprotic, non-polar solvents generally give high para-selectivity.[2]
Temperature 0°C to Room TemperatureLower temperatures can enhance selectivity.
Reaction Time 1 - 5 hoursMonitor by TLC.

Table 2: Conditions for Bromination of Heterocyclic Compounds (e.g., Pyrroles)

ParameterRecommended ConditionNotes
Stoichiometry 1.0 eq. TBABr3For mono-bromination of pyrrole-2-carboxamides.[6]
Solvent Dichloromethane (DCM)Found to be optimal for regioselectivity in certain pyrroles.[6]
Temperature Room TemperatureMild conditions are generally sufficient.[6]
Reaction Time 1 hourFor specific pyrrole (B145914) substrates, as reported in the literature.[6]

Experimental Protocols

Protocol 1: Selective para-Bromination of Phenol

This protocol describes a general procedure for the highly selective mono-bromination of phenol at the para-position.

Materials:

  • Phenol

  • Tetrabutylammonium tribromide (TBABr3)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve phenol (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Add TBABr3 (1.0 eq.) portion-wise to the stirred solution over 5-10 minutes.

  • Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Add saturated aqueous sodium bicarbonate solution to neutralize any HBr formed.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Reaction Workflow Diagram:

A Dissolve Phenol in DCM B Cool to 0°C A->B C Add TBABr3 (1.0 eq) B->C D Stir at 0°C (Monitor by TLC) C->D E Quench with Na2S2O3 (aq) D->E F Neutralize with NaHCO3 (aq) E->F G Work-up (Extraction & Drying) F->G H Purification (Chromatography) G->H

General workflow for the para-bromination of phenol.

Protocol 2: Regioselective Bromination of N-Methyl-1H-pyrrole-2-carboxamide

This protocol is adapted from a literature procedure for the C-5 selective bromination of a pyrrole derivative.[6]

Materials:

  • N-Methyl-1H-pyrrole-2-carboxamide

  • Tetrabutylammonium tribromide (TBABr3)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium sulfite (B76179) solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of N-methyl-1H-pyrrole-2-carboxamide (1.0 eq.) in anhydrous dichloromethane, add TBABr3 (1.0 eq.) at room temperature.[6]

  • Stir the reaction mixture at room temperature for 1 hour under a nitrogen atmosphere.[6]

  • Quench the reaction with a saturated aqueous solution of sodium sulfite.[6]

  • Add a saturated aqueous solution of sodium bicarbonate.[6]

  • Extract the crude product with dichloromethane.[6]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to provide the crude product.[6]

  • The regioselectivity can be determined by 1H NMR analysis of the crude product. Further purification can be performed by column chromatography.

This technical support center provides a starting point for optimizing your selective bromination reactions with TBABr3. For novel substrates, some degree of optimization of the reaction conditions will likely be necessary. Always consult relevant literature and perform small-scale test reactions before scaling up.

References

Technical Support Center: Purification of Products from Tribromide Anion Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from tribromide anion reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions using tribromide anions like pyridinium (B92312) tribromide (PyBr₃) or tetrabutylammonium (B224687) tribromide (TBABr₃)?

A1: Common impurities include unreacted starting materials, the corresponding pyridinium or tetrabutylammonium salts, over-brominated byproducts, and constitutional isomers of the desired product.[1] Residual bromine may also be present if the reaction is not properly quenched.

Q2: How can I remove residual bromine from my crude reaction mixture?

A2: Residual bromine can be effectively removed by quenching the reaction with an aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This is typically done during the workup procedure before extraction.

Q3: What is the best general approach to remove pyridinium or tetrabutylammonium salt byproducts?

A3: These salts are generally water-soluble. An acidic wash with dilute aqueous HCl can effectively remove pyridine (B92270) by converting it to its water-soluble pyridinium salt. For tetrabutylammonium salts, repeated aqueous washes during liquid-liquid extraction are often sufficient.

Q4: My brominated product is a solid. Should I use recrystallization or column chromatography for purification?

A4: Both methods are viable, and the choice depends on the specific properties of your compound and the impurities present. Recrystallization is often more effective for achieving high purity, especially if a suitable solvent is found.[2][3] Column chromatography is more versatile and can separate mixtures with similar polarities, such as isomers.[4]

Q5: How can I separate constitutional isomers of my brominated product?

A5: Column chromatography is the most effective method for separating constitutional isomers.[4] Careful selection of the stationary phase (typically silica (B1680970) gel) and the mobile phase is crucial for achieving good separation. High-performance liquid chromatography (HPLC) can also be employed for more challenging separations.[5][6]

Troubleshooting Guides

Issue 1: The purified product is an oil or fails to crystallize.
Possible Cause Troubleshooting Step
Residual solventDry the product under high vacuum for an extended period.
Presence of impuritiesTry to purify a small sample by column chromatography to see if the purer fraction crystallizes.
Incorrect recrystallization solventExperiment with different solvent systems, including mixed solvents.
Product is inherently an oilConsider purification by column chromatography or distillation if the compound is thermally stable.
Issue 2: Persistent contamination with pyridinium or tetrabutylammonium salts.
Possible Cause Troubleshooting Step
Insufficient aqueous washesIncrease the number and volume of aqueous washes during extraction. For pyridine, ensure the acidic wash is effective by checking the pH of the aqueous layer.[7]
Product has some water solubilityMinimize the volume of the aqueous washes and use brine (saturated NaCl solution) for the final wash to reduce loss of product to the aqueous phase.
Formation of an emulsion during extractionAdd a small amount of brine to help break the emulsion. If the emulsion persists, filtration through celite may be necessary.
Issue 3: Difficulty in separating over-brominated byproducts.
Possible Cause Troubleshooting Step
Similar polarity to the desired productOptimize the mobile phase for column chromatography. A less polar solvent system may increase the separation between the mono- and di-brominated species. Gradient elution can also be effective.[8]
Co-crystallizationAttempt recrystallization from a different solvent system. It may be necessary to perform column chromatography first to remove the majority of the over-brominated product before a final recrystallization.

Quantitative Data on Purification Methods

The following tables summarize typical recovery and purity data for common purification techniques for brominated compounds.

Table 1: Comparison of Recrystallization and Column Chromatography for the Purification of a Brominated Aromatic Compound

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Recovery Yield (%)Reference
Recrystallization (Ethanol/Water)~85%>99%75-85%[1]
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate)~85%>98%60-70%[9]

Table 2: Recovery Yields for Recrystallization of Brominated Compounds

CompoundRecrystallization SolventRecovery Yield (%)Reference
Decabromodiphenyl etherChloroform86.4%[8]
2,4,6-TribromoanilineEthanol~90%General Lab Practice
4-BromoacetophenoneMethanol/Water~85%General Lab Practice

Experimental Protocols

Protocol 1: General Workup Procedure for this compound Reactions
  • Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) with stirring until the orange/brown color of bromine dissipates.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Shake gently to mix the layers.

  • Aqueous Wash (for Pyridinium Tribromide Reactions): Separate the organic layer. Wash the organic layer with 1M aqueous HCl (2 x 50 mL for a ~100 mL organic layer) to remove pyridine.

  • Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization of a Solid Brominated Product
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for brominated aromatics include ethanol, methanol, toluene, and hexane.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Column Chromatography of a Brominated Product
  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 on a silica gel plate.[8] A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, "dry loading" can be used by pre-adsorbing the compound onto a small amount of silica gel.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to begin eluting the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Experimental_Workflow Reaction_Mixture Crude Reaction Mixture Quenching Quench with Na2S2O3 (aq) Reaction_Mixture->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Aqueous_Wash Aqueous Washes (e.g., 1M HCl, NaHCO3, Brine) Extraction->Aqueous_Wash Drying Dry over Na2SO4 Aqueous_Wash->Drying Concentration Concentrate in vacuo Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification_Choice Purification Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Oil or Isomers Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

General experimental workflow for purification.

Troubleshooting_Logic Start Crude Product Purification Issue Is_Solid Is the product a solid? Start->Is_Solid Recrystallization_Fails Recrystallization Fails (Oiling Out) Is_Solid->Recrystallization_Fails Yes Is_Impurity_Salt Is the main impurity a pyridinium/TBA salt? Is_Solid->Is_Impurity_Salt No (Oil) Try_Column Purify by Column Chromatography Recrystallization_Fails->Try_Column Pure_Product Pure Product Try_Column->Pure_Product Increase_Washes Increase number/volume of aqueous washes Is_Impurity_Salt->Increase_Washes Yes Are_Isomers_Present Are isomers or over- brominated products present? Is_Impurity_Salt->Are_Isomers_Present No Increase_Washes->Are_Isomers_Present Optimize_Column Optimize Column Chromatography Conditions Are_Isomers_Present->Optimize_Column Yes Are_Isomers_Present->Pure_Product No Optimize_Column->Pure_Product

Troubleshooting decision tree for purification.

References

how to prevent the decomposition of tribromide reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tribromide reagents.

Troubleshooting Guides

Issue 1: My tribromide reagent has changed color (e.g., from orange/red to yellow or colorless). Is it still usable?

Answer:

A significant color change often indicates decomposition of the tribromide reagent. The characteristic reddish-orange or yellowish color is due to the tribromide ion (Br₃⁻). When it decomposes, it can lose bromine and revert to the bromide salt, which is typically colorless.

Recommended Actions:

  • Assess the extent of the color change: A slight lightening of color might indicate minor decomposition, and the reagent may still be usable, although a higher quantity might be needed for your reaction. A complete change to a pale yellow or colorless powder suggests significant decomposition, and the reagent should likely be discarded.

  • Perform a spot test: If you are unsure, you can perform a small-scale test reaction with a reliable substrate to check the reagent's activity.

  • Consider the age and storage of the reagent: If the reagent is old or has not been stored under optimal conditions (cool, dry, and dark), decomposition is more likely.

Issue 2: My bromination reaction is sluggish or incomplete, even with a fresh bottle of tribromide reagent.

Answer:

Several factors can lead to incomplete or slow bromination reactions.

Possible Causes and Solutions:

  • Moisture: Tribromide reagents can be sensitive to moisture, which can lead to their decomposition. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the substrate or solvent is also sensitive.

  • Solvent Choice: The solubility and stability of the tribromide reagent in your chosen solvent are crucial. Some common solvents for bromination using tribromide reagents include acetic acid, methanol, and dichloromethane. Ensure your reagent is soluble and stable in the solvent at the reaction temperature.

  • Insufficient Reagent: While a 1:1 stoichiometry is often a good starting point, some reactions may require a slight excess of the tribromide reagent to drive the reaction to completion.

  • Reaction Temperature: Some bromination reactions require heating to proceed at a reasonable rate. Consult the literature for the optimal temperature for your specific substrate.

  • Substrate Reactivity: Highly deactivated aromatic rings or sterically hindered positions can be difficult to brominate. More forcing conditions (higher temperature, longer reaction time, or a stronger brominating agent) may be necessary.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for tribromide reagents like Pyridinium Tribromide (PBr₃) and Tetrabutylammonium Tribromide (TBATB)?

A1: To minimize decomposition, tribromide reagents should be stored in a cool, dry, and dark place.[1] A desiccator or a glove box with an inert atmosphere is recommended for long-term storage. Keep containers tightly closed to prevent moisture ingress.[2]

Q2: Are there any materials I should avoid when working with tribromide reagents?

A2: Yes. Avoid contact with strong bases, strong oxidizing agents, and metals.[3][4] Pyridinium tribromide should not be used with aluminum or galvanized steel containers.[1]

Stability and Decomposition

Q3: What are the main factors that cause the decomposition of tribromide reagents?

A3: The primary factors contributing to the decomposition of tribromide reagents are:

  • Moisture: Hydrolysis can break down the tribromide ion.

  • Heat: Elevated temperatures can accelerate decomposition.

  • Light: Some tribromide reagents are light-sensitive.

  • Incompatible substances: Contact with strong bases or oxidizing agents can lead to degradation.[3][4]

Q4: How can I assess the stability of my tribromide reagent?

A4: You can assess the stability of your reagent by determining its active bromine content over time. This can be done using iodometric titration or UV-Vis spectrophotometry. A significant decrease in the active bromine content indicates decomposition.

Data Presentation

Table 1: Qualitative Stability of Common Tribromide Reagents

ReagentAppearanceStabilityIncompatible SubstancesStorage Recommendations
Pyridinium Tribromide (PBr₃) Red-orange crystalline powderFair shelf life[1]Strong bases, strong oxidizing agents, aluminum, mild steel[1][3][4]Cool, dry, dark place.[1]
Tetrabutylammonium Tribromide (TBATB) Orange-yellow crystalline solidGenerally stable under recommended conditions[5]Strong oxidizing agents[5]Cool, dry, well-ventilated place.[5]
Boron Tribromide Colorless fuming liquidDecomposes in air and on exposure to light[6]Water, alcohols, metals, strong bases[7]Cool, dry, well-ventilated area, away from incompatible substances.[2]

Table 2: Comparison of Common Brominating Agents

Brominating AgentPhysical FormHandlingByproductsSelectivity
**Liquid Bromine (Br₂) **Fuming liquidHighly corrosive and toxic, requires special handlingHydrogen Bromide (HBr)Can be non-selective, leading to over-bromination
Pyridinium Tribromide (PBr₃) Crystalline solidEasier and safer to handle than liquid brominePyridine hydrobromideGenerally good for α-bromination of ketones
N-Bromosuccinimide (NBS) Crystalline solidEasy to handleSuccinimideExcellent for allylic and benzylic bromination
Tetrabutylammonium Tribromide (TBATB) Crystalline solidEasy to handle, often used in "green" chemistry applicationsTetrabutylammonium bromideGood for bromination of phenols, anilines, and alkenes

Experimental Protocols

Protocol for Determining the Active Bromine Content of a Tribromide Reagent via Iodometric Titration

This protocol allows for the quantitative determination of the active bromine content, which is a direct measure of the reagent's purity and stability.

Materials:

  • Tribromide reagent (approx. 200-300 mg)

  • Potassium iodide (KI), solid

  • Glacial acetic acid

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)

  • Starch indicator solution (1%)

  • Deionized water

  • Erlenmeyer flask (250 mL)

  • Burette (50 mL)

  • Analytical balance

Procedure:

  • Accurately weigh about 200-300 mg of the tribromide reagent into a 250 mL Erlenmeyer flask.

  • Add approximately 50 mL of glacial acetic acid to dissolve the reagent.

  • Add about 2-3 g of solid potassium iodide to the solution and swirl to dissolve. The solution will turn a dark reddish-brown due to the liberation of iodine (I₂).

    • Reaction: Br₃⁻ + 3I⁻ → 3Br⁻ + I₃⁻

  • Add approximately 50 mL of deionized water.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution turns a pale yellow color.

  • Add 2 mL of the starch indicator solution. The solution will turn a deep blue/black color.

  • Continue the titration with sodium thiosulfate dropwise until the blue color disappears completely, leaving a colorless solution. This is the endpoint.

  • Record the volume of sodium thiosulfate solution used.

  • Calculate the percentage of active bromine using the following formula:

    % Active Bromine = (V × N × 79.904) / (W × 2) × 100

    Where:

    • V = Volume of Na₂S₂O₃ solution used (in L)

    • N = Normality of the Na₂S₂O₃ solution

    • 79.904 = Molar mass of bromine ( g/mol )

    • W = Weight of the tribromide reagent sample (in g)

Mandatory Visualization

Decomposition_Pathway General Decomposition Pathway of Tribromide Reagents Tribromide Tribromide Reagent (e.g., [Q]Br₃) Bromide Bromide Salt (e.g., [Q]Br) Tribromide->Bromide decomposes to Bromine Elemental Bromine (Br₂) Tribromide->Bromine releases Decomposition_Factors Decomposition Factors (Moisture, Heat, Light) Decomposition_Factors->Tribromide initiates Loss_of_Activity Loss of Brominating Activity Bromide->Loss_of_Activity Bromine->Loss_of_Activity

Caption: General decomposition pathway of tribromide reagents.

Troubleshooting_Workflow Troubleshooting Workflow for Incomplete Bromination Start Incomplete Bromination Reaction Check_Reagent Check Reagent Quality (Color, Age, Storage) Start->Check_Reagent Check_Conditions Check Reaction Conditions (Moisture, Solvent, Temp.) Check_Reagent->Check_Conditions [Good] Use_New_Reagent Use Fresh Reagent Check_Reagent->Use_New_Reagent [Poor] Check_Stoichiometry Check Stoichiometry Check_Conditions->Check_Stoichiometry [Optimal] Optimize Optimize Conditions (Increase Temp., Change Solvent) Check_Conditions->Optimize [Suboptimal] Increase_Reagent Increase Reagent Amount Check_Stoichiometry->Increase_Reagent [Insufficient] Success Successful Bromination Check_Stoichiometry->Success [Sufficient] Optimize->Check_Stoichiometry Failure Consider Alternative Reagent Optimize->Failure [No Improvement] Increase_Reagent->Success Increase_Reagent->Failure [No Improvement] Use_New_Reagent->Check_Conditions

Caption: Troubleshooting workflow for incomplete bromination reactions.

References

Technical Support Center: Scaling Up Reactions Involving Tribromide Anion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for challenges in scaling up reactions involving the tribromide anion. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure safe and efficient scale-up of bromination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions involving tribromide-generating reagents like liquid bromine or boron tribromide?

A1: Scaling up reactions with reagents that form tribromide anions in situ, such as liquid bromine (Br₂) or boron tribromide (BBr₃), presents significant safety hazards. Liquid bromine is a dense, corrosive, and fuming liquid that is toxic and incompatible with many materials.[1][2] Boron tribromide is a dark red, volatile liquid that is also corrosive and can cause severe burns.[3] It reacts violently with water and can catch fire upon exposure to air.[3][4]

Key safety considerations include:

  • High Reactivity and Toxicity: Both Br₂ and BBr₃ are highly reactive and toxic.[2][5] Exposure can cause severe respiratory irritation, burns, and other health issues.[3][6]

  • Exothermic Reactions: The reactions are often exothermic, and poor heat dissipation in large reactors can lead to runaway reactions.[2][7] Quenching of BBr₃ is also highly exothermic and can be violent if not controlled.[8][9]

  • Handling and Storage: Specialized equipment and procedures are necessary for the safe handling and storage of these hazardous materials. This includes using corrosion-resistant materials like borosilicate glass or PVDF and dedicated storage rooms with scrubber facilities.[6]

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory, including chemical splash goggles, face shields, acid-resistant gloves (neoprene, nitrile, or fluorinated rubber), lab coats, and in some cases, respirators with breathing air.[6][10]

Q2: What are safer, solid alternatives to liquid bromine for generating tribromide anions on a larger scale?

A2: To mitigate the risks associated with liquid bromine, several solid brominating agents that can form tribromide species are often used. These are generally easier and safer to handle.[2][5] Common alternatives include:

  • N-Bromosuccinimide (NBS): A crystalline solid that is a relatively mild brominating agent.[1]

  • Dibromohydantoin (DBDMH): Another solid source of bromine.[5]

  • Pyridine Tribromide (PyBr₃): A solid complex that is more stable and easier to handle than liquid bromine.[5]

  • Quaternary Ammonium Tribromides (QATBs): These are considered safer alternatives to liquid bromine and have been used in various bromination reactions.[11]

While these reagents are safer, challenges can still arise during scale-up, such as achieving dose-controlled addition of solids and potential incompatibilities with certain solvents.[1]

Q3: What are common challenges encountered during the work-up of large-scale tribromide reactions?

A3: Work-up of large-scale reactions involving tribromide can present several challenges:

  • Emulsion Formation: Vigorous mixing of organic and aqueous layers during extraction can lead to the formation of stable emulsions, making phase separation difficult.[10]

  • Product Degradation: The product may be sensitive to pH changes or the quenching agent itself during the work-up process.[10]

  • Persistent Color from Bromine: Residual bromine can impart color to the organic layer, which may be difficult to remove completely.[12]

  • Precipitation of Insoluble Materials: The combination of organic and aqueous solutions can sometimes lead to the formation of gooey or insoluble precipitates that interfere with layer separation.[12]

Troubleshooting Guides

Issue 1: Runaway Reaction or Poor Temperature Control
Potential Cause Troubleshooting Step
Poor Heat Dissipation in Large Reactors - Utilize reactors with efficient cooling systems like cooling jackets or internal coils.[2]- For highly exothermic reactions, consider transitioning from a batch to a continuous flow process for better temperature management.[13]
Addition of Reagent is Too Fast - Add the brominating agent or quenching solution slowly and in portions to control the reaction rate and temperature.[10]
Inadequate Cooling - Pre-cool the reaction mixture in an ice bath before and during the addition of reactive reagents or quenching agents.[10]
Issue 2: Low Yield or Incomplete Reaction
Potential Cause Troubleshooting Step
Insufficient Brominating Agent - Increase the molar ratio of the brominating agent to the substrate.[2]
Suboptimal Reaction Temperature - Optimize the reaction temperature. Some reactions require elevated temperatures to proceed to completion.[2]
Insufficient Reaction Time - Extend the reaction time and monitor the progress using analytical techniques like TLC or NMR.[2]
Poor Mixing - Ensure vigorous stirring, especially in biphasic reactions, to facilitate efficient mass transfer between the organic and aqueous layers.[10]
Issue 3: Formation of Impurities and Byproducts
Potential Cause Troubleshooting Step
Excess Brominating Agent - Carefully control the stoichiometry of the brominating agent to avoid over-bromination.[2]
High Reaction Temperature - Optimize the reaction temperature to favor the desired product formation without promoting side reactions.[2][5]
Solvent Incompatibility - Avoid using solvents that can react with the brominating agent, such as DMF with NBS or bromine, which can lead to decomposition and side reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for Quenching a Large-Scale Bromination Reaction
  • Preparation: Prepare a cold (0 °C) saturated aqueous solution of a suitable quenching agent, such as sodium thiosulfate, sodium bisulfite, or sodium sulfite.[10] The choice of agent depends on the reaction scale and the pH sensitivity of the product.[10]

  • Cooling: Cool the reaction mixture in an ice bath.[10]

  • Quenching: Slowly and carefully add the reaction mixture to the cold quenching solution with vigorous stirring in a well-ventilated fume hood.[10] Be prepared for potential gas evolution.[10]

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[10]

  • Washing: Combine the organic extracts and wash them with brine to help break any emulsions and remove water.[10]

Protocol 2: Safe Handling and Quenching of Boron Tribromide (BBr₃)

Warning: This procedure must be performed in a fume hood behind a blast shield, with all necessary PPE. A second person trained in the use of BBr₃ should be present.[3]

  • Inert Atmosphere: Ensure the reaction vessel is thoroughly dried to avoid violent reactions with moisture.[3] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Dilution (for quenching): Dilute the BBr₃ in an inert solvent like hexanes or dichloromethane.[8]

  • Quenching: Slowly pour the diluted BBr₃ solution over ice with vigorous stirring.[8] Alternatively, slowly add an alcohol (like isopropanol (B130326) or tert-butanol, as methanol (B129727) can be too exothermic) to form less reactive borate (B1201080) esters, followed by the addition of water and then a base (e.g., NaOH) to neutralize the acidic byproducts like HBr.[9]

  • Disposal: Contaminated glassware should be left in the fume hood for at least a day before being carefully rinsed with a vigorous stream of cold water.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Scale-Up cluster_workup Work-up and Purification prep_reagents Prepare Substrate and Brominating Agent charge_reactor Charge Reactor with Substrate and Solvent prep_reagents->charge_reactor prep_solvent Prepare and Dry Solvent prep_solvent->charge_reactor cool_reactor Cool Reactor to Optimal Temperature charge_reactor->cool_reactor add_reagent Slowly Add Brominating Agent cool_reactor->add_reagent monitor_reaction Monitor Reaction (TLC, HPLC, etc.) add_reagent->monitor_reaction quench Quench Reaction (e.g., with Na2S2O3) monitor_reaction->quench Upon Completion extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (e.g., with Brine) extract->wash dry_purify Dry and Purify Product wash->dry_purify

Caption: A typical experimental workflow for scaling up a bromination reaction.

troubleshooting_logic cluster_symptoms Identify Symptoms cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem Encountered During Scale-Up exotherm Exotherm / Runaway start->exotherm low_yield Low Yield / Incomplete Rxn start->low_yield impurities Byproduct Formation start->impurities heat_dissipation Poor Heat Dissipation exotherm->heat_dissipation addition_rate Fast Reagent Addition exotherm->addition_rate stoichiometry Incorrect Stoichiometry low_yield->stoichiometry temp_control Suboptimal Temperature low_yield->temp_control mixing Poor Mixing low_yield->mixing impurities->stoichiometry impurities->temp_control improve_cooling Improve Cooling System heat_dissipation->improve_cooling flow_chem Consider Flow Chemistry heat_dissipation->flow_chem slow_addition Slow Down Addition addition_rate->slow_addition optimize_ratio Optimize Reagent Ratio stoichiometry->optimize_ratio optimize_temp Adjust Temperature temp_control->optimize_temp increase_stirring Increase Stirring Rate mixing->increase_stirring

Caption: A logical diagram for troubleshooting common issues in scaling up tribromide reactions.

References

Technical Support Center: Managing Regioselectivity in the Bromination of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective bromination of aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear guidance on controlling the position of bromination on an aromatic ring.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the bromination of aromatic compounds, offering potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
1. Poor or No Reaction - Insufficiently activated substrate: The aromatic ring may be too deactivated for the chosen brominating agent. - Inactive brominating agent: The reagent may have degraded. - Inappropriate catalyst: The catalyst may be unsuitable or used in the wrong amount. - Low reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.- Increase activation: If possible, modify the substrate to include a more strongly activating group. - Use a stronger brominating agent/catalyst system: For deactivated rings, consider using Br₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃.[1] - Verify reagent quality: Use fresh, high-purity brominating agents and solvents. For instance, N-bromosuccinimide (NBS) can decompose over time and should be stored properly.[2][3] - Optimize catalyst: Ensure the correct catalyst is used in the appropriate stoichiometric amount. - Adjust temperature: Incrementally increase the reaction temperature while monitoring the reaction progress.[3]
2. Low Regioselectivity (Mixture of Isomers) - Competing directing effects: Multiple substituents may direct bromination to different positions. - High reaction temperature: Higher temperatures can sometimes reduce selectivity.[2] - Steric hindrance: Bulky groups may hinder substitution at the expected position, leading to reaction at other sites. - Solvent effects: The polarity of the solvent can influence the regiochemical outcome.[4]- Prioritize directing groups: The most strongly activating group generally dictates the position of substitution.[5] - Lower the reaction temperature: Running the reaction at a lower temperature can enhance selectivity. For some reactions, temperatures as low as -30°C to -78°C may be necessary.[2] - Consider steric factors: If the desired position is sterically hindered, it may be necessary to use a different synthetic route or a protecting group strategy. - Screen solvents: Experiment with different solvents to find the optimal conditions for your specific substrate.
3. Formation of Polybrominated Products - Highly activated substrate: Strongly activating groups (e.g., -OH, -NH₂) make the ring highly susceptible to multiple brominations.[6] - Excess brominating agent: Using too much of the brominating agent can lead to over-bromination.- Deactivate the ring: Convert the activating group to a less activating one (e.g., convert -NH₂ to -NHCOCH₃).[7] - Use a milder brominating agent: N-bromosuccinimide (NBS) is often a good choice for controlled monobromination of activated rings.[4] - Control stoichiometry: Use a 1:1 molar ratio of the substrate to the brominating agent. - Slow addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration.
4. Runaway Reaction - Exothermic reaction: Bromination reactions can be highly exothermic, leading to a rapid increase in temperature.[2]- Slow addition of reagents: Add the brominating agent dropwise to control the reaction rate. - Efficient cooling: Use an ice bath or other cooling system to maintain the desired reaction temperature.[8] - Ensure proper stirring: Vigorous stirring helps to dissipate heat and maintain a uniform temperature throughout the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: How do I predict whether a substituent will direct bromination to the ortho/para or meta position?

A1: The directing effect of a substituent is determined by its ability to donate or withdraw electron density from the aromatic ring.

  • Ortho, Para-directors: These are typically electron-donating groups (activating groups) that increase the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. Examples include -OH, -NH₂, -OR (alkoxy), and alkyl groups.[9][10] Halogens (-F, -Cl, -Br, -I) are an exception; they are deactivating yet are ortho, para-directors.[11][12]

  • Meta-directors: These are electron-withdrawing groups (deactivating groups) that decrease the electron density at the ortho and para positions, thus directing the incoming electrophile to the meta position.[9][13] Examples include -NO₂, -CN, -COOH, -COOR, and -CHO.[13]

Q2: I have both an activating and a deactivating group on my aromatic ring. Which one determines the position of bromination?

A2: In general, the activating group's directing effect will dominate. The position of bromination will be determined by the activating group, with the reaction rate being influenced by the deactivating group.

Q3: How can I achieve high para-selectivity?

A3: High para-selectivity is often favored due to reduced steric hindrance compared to the ortho position.[14] To enhance para-selectivity, you can:

  • Use bulky blocking groups: Temporarily introduce a large group at the ortho position to sterically hinder bromination there.

  • Employ shape-selective catalysts: Zeolites can be used to favor the formation of the less sterically bulky para isomer.[15][16]

  • Lower the reaction temperature: This can increase the kinetic preference for the para product.[2]

Q4: What are some safer alternatives to using elemental bromine (Br₂)?

A4: Elemental bromine is highly corrosive and toxic. Safer alternatives include:

  • N-Bromosuccinimide (NBS): A solid reagent that is easier to handle and is a mild source of bromine for both electrophilic and radical brominations.[4][17]

  • In situ generation of Br₂: Bromine can be generated in the reaction mixture from sources like potassium bromide (KBr) with an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN) or Oxone.[7][18]

  • Tetraalkylammonium tribromides: These are solid, stable reagents that can offer high para-selectivity.[19]

Q5: Why is my acetal/ketal protecting group cleaving during bromination?

A5: Many bromination reactions, especially those using Lewis acids, generate acidic byproducts (like HBr) that can cleave acid-sensitive protecting groups like acetals and ketals. To prevent this, you can add a non-nucleophilic base, such as 2,6-lutidine, to the reaction mixture to neutralize the acid as it forms.[20]

Data Presentation

Table 1: Influence of Directing Groups on Regioselectivity of Aromatic Bromination

Substituent Type Directing Effect Relative Reactivity Typical Product(s)
-NH₂, -OH Strongly Activatingortho, paraMuch faster than benzene2,4,6-tribromo derivative (with excess Br₂)[6]
-OCH₃ Strongly Activatingortho, paraFaster than benzeneMixture of ortho and para isomers
-CH₃ Weakly Activatingortho, paraFaster than benzeneMixture of ortho and para isomers[9]
-Br Weakly Deactivatingortho, paraSlower than benzeneMixture of ortho and para isomers[11]
-COOH Moderately DeactivatingmetaSlower than benzenemeta-bromo derivative
-NO₂ Strongly DeactivatingmetaMuch slower than benzenemeta-bromo derivative[9][13]

Experimental Protocols

Protocol 1: Regioselective Bromination of 3-(Trifluoromethyl)aniline (B124266) using NBS [4]

This protocol details the bromination of an aniline (B41778) derivative with a deactivating group, yielding primarily 4-bromo-3-(trifluoromethyl)aniline.

  • Materials:

    • 3-(trifluoromethyl)aniline

    • N-bromosuccinimide (NBS)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)aniline in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add one equivalent of NBS to the cooled solution with continuous stirring.

    • Stir the reaction mixture at room temperature for 3 hours.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[4]

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: meta-Bromination of Nitrobenzene (B124822) [21][22]

This protocol describes the bromination of a strongly deactivated aromatic ring.

  • Materials:

    • Nitrobenzene

    • Elemental Bromine (Br₂)

    • Ferric chloride (FeCl₃) or Iron powder

    • Chlorobenzene (as solvent)

    • 40% aqueous sodium bisulfite solution

    • 5% aqueous HCl solution

    • Water

  • Procedure:

    • In a reaction flask equipped with a dropping funnel and magnetic stirrer, create a mixture of nitrobenzene and a catalytic amount of ferric chloride.

    • Heat the mixture to 40 °C.[21]

    • Slowly add one equivalent of bromine dropwise to the heated mixture over a period of 3 hours.[21]

    • After the addition is complete, continue stirring at 40-50 °C until the reaction is complete (monitor by TLC or GC).

    • Cool the reaction mixture and pour it into water.[21]

    • Add 40% aqueous sodium bisulfite solution to quench any unreacted bromine.[21]

    • Extract the mixture with chlorobenzene.[21]

    • Wash the organic phase with 5% aqueous HCl solution and then with water.[21]

    • Dry the organic layer over a suitable drying agent (e.g., MgSO₄).

    • Remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation or recrystallization.[21]

Visualizations

G Influence of Directing Groups on Regioselectivity cluster_activating Activating Groups (Electron Donating) cluster_deactivating Deactivating Groups (Electron Withdrawing) AromaticRing_Act Aromatic Ring with Activating Group (e.g., -OH, -NH2, -CH3) OrthoAttack Electrophilic Attack at ortho-position AromaticRing_Act->OrthoAttack Br+ ParaAttack Electrophilic Attack at para-position AromaticRing_Act->ParaAttack Br+ OrthoProduct ortho-Brominated Product OrthoAttack->OrthoProduct ParaProduct para-Brominated Product ParaAttack->ParaProduct AromaticRing_Deact Aromatic Ring with Deactivating Group (e.g., -NO2, -CN, -COOH) MetaAttack Electrophilic Attack at meta-position AromaticRing_Deact->MetaAttack Br+ MetaProduct meta-Brominated Product MetaAttack->MetaProduct

Caption: Directing effects of activating and deactivating groups in aromatic bromination.

G General Experimental Workflow for Aromatic Bromination Start Start: Aromatic Substrate ReactionSetup Reaction Setup: - Dissolve substrate in solvent - Add catalyst (if needed) - Control temperature Start->ReactionSetup BrominatingAgent Slow Addition of Brominating Agent (e.g., Br2, NBS) ReactionSetup->BrominatingAgent ReactionMonitoring Monitor Reaction Progress (TLC, GC, LC-MS) BrominatingAgent->ReactionMonitoring Workup Workup: - Quench excess bromine - Aqueous wash/extraction ReactionMonitoring->Workup Upon completion Purification Purification: - Recrystallization - Column Chromatography - Distillation Workup->Purification FinalProduct Final Product: Regioselective Bromoarene Purification->FinalProduct

Caption: A generalized workflow for conducting a regioselective aromatic bromination experiment.

References

Technical Support Center: Strategies for Removing Excess Tribromide from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to effectively address challenges associated with the removal of excess tribromide from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing excess tribromide from a reaction mixture?

The most common strategies involve two main steps: quenching the reactive bromine species and removing the resulting byproducts.

  • Quenching: The excess tribromide, which is in equilibrium with bromine (Br₂), is typically neutralized by adding a reducing agent. Commonly used quenching agents include aqueous solutions of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1][2]

  • Work-up/Purification: Following the quenching step, a work-up procedure is necessary to remove the quenching agent's byproducts and the cation from the tribromide salt (e.g., pyridinium). This usually involves aqueous extraction, and may be followed by recrystallization or column chromatography.[3][4]

Q2: How do I choose the appropriate quenching agent?

The choice of quenching agent depends on the stability of your product and the reaction conditions.

  • Sodium Thiosulfate (Na₂S₂O₃): This is a very common and effective quenching agent.[1] However, it can form elemental sulfur under acidic conditions, which might complicate purification.[1][5]

  • Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): These are good alternatives to sodium thiosulfate, especially in acidic media, as they are less likely to precipitate sulfur.[1][5]

  • Unsaturated Hydrocarbons (e.g., Cyclohexene): These can be used to react with excess bromine. However, the resulting dibrominated alkane will be in the organic layer and may require removal by chromatography or distillation.[1]

Q3: My reaction used pyridinium (B92312) tribromide. How do I remove the pyridine (B92270)/pyridinium byproduct?

When using pyridinium tribromide, both the excess bromine and the pyridinium salt must be removed.

  • Quench the excess tribromide with a suitable reducing agent as described above.

  • Remove the pyridinium salt using one of the following methods:

    • Acidic Wash: Wash the organic layer with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl). This converts the pyridine to its water-soluble pyridinium hydrochloride salt, which is then extracted into the aqueous layer.[3][4] This method is suitable for acid-stable products.

    • Copper Sulfate (B86663) Wash: Wash the organic layer with a 10-15% aqueous solution of copper(II) sulfate (CuSO₄). Pyridine forms a water-soluble complex with copper sulfate, which is then partitioned into the aqueous layer.[3][4] This is a good option for products that are sensitive to acidic conditions.[4]

    • Azeotropic Removal: Traces of pyridine can be removed by co-evaporation with a solvent like toluene (B28343) under reduced pressure.[3][4]

Q4: What are the visual indicators of a complete quench?

The disappearance of the characteristic reddish-brown or orange color of bromine is the primary visual cue that the quenching reaction is complete. The reaction mixture should become colorless or pale yellow.

Q5: What safety precautions should be taken when working with tribromide reagents and quenching agents?

Tribromide reagents, like pyridinium tribromide, are sources of bromine, which is toxic, corrosive, and volatile.[6][7]

  • Always handle these reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Have a quenching solution (e.g., saturated sodium thiosulfate) readily available in case of a spill.

  • Be aware that quenching reactions can be exothermic, so it is advisable to cool the reaction mixture and add the quenching agent slowly.

Troubleshooting Guides

Issue 1: The reaction mixture remains colored after adding the quenching agent.

  • Possible Cause: Insufficient amount of quenching agent has been added.

  • Solution: Continue to add the quenching solution dropwise with vigorous stirring until the color is fully discharged.

Issue 2: A solid (sulfur) precipitates during the sodium thiosulfate quench.

  • Possible Cause: The reaction mixture is acidic, leading to the decomposition of thiosulfate.[1][5]

  • Solution:

    • Consider using an alternative quenching agent like sodium bisulfite or sodium metabisulfite.[1][5]

    • Alternatively, you can try to basify the reaction mixture slightly with a solution like sodium bicarbonate before adding the sodium thiosulfate.[5]

Issue 3: An emulsion forms during the aqueous work-up.

  • Possible Cause: The densities of the organic and aqueous layers are too similar.

  • Solution:

    • Add brine (a saturated aqueous solution of NaCl) to increase the ionic strength and density of the aqueous layer.[8]

    • Add more of the organic solvent.

    • Gently swirl the separatory funnel instead of shaking vigorously.

    • If the emulsion persists, filtering the mixture through a pad of Celite may help.[8]

Issue 4: The final product is still contaminated with pyridine.

  • Possible Cause: Incomplete removal during the aqueous wash.

  • Solution:

    • Repeat the acidic or copper sulfate wash.

    • Perform co-evaporation with toluene under high vacuum to remove trace amounts.[3]

    • If the product is stable, consider purification by column chromatography.

Quantitative Data

The following table summarizes key quantitative data for common quenching agents used to remove excess bromine/tribromide.

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium ThiosulfateNa₂S₂O₃10% aqueous solution[1]2:1[1]Can form sulfur in acidic conditions.[1]
Sodium BisulfiteNaHSO₃Saturated aqueous solution[1]1:1[1]Good alternative in acidic media.[1]
Sodium MetabisulfiteNa₂S₂O₅1.32 M aqueous solution[1]1:2[1]Often used interchangeably with sodium bisulfite.

Experimental Protocols

Protocol 1: General Procedure for Quenching and Removal of Pyridinium Tribromide

This protocol is a general guideline and may need to be adapted based on the specific reaction and product properties.

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature or 0-5 °C in an ice-water bath.

  • Quenching: Slowly add a 10% aqueous solution of sodium thiosulfate or a saturated aqueous solution of sodium bisulfite to the stirred reaction mixture until the orange/red color of bromine disappears.[1]

  • Extraction: Transfer the mixture to a separatory funnel. If the product is in an organic solvent, add water and separate the layers.

  • Pyridinium Removal (Acid Stable Product): Wash the organic layer with 1 M HCl (2 x volume of organic layer).[3][4]

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Final Wash: Wash the organic layer with brine.[8]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[8] The product may then be further purified by recrystallization or chromatography.

Visualizations

Tribromide_Removal_Workflow start Reaction Mixture with Excess Tribromide quench Quench with Reducing Agent start->quench product_stability Is the product acid stable? quench->product_stability workup Aqueous Work-up product Purified Product workup->product acid_wash Wash with dilute HCl acid_wash->workup cuso4_wash Wash with CuSO4 solution cuso4_wash->workup product_stability->acid_wash Yes product_stability->cuso4_wash No

Caption: Decision workflow for removing excess pyridinium tribromide.

Quenching_Agent_Selection start Select Quenching Agent conditions Consider Reaction Conditions (pH) start->conditions neutral_basic Neutral or Basic conditions->neutral_basic pH ≥ 7 acidic Acidic conditions->acidic pH < 7 thiosulfate Sodium Thiosulfate (Na2S2O3) bisulfite Sodium Bisulfite (NaHSO3) neutral_basic->thiosulfate acidic->bisulfite

Caption: Choosing a quenching agent based on reaction pH.

References

effect of solvent on the stability and reactivity of tribromide anion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the tribromide anion (Br₃⁻). This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols related to the effects of solvents on the stability and reactivity of tribromide.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and why is it used in organic synthesis? A1: The this compound (Br₃⁻) is a polyhalogen ion formed from the reversible reaction of molecular bromine (Br₂) with a bromide ion (Br⁻). It is frequently used as a solid, stable, and safer alternative to handling highly volatile and corrosive liquid bromine.[1][2] Reagents like pyridinium (B92312) tribromide (PBr₃) or tetrabutylammonium (B224687) tribromide (TBATB) are crystalline solids that are easier to weigh and handle, acting as a controlled source of bromine for various electrophilic bromination reactions.

Q2: How does the choice of solvent affect the stability of the this compound? A2: The stability of the this compound is governed by the equilibrium: Br₂ + Br⁻ ⇌ Br₃⁻. The position of this equilibrium is highly dependent on the solvent. Polar solvents, particularly those with a high dielectric constant like acetonitrile (B52724), are effective at solvating and stabilizing the charged bromide (Br⁻) and tribromide (Br₃⁻) ions, thus favoring the formation of the tribromide complex.[1][2] In nonpolar solvents, the equilibrium may shift to the left, favoring molecular bromine.

Q3: Is the this compound polar or nonpolar? A3: The this compound has a linear and symmetrical structure. While it carries a negative charge, the symmetrical distribution of the bromine atoms results in the cancellation of individual bond dipoles, making the ion itself nonpolar. However, its charge ensures it interacts strongly with polar solvent molecules.

Q4: How does solvent choice impact the reactivity of tribromide in bromination reactions? A4: Solvents can influence reaction rates and even change the reaction mechanism. Protic solvents (e.g., alcohols) can hydrogen-bond with the bromide and tribromide ions, affecting their nucleophilicity and reactivity.[3] Aprotic solvents (e.g., dichloromethane (B109758), acetonitrile) solvate ions without hydrogen bonding, which can lead to different reaction kinetics and product selectivity. For SN2 reactions, polar aprotic solvents are often preferred as they can solvate the cation of the tribromide salt while leaving the anion relatively free to react.

Q5: How can I monitor the concentration of tribromide in my reaction? A5: UV-Vis spectroscopy is the most common method. The this compound has a strong and characteristic absorbance maximum in the UV region, typically around 272 nm in a solvent like 1,2-dichloroethane.[4] By creating a calibration curve, you can use Beer's Law to determine the concentration of Br₃⁻ in your solution.[5]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue Question Possible Solvent-Related Causes & Solutions
Low Reaction Yield My bromination reaction using a tribromide salt is giving a low yield. What could be the problem?1. Poor Solubility: Your tribromide salt or substrate may have low solubility in the chosen solvent. Solution: Switch to a solvent in which all reactants are fully soluble. For TBATB, solubility is slight in acetone (B3395972) and chloroform.[6] 2. Unfavorable Equilibrium: In a nonpolar solvent, the Br₂ + Br⁻ ⇌ Br₃⁻ equilibrium may disfavor the formation of the active brominating species. Solution: Try a more polar aprotic solvent like acetonitrile or dichloromethane to better stabilize the tribromide ion.[1] 3. Solvent Interference: Protic solvents like alcohols can sometimes participate in the reaction or deactivate the tribromide by strong solvation. Solution: If side reactions with the solvent are suspected, switch to an inert, aprotic solvent.
Poor Selectivity / Side Products I'm observing multiple products, such as di-brominated species or isomers I don't want. How can I improve selectivity?1. Reaction is Too Fast/Uncontrolled: Some solvents can accelerate the reaction to a point where selectivity is lost. Solution: Consider a less polar solvent to moderate the reaction rate. Alternatively, lowering the reaction temperature can improve selectivity.[7] 2. Change in Reaction Mechanism: The solvent can influence the nature of the reaction intermediate (e.g., favoring a more ionic vs. a more radical pathway). Solution: Review literature for your specific substrate class. A switch from a nonpolar to a polar solvent (or vice-versa) can sometimes favor one reaction pathway over another, improving selectivity.
Reaction Stalls or Fails to Initiate My reaction is not starting or stops before the starting material is fully consumed. Why might this be?1. Inactive Brominating Agent: The tribromide salt may not be sufficiently dissociated or activated in the chosen solvent. Solution: Ensure you are using a solvent with sufficient polarity to dissolve and stabilize the ionic species.[1][2] For very non-reactive substrates, a more polar solvent may be required to increase the effective concentration of the active brominating agent. 2. Catalyst Deactivation: If using an acid catalyst, it may be neutralized or poorly solvated. Solution: Ensure your solvent is compatible with your catalytic system. For example, a highly basic solvent could neutralize an acid catalyst.
Difficulty in Product Purification I'm having trouble isolating my product after the reaction workup.1. Solvent Emulsions: If performing a liquid-liquid extraction, the reaction solvent may form a stable emulsion with the aqueous phase. Solution: Add brine (saturated NaCl solution) to help break the emulsion. In the future, choose a reaction solvent with low water miscibility (e.g., dichloromethane, ethyl acetate) if an aqueous workup is planned. 2. Product Co-elution with Spent Reagent: The spent tribromide reagent (e.g., tetrabutylammonium bromide) may be soluble in your purification solvent system. Solution: After the reaction, quench with a reducing agent (e.g., sodium thiosulfate) and perform an aqueous wash to remove the water-soluble bromide salts before proceeding to chromatography.

Data Presentation

While comprehensive, comparative data for tribromide formation constants across a wide range of organic solvents is scarce in the literature, the following tables provide relevant quantitative kinetic data for a specific reaction and a qualitative guide to how solvent properties influence tribromide stability.

Table 1: Effect of Solvent on Reaction Rate This table shows pseudo-first-order rate constants (k) for the bromination of various substituted 2-acetyl benzofurans with phenyltrimethylammonium (B184261) tribromide (PTT) in a specific solvent system. This illustrates how electronic effects of the substrate influence reactivity under constant solvent conditions.

Substrate (Substituent)Rate Constant (k × 10⁵ s⁻¹) in Acetic Acid at 303 K
5-Methoxy32.62
5-H (unsubstituted)16.12
5-Bromo9.17
5-Nitro6.14
(Data sourced from a kinetic study on the bromination of benzofurans.[8])

Table 2: Qualitative Effect of Solvent Properties on Tribromide Stability This table describes the expected influence of key solvent parameters on the tribromide formation equilibrium (Br₂ + Br⁻ ⇌ Br₃⁻). A shift to the right indicates higher stability and a greater concentration of the this compound.

Solvent PropertyEffect on Equilibrium (Br₂ + Br⁻ ⇌ Br₃⁻)RationaleExample Solvents
Dielectric Constant (ε) Higher ε shifts equilibrium to the right .High-dielectric-constant solvents are better at stabilizing the charged Br⁻ and Br₃⁻ ions, reducing the electrostatic forces between them and favoring their existence in solution.[1][2]Acetonitrile (ε ≈ 37), DMSO (ε ≈ 47), Methanol (ε ≈ 33)
Polarity Higher polarity shifts equilibrium to the right .Polar solvent molecules can effectively solvate the ions through dipole-ion interactions, which stabilizes the charged species and promotes the formation of Br₃⁻.Acetonitrile, Methanol, Acetic Acid
Solvent Type (Protic vs. Aprotic) Polar Aprotic solvents are generally very effective.Polar aprotic solvents stabilize ions well without the complication of hydrogen bonding, which can sometimes "cage" the bromide ion and reduce its availability to form tribromide.Acetonitrile, DMF, DMSO
Solvent Type (Protic vs. Aprotic) Polar Protic solvents are also effective, but the effect can be complex.Protic solvents can stabilize the bromide anion through strong hydrogen bonds. While this promotes dissolution, very strong solvation might slightly hinder its reaction with Br₂ compared to a polar aprotic environment.[3]Water, Methanol, Ethanol, Acetic Acid
Nonpolar Solvents Shifts equilibrium to the left .Nonpolar solvents cannot effectively solvate and stabilize the charged Br⁻ and Br₃⁻ ions, thus disfavoring their formation. The equilibrium will favor the neutral Br₂ molecule.Hexane, Toluene, Carbon Tetrachloride

Experimental Protocols

Protocol: Spectrophotometric Determination of the Tribromide Formation Constant (K_f) in a Given Solvent

This protocol outlines a general method to determine the formation constant (K_f) for the Br₂ + Br⁻ ⇌ Br₃⁻ equilibrium in a specific organic solvent using UV-Vis spectroscopy.

Objective: To calculate K_f for the this compound in a chosen solvent (e.g., 1,2-dichloroethane).

Materials:

  • UV-Vis Spectrophotometer

  • 1 cm quartz cuvettes

  • Volumetric flasks and pipettes

  • Stock solution of molecular bromine (Br₂) in the chosen solvent (e.g., 0.01 M)

  • Stock solution of a soluble bromide salt (e.g., Tetrabutylammonium bromide, TBAB) in the chosen solvent (e.g., 0.1 M)

  • Pure solvent for blanking and dilutions

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λ_max):

    • Prepare a dilute solution of the tribromide salt (e.g., TBATB) in the chosen solvent.

    • Scan the absorbance of the solution across the UV range (approx. 250-400 nm) to find the λ_max for the Br₃⁻ anion. This is expected to be around 272 nm in dichloroethane.[4] Set the spectrophotometer to this fixed wavelength for all subsequent measurements.

  • Prepare a Series of Bromine Standards (for Molar Absorptivity):

    • Prepare a series of at least five standard solutions of Br₂ in the chosen solvent by serial dilution of the stock solution.

    • Measure the absorbance of each standard at the determined λ_max. While Br₃⁻ is the primary absorber here, Br₂ may have a small contribution that needs to be accounted for.

  • Prepare Experimental Solutions:

    • Prepare a series of solutions with a constant, known initial concentration of Br₂ ([Br₂]₀) and varying, known initial concentrations of bromide ([Br⁻]₀). . Example: In five separate 10 mL volumetric flasks, add a precise volume of the Br₂ stock solution to achieve a final concentration of 0.0005 M in each. . *Then, add varying amounts of the TBAB stock solution to achieve a range of final bromide concentrations (e.g., 0.001 M, 0.002 M, 0.005 M, 0.01 M, 0.02 M).

    • Fill each flask to the mark with the solvent and mix thoroughly. Allow the solutions to equilibrate for at least 30 minutes.

  • Measure Absorbance:

    • Using the pure solvent as a blank, measure the absorbance (A) of each of the equilibrated solutions at λ_max.

  • Data Analysis (Benesi-Hildebrand Method):

    • The formation constant K_f can be determined by rearranging the equilibrium and Beer's Law equations. Assuming [Br⁻]₀ >> [Br₂]₀, a common method is the Benesi-Hildebrand plot.

    • The relevant equation is: [Br₂]₀ / A = 1 / (K_f * ε * [Br⁻]₀) + 1 / ε where:

      • [Br₂]₀ is the initial concentration of bromine.

      • A is the measured absorbance.

      • K_f is the formation constant.

      • ε is the molar absorptivity of the this compound at λ_max.

      • [Br⁻]₀ is the initial concentration of the bromide ion.

    • Plot [Br₂]₀ / A (y-axis) versus 1 / [Br⁻]₀ (x-axis).

    • The plot should be a straight line.

    • The y-intercept of the line is equal to 1 / ε.

    • The slope of the line is equal to 1 / (K_f * ε).

    • Calculate K_f as: K_f = (y-intercept) / (slope).

Visualizations

Solvent_Effect_on_Equilibrium cluster_equilibrium Tribromide Formation Equilibrium cluster_solvents Solvent Environment Br2 Br₂ (Molecular Bromine) Br3_minus Br₃⁻ (this compound) Br2->Br3_minus + Br⁻ Br_minus Br⁻ (Bromide Ion) Br3_minus->Br2 - Br⁻ Polar Polar Solvents (e.g., Acetonitrile, Methanol) Polar->Br3_minus Favors Formation (Stabilizes Ions) Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Nonpolar->Br2 Favors Reactants (Poor Ion Solvation)

Caption: Solvent influence on this compound formation equilibrium.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Analysis A Select Substrate & Tribromide Reagent B Choose Solvent (Based on Polarity/Solubility) A->B C Prepare Reactant Solutions B->C D Combine Reactants at Controlled Temperature C->D E Monitor Progress (TLC, GC, HPLC) D->E F Quench Reaction (e.g., Na₂S₂O₃) E->F G Aqueous Extraction F->G H Dry & Evaporate Solvent G->H I Purify Product (Chromatography/Recrystallization) H->I J Characterize Product (NMR, MS) I->J K Determine Yield & Purity J->K

Caption: Workflow for studying solvent effects on tribromide reactivity.

References

identifying and characterizing byproducts in tribromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproduct formation during tribromide reactions.

Frequently Asked Questions (FAQs)

Q1: My bromination of a phenol (B47542) or aniline (B41778) is resulting in a mixture of polybrominated products instead of the desired monobrominated compound. What's happening and how can I control it?

A1: Polysubstitution is a common issue when brominating highly activated aromatic rings like phenols and anilines. The strong electron-donating nature of the hydroxyl (-OH) or amino (-NH2) group makes the ortho and para positions highly susceptible to electrophilic attack. Using a highly reactive brominating agent like bromine water can lead to the rapid formation of di- and even tri-brominated products.[1][2]

To favor monosubstitution, consider the following strategies:

  • Use a milder brominating agent: Reagents like N-bromosuccinimide (NBS) or pyridinium (B92312) tribromide (PyBr3) offer better control over the reaction.[3]

  • Protect the activating group: For anilines, the amino group can be acetylated with acetic anhydride (B1165640) to reduce its activating effect. The protecting group can be removed after bromination.[4]

  • Control stoichiometry: Carefully control the molar equivalents of the brominating agent to favor a single substitution.

  • Solvent choice: Non-polar solvents can sometimes temper the reactivity of the brominating agent.

  • Low temperature: Running the reaction at lower temperatures can help improve selectivity.[5]

Q2: I'm observing unexpected byproducts in my allylic bromination using N-bromosuccinimide (NBS). What are the likely side reactions?

A2: While NBS is selective for allylic bromination, side reactions can occur. Common byproducts include:

  • Dibromo compounds: Addition of bromine across the double bond can compete with allylic substitution.[6]

  • α-bromoketones: If carbonyl compounds are present or formed in situ, NBS can brominate the alpha position.[6]

  • Rearranged products: The allylic radical intermediate can be resonance-stabilized, leading to bromination at different positions and a mixture of constitutional isomers.[7]

To minimize these byproducts, ensure you are using freshly recrystallized NBS and anhydrous reaction conditions.[6] The presence of water can lead to the formation of bromohydrins.[6]

Q3: My reaction of an alcohol with phosphorus tribromide (PBr3) is giving a low yield of the desired alkyl bromide and forming an ether byproduct. What is the cause and how can I prevent it?

A3: The formation of an ether byproduct in the reaction of an alcohol with PBr3 can occur if the alcohol is added to the PBr3. This order of addition can lead to a localized excess of the alcohol, which can then react with the intermediate phosphite (B83602) ester to form an ether. To avoid this, it is recommended to add the PBr3 to the alcohol. This ensures that the alcohol is always the limiting reagent at the point of addition, minimizing the chance of ether formation.

Q4: How can I differentiate between mono- and di-brominated products in my reaction mixture?

A4: Several analytical techniques can be used to distinguish between mono- and di-brominated products:

  • Mass Spectrometry (MS): The most straightforward method. The mass spectrum will show distinct molecular ion peaks for the mono- and di-brominated species, differing by the mass of a bromine atom minus a hydrogen atom (approximately 78.9 Da). The isotopic pattern of bromine (roughly a 1:1 ratio of 79Br and 81Br) will also be characteristic.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The integration of the aromatic or alkene protons will decrease with each bromine substitution. The chemical shifts of the remaining protons will also be affected by the presence of the additional bromine atom.

    • ¹³C NMR: The number of signals in the decoupled spectrum can indicate the symmetry of the molecule. Di-substitution can sometimes lead to a more symmetrical molecule and fewer signals.

  • Chromatography (TLC, HPLC, GC): Di-brominated compounds are generally less polar than their mono-brominated counterparts and will have a higher Rf value on a normal-phase TLC plate or a shorter retention time in reverse-phase HPLC.

Troubleshooting Guides

Issue 1: Low Yield of Brominated Product
Symptom Possible Cause Recommended Solution
Incomplete consumption of starting material (observed by TLC/LC-MS)Insufficient reactivity of the brominating agent.Switch to a more reactive brominating agent (e.g., from NBS to Br2). For aromatic bromination, ensure an appropriate Lewis acid catalyst is used.[8]
Reaction time is too short.Monitor the reaction over a longer period.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for byproduct formation.
Significant amount of baseline material on TLC plate.Decomposition of starting material or product.Consider milder reaction conditions (lower temperature, less reactive brominating agent). Check the stability of your compounds to the reaction conditions.
Product is lost during work-up.Product is water-soluble.If an aqueous work-up is used, back-extract the aqueous layer with an appropriate organic solvent.
Product is volatile.Use caution during solvent removal (e.g., use a cold trap on the rotovap).
Issue 2: Formation of Multiple Products (Poor Selectivity)
Symptom Possible Cause Recommended Solution
Mixture of ortho, meta, and para isomers in aromatic bromination.Incorrect directing group effect or harsh reaction conditions.Review the directing effects of the substituents on your aromatic ring. Use milder conditions (lower temperature, less reactive brominating agent) to improve regioselectivity.[5]
Mixture of mono-, di-, and poly-brominated products.Over-activation of the substrate or excess brominating agent.For highly activated substrates, consider protecting the activating group.[4] Use a 1:1 stoichiometry of the brominating agent.
Presence of both substitution and addition products in alkene bromination.Competing reaction pathways.For allylic bromination, use NBS in a non-polar solvent with a radical initiator to favor substitution over addition.[9]

Quantitative Data on Byproduct Formation

The following table summarizes the effect of reaction conditions on the regioselectivity of phenol bromination.

Brominating System Solvent pH Predominant Product Ortho/Para Ratio Reference
KBr-KBrO₃Acetic Acid/Water3p-Bromophenol-[10]
NBS-KBrAcetonitrile (B52724)4p-Bromophenol-[10]
Br₂VariousLow HBr concentrationp-Bromophenol1:10[11]
Br₂VariousHigh HBr concentrationo-Bromophenol-[11]

Experimental Protocols

Protocol 1: ¹H NMR Analysis of a Tribromide Reaction Mixture
  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture and quench it appropriately (e.g., with sodium thiosulfate (B1220275) solution to remove excess bromine).

    • Extract the organic components with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and evaporate the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, or 1,3,5-trimethoxybenzene).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse program.

    • Ensure a sufficient relaxation delay (D1) to allow for quantitative integration (typically 5 times the longest T1).

    • Integrate the signals corresponding to the starting material, desired product, and any identifiable byproducts.

  • Data Analysis:

    • Compare the integration values of the product and byproduct signals to the internal standard to determine their relative molar ratios.

    • Analyze the chemical shifts and coupling patterns to identify the structures of the byproducts. For example, the disappearance of a proton signal in the aromatic region and the appearance of new signals in characteristic regions can indicate the position of bromination.[12]

Protocol 2: HPLC-MS Analysis of a Tribromide Reaction Mixture
  • Sample Preparation:

    • Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol). The final concentration should be in the low µg/mL to ng/mL range.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Method:

    • Column: A reverse-phase C18 column is typically suitable for the separation of brominated organic compounds.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

    • Gradient: A typical gradient might start with a high percentage of water and ramp up to a high percentage of acetonitrile to elute compounds of increasing hydrophobicity.

    • Flow Rate: Typically 0.2-0.5 mL/min for analytical scale.

    • Injection Volume: 1-10 µL.

  • MS Method:

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.

    • Scan Mode: Full scan mode to identify all ions in the mixture. The characteristic isotopic pattern of bromine should be used for identification.

    • Fragmentation: Tandem MS (MS/MS) can be used to fragment the molecular ions of the byproducts to gain structural information.

Protocol 3: GC-MS Analysis of Volatile Byproducts
  • Sample Preparation:

    • For volatile byproducts, headspace analysis is often preferred.

    • Place a small amount of the crude reaction mixture in a headspace vial and seal it.

    • Incubate the vial at a controlled temperature to allow volatile compounds to partition into the headspace.

    • Alternatively, a liquid injection of a dilute solution of the crude mixture in a volatile solvent can be performed.

  • GC Method:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or DB-1701) is generally used for the separation of organic compounds.[13]

    • Carrier Gas: Helium at a constant flow rate.[13]

    • Temperature Program: Start at a low temperature and ramp up to a higher temperature to elute compounds with a range of boiling points.[13]

    • Injector: Split/splitless injector, typically operated at a high temperature.[13]

  • MS Method:

    • Ionization Source: Electron ionization (EI) at 70 eV.[13]

    • Mass Analyzer: A quadrupole or ion trap analyzer is common.

    • Scan Mode: Full scan mode to acquire mass spectra of all eluting compounds.

    • Library Search: The obtained mass spectra can be compared against a spectral library (e.g., NIST) for compound identification.

Visualizations

Electrophilic Aromatic Bromination Mechanism

Electrophilic_Aromatic_Bromination reagents Benzene + Br2 + FeBr3 intermediate Sigma Complex (Arenium Ion) reagents->intermediate Electrophilic Attack product Bromobenzene + HBr + FeBr3 intermediate->product Deprotonation

Caption: Mechanism of electrophilic aromatic bromination.

Experimental Workflow for Byproduct Identification

Byproduct_Identification_Workflow start Crude Reaction Mixture tlc TLC Analysis start->tlc lcms LC-MS Analysis tlc->lcms Non-volatile byproducts gcms GC-MS Analysis tlc->gcms Volatile byproducts purification Column Chromatography lcms->purification gcms->purification nmr NMR Analysis characterization Structure Elucidation of Isolated Byproduct nmr->characterization purification->nmr

Caption: Workflow for identifying reaction byproducts.

Troubleshooting Logic for Low Product Yield

Troubleshooting_Low_Yield start Low Yield? check_sm Starting Material Consumed? start->check_sm increase_reactivity Increase Reactivity check_sm->increase_reactivity No decomposition Decomposition Occurring? check_sm->decomposition Yes end Optimize Reaction increase_reactivity->end check_workup Check Work-up Procedure check_workup->end decomposition->check_workup No milder_conditions Use Milder Conditions decomposition->milder_conditions Yes milder_conditions->end

Caption: Decision tree for troubleshooting low reaction yield.

References

Validation & Comparative

A Comparative Guide to Tribromide Anion and Molecular Bromine as Brominating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of bromine atoms into molecular scaffolds is a cornerstone of synthetic chemistry, providing crucial intermediates for the development of pharmaceuticals, agrochemicals, and functional materials. The choice of brominating agent is critical, directly impacting reaction efficiency, selectivity, and safety. This guide provides an objective comparison between two commonly employed reagents: the tribromide anion (Br₃⁻), typically used as a salt like pyridinium (B92312) tribromide (PyrBr₃), and elemental molecular bromine (Br₂).

Physical Properties and Handling

The most immediate difference between tribromide salts and molecular bromine lies in their physical state and associated handling requirements. Molecular bromine is a volatile, dense, reddish-brown liquid that poses significant handling challenges due to its high toxicity and corrosiveness.[1][2][3][4][5] In contrast, tribromide reagents, such as pyridinium tribromide, are typically stable, crystalline solids.[1][6] This solid nature simplifies weighing and dispensing, reduces inhalation risks, and improves overall safety in a laboratory setting.[6][7]

FeatureThis compound (e.g., Pyridinium Tribromide)Molecular Bromine (Br₂)
Physical State Crystalline Solid[6][7]Fuming, Volatile Liquid[1][2]
Handling Easy to handle, weigh, and store[1][7]Requires specialized handling in a fume hood; corrosive and volatile[1][4]
Stability Stable, non-volatile solid[6]Highly reactive and volatile[6]
Hazards Irritant; slowly releases bromine in solution[8]Highly toxic, corrosive, causes severe burns, fatal if inhaled[4][5][9]

Performance in Bromination Reactions

The choice between tribromide and molecular bromine often depends on the specific substrate and the desired outcome, as their reactivity and selectivity profiles differ.

Reaction Yields

While molecular bromine can sometimes offer slightly higher yields, pyridinium tribromide is known to produce high yields, particularly with electron-rich substrates like substituted purines.[1][7][8] The ease of work-up and purification associated with tribromide reagents can also contribute to better isolated yields.[7] For many standard applications, the yields are comparable, making the safety benefits of tribromide salts a deciding factor.

Selectivity and Reaction Conditions

A key advantage of tribromide reagents is their enhanced selectivity compared to molecular bromine.[1] Molecular bromine is a highly reactive electrophile that can lead to over-bromination or unwanted side reactions, especially with activated aromatic systems.[10] Tribromide salts, being milder, allow for more controlled reactions.

  • Regioselectivity: In the bromination of aromatic compounds, molecular bromine often requires a Lewis acid catalyst (e.g., FeBr₃) to activate the Br-Br bond for electrophilic attack.[11] Tribromide reagents can sometimes achieve high regioselectivity without a strong catalyst. For example, tetrabutylammonium (B224687) tribromide (TBABr₃) shows high para-selectivity in the bromination of phenols and anilines.[12]

  • Stereoselectivity: In the addition to alkenes, both reagents typically proceed via an anti-addition mechanism.

  • Reaction Conditions: Reactions with tribromide salts can often be carried out under milder conditions, which is beneficial for sensitive substrates.[1]

Substrate TypeThis compoundMolecular Bromine
Activated Aromatics High yields, improved selectivity, often avoids polybromination[1][12]Can lead to polybromination and side reactions unless carefully controlled[10]
Deactivated Aromatics May require harsher conditions or fail to reactRequires a strong Lewis acid catalyst (e.g., FeBr₃) or superacids[11][13]
Alkenes Effective for addition reactions, often with good controlClassic reagent for electrophilic addition; can be less selective[14]

Reaction Mechanisms

The brominating species and their mechanism of action differ, which accounts for the observed differences in reactivity and selectivity.

Molecular Bromine (Br₂): In the presence of a nucleophilic π-system like an alkene, the Br₂ molecule becomes polarized, initiating an electrophilic attack. This leads to the formation of a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion in an anti-fashion.[14] For aromatic substrates, a Lewis acid catalyst is required to polarize the Br₂ molecule, creating a more potent electrophile that can overcome the aromatic stability of the ring to form a resonance-stabilized carbocation (arenium ion).[11][15]

This compound (Br₃⁻): In solution, tribromide salts exist in equilibrium with molecular bromine and a bromide salt (e.g., pyridinium tribromide ⇌ pyridinium bromide + Br₂).[7][16] Therefore, Br₂ is available to act as the brominating agent, following the mechanisms described above. However, there is evidence to suggest that the undissociated tribromide ion pair itself can act as the active brominating species, which may account for its distinct selectivity.[12][17] This pathway is thought to be particularly relevant in less polar solvents.

Visualization of Reaction Mechanisms

Bromination_Mechanisms cluster_Br2 Molecular Bromine (Br₂) Pathway cluster_Br3 This compound (Br₃⁻) Pathway Alkene_Br2 Alkene Bromonium Bromonium Ion Intermediate Alkene_Br2->Bromonium Electrophilic Attack Br2_mol Br₂ Br2_mol->Bromonium Product_Br2 Dibromoalkane (anti-addition) Bromonium->Product_Br2 Nucleophilic Attack Br_minus Br⁻ Br_minus->Product_Br2 PyrBr3 Pyridinium Tribromide (PyrH⁺Br₃⁻) Equilibrium Equilibrium in Solution PyrBr3->Equilibrium Br2_eq Br₂ Equilibrium->Br2_eq PyrHBr Pyridinium Bromide Equilibrium->PyrHBr Product_Br3 Dibromoalkane Br2_eq->Product_Br3 Alkene_Br3 Alkene Alkene_Br3->Product_Br3 via Bromonium Ion

Caption: Reaction pathways for bromination with molecular bromine and this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and safe experimentation. Below are representative protocols for the bromination of an alkene.

General Experimental Workflow

Experimental_Workflow Start Start: Dissolve Substrate AddReagent Slowly Add Brominating Agent Start->AddReagent Reaction Stir at Controlled Temperature AddReagent->Reaction Monitor Monitor Reaction (e.g., by TLC) Reaction->Monitor Quench Quench Excess Bromine (e.g., Na₂S₂O₃) Monitor->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purify Purify Product (e.g., Recrystallization, Chromatography) Workup->Purify End Characterize Product Purify->End

References

Tribromide Anion: A Milder and More Selective Approach to Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer and more precise methods for the synthesis of brominated organic compounds, the tribromide anion offers a compelling alternative to traditional brominating agents. This guide provides an objective comparison of the performance of tribromide reagents with other common alternatives, supported by experimental data, detailed protocols, and workflow visualizations.

The introduction of bromine atoms into organic molecules is a fundamental transformation in synthetic chemistry, crucial for the development of pharmaceuticals, agrochemicals, and functional materials. While molecular bromine (Br₂) has historically been the go-to reagent for this purpose, its high reactivity, toxicity, and hazardous handling present significant challenges. Tribromide salts, such as Pyridinium (B92312) Tribromide (Py·Br₃) and Tetrabutylammonium (B224687) Tribromide (TBABr₃), have emerged as stable, crystalline solids that serve as safer and more selective sources of electrophilic bromine.

Superior Handling and Safety Profile

One of the most significant advantages of tribromide reagents is their ease of handling compared to elemental bromine. Molecular bromine is a volatile, corrosive, and toxic liquid that requires specialized handling procedures. In contrast, tribromide salts are stable, non-volatile solids, simplifying weighing and dispensing, and enhancing overall laboratory safety.

G Figure 1: Comparison of Handling Properties cluster_Br2 Molecular Bromine (Br₂) cluster_Tribromide This compound (e.g., Py·Br₃, TBABr₃) Br2 Volatile, corrosive liquid Requires specialized handling Difficult to weigh accurately Tribromide Stable, crystalline solid Easy to handle and weigh Reduced hazard Br2->Tribromide Improved Safety & Handling

Figure 1: Handling advantages of tribromide reagents.

Enhanced Regioselectivity in Aromatic Bromination

Tribromide reagents often exhibit superior regioselectivity compared to molecular bromine, particularly in the bromination of activated aromatic rings. This enhanced selectivity is attributed to the bulkier nature of the this compound and its ability to deliver bromine in a more controlled manner.

Bromination of Pyrroles

A notable example is the bromination of pyrrole-2-carboxamides. While traditional brominating agents typically yield a mixture of 4- and 5-bromo isomers, tetrabutylammonium tribromide (TBABr₃) demonstrates a strong preference for the 5-position, which is crucial for the synthesis of certain natural products and pharmaceutical intermediates.

G Figure 2: Regioselective Bromination of Pyrrole-2-Carboxamide Pyrrole (B145914) Pyrrole-2-carboxamide TBABr3 TBABr₃ Pyrrole->TBABr3 Reaction with OtherReagents Other Brominating Agents (e.g., Br₂) Pyrrole->OtherReagents Reaction with Product5Bromo 5-Bromo Product (Major) TBABr3->Product5Bromo Product4Bromo 4-Bromo Product (Minor) TBABr3->Product4Bromo Mixture Mixture of 4- and 5-Bromo Products OtherReagents->Mixture

Figure 2: TBABr₃ favors 5-bromination of pyrroles.

Performance Comparison: this compound vs. Other Brominating Agents

The following tables summarize the performance of tribromide reagents in comparison to molecular bromine (Br₂) and N-bromosuccinimide (NBS) for various substrates.

Table 1: Bromination of Pyrrole-2-carboxamides
SubstrateBrominating AgentSolventTime (h)Product(s)Ratio (5-bromo:4-bromo)Yield (%)Reference
N-Methyl-1H-pyrrole-2-carboxamideTBABr₃CH₂Cl₂15-Bromo-N-methyl-1H-pyrrole-2-carboxamide>10:178[1]
N-Phenyl-1H-pyrrole-2-carboxamideTBABr₃CH₂Cl₂15-Bromo-N-phenyl-1H-pyrrole-2-carboxamide>10:169[1]
Table 2: α-Bromination of Acetophenone (B1666503) Derivatives
SubstrateBrominating AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
AcetophenonePyridinium TribromideAcetic Acid903α-Bromoacetophenone85[2]
4-ChloroacetophenonePyridinium TribromideAcetic Acid903α-Bromo-4-chloroacetophenone88[2]
AcetophenoneBr₂/Ether0-51α-Bromoacetophenone~85[3]

Experimental Protocols

General Procedure for the Bromination of Pyrrole-2-carboxamides using TBABr₃

To a solution of the 2-substituted pyrrole (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂), tetrabutylammonium tribromide (TBABr₃) (1.0 equiv) is added at room temperature. The reaction mixture is stirred at room temperature for 1 hour under a nitrogen atmosphere. The reaction is then quenched with a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The crude product is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to provide the crude product mixture.[1]

General Procedure for the α-Bromination of Acetophenone Derivatives using Pyridinium Tribromide

In a round-bottom flask, the acetophenone derivative (1.0 equiv) and pyridinium tribromide (1.1 equiv) are dissolved in glacial acetic acid. The mixture is stirred at 90 °C for 3 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried to afford the α-bromoacetophenone derivative.[2]

Conclusion

The validation of tribromide anions, particularly pyridinium tribromide and tetrabutylammonium tribromide, as milder and more selective brominating reagents is well-supported by experimental evidence. Their solid nature offers significant advantages in terms of safety and handling over hazardous liquid bromine. Furthermore, the enhanced regioselectivity observed in the bromination of various substrates, such as the preferential 5-bromination of pyrrole-2-carboxamides, makes them invaluable tools for synthetic chemists in research and drug development. The adoption of these reagents can lead to more efficient, safer, and environmentally conscious synthetic routes to valuable brominated compounds.

References

A Comparative Analysis of Pyridinium Tribromide and N-Bromosuccinimide as Brominating Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the introduction of bromine atoms into molecules is a fundamental transformation, yielding versatile intermediates for a wide array of subsequent reactions. While elemental bromine (Br₂) is a potent brominating agent, its high toxicity, volatility, and corrosive nature necessitate the use of safer and more manageable alternatives.[1][2] Among the most prominent solid bromine carriers are Pyridinium (B92312) Tribromide (PBr₃, also known as Pyridinium perbromide) and N-Bromosuccinimide (NBS). This guide provides a detailed, objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed reagent choices.

Physicochemical Properties and Handling

Both Pyridinium Tribromide and N-Bromosuccinimide are crystalline solids, which significantly simplifies their handling, weighing, and storage compared to liquid bromine.[1][3]

Table 1: Physicochemical Properties

PropertyPyridinium Tribromide (PBr₃)N-Bromosuccinimide (NBS)
Appearance Yellow to deep yellow-red crystalline powder[4]White to light yellow crystalline solid[5]
Molecular Formula C₅H₅N·HBr·Br₂[6]C₄H₄BrNO₂
Molecular Weight 319.82 g/mol [6]177.99 g/mol [5]
Melting Point 132-134 °C[7]175-180 °C (with decomposition)
Solubility Soluble in glacial acetic acid, ethanol; slightly soluble in water.[4]Soluble in acetone, THF, DMF, acetonitrile; sparingly soluble in water and acetic acid.
Stability Fair shelf life; store in a cool, dry place.[4] Light and moisture sensitive.[8]Stable under recommended storage conditions, but can be light sensitive.[8]

Safety and Handling:

  • Pyridinium Tribromide: A safer alternative to elemental bromine, PBr₃ is a non-volatile solid.[3][4] However, it is corrosive and can cause severe skin burns and eye damage.[6][9] It should be handled in a well-ventilated area, and personal protective equipment (gloves, protective clothing, eye protection) is essential.[4][10] In solution, it exists in equilibrium with bromine, slowly releasing it.[4][11]

  • N-Bromosuccinimide: NBS is also a hazardous substance that can cause severe skin burns and eye damage and is harmful if swallowed.[5][12] It is crucial to avoid inhalation of its dust.[12] Many reactions involving N-bromo imides can be violent or explosive, and it is incompatible with strong oxidizing agents, acids, and bases.[8][12]

Reaction Mechanisms and Selectivity

The primary difference in the application of PBr₃ and NBS lies in their reaction mechanisms and resulting selectivity.

Pyridinium Tribromide primarily acts as an electrophilic brominating agent. In solution, it dissociates to provide a controlled source of molecular bromine (Br₂).[2][13] This makes it particularly suitable for the electrophilic addition of bromine across double and triple bonds.

N-Bromosuccinimide is a more versatile reagent, capable of participating in several reaction pathways:[14][15]

  • Radical Bromination: In the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or light, NBS is the reagent of choice for the highly selective bromination of allylic and benzylic positions (the Wohl-Ziegler reaction).[14][15][16] This selectivity arises from the low concentration of Br₂ maintained in the reaction mixture, which favors radical substitution over electrophilic addition.

  • Electrophilic Bromination: NBS can also serve as a source of electrophilic bromine, particularly for electron-rich aromatic compounds and in polar solvents.[15][17][18] The reactivity can be tuned by the choice of solvent and the addition of acid catalysts.[17][19]

Reaction_Mechanisms cluster_PBr3 Pyridinium Tribromide (PBr₃) cluster_NBS N-Bromosuccinimide (NBS) PBr3 PBr₃ Br2 Br₂ PBr3->Br2 Dissociation Product_PBr3 Dibromoalkane Br2->Product_PBr3 Electrophilic Addition Alkene_PBr3 Alkene/Alkyne Alkene_PBr3->Product_PBr3 Electrophilic Addition NBS NBS Br_radical Br• NBS->Br_radical Radical Initiator/Light Product_NBS Allyl/Benzyl Bromide Br_radical->Product_NBS Radical Substitution Allyl_H Allylic/Benzylic C-H Allyl_H->Product_NBS Radical Substitution

Caption: Comparative reaction pathways for PBr₃ and NBS.

Comparative Performance in Key Reactions

The choice between PBr₃ and NBS is highly dependent on the substrate and the desired transformation.

Table 2: Performance Comparison in Bromination Reactions

Reaction TypeSubstrate ExamplePyridinium Tribromide (PBr₃)N-Bromosuccinimide (NBS)Key Considerations
Electrophilic Addition to Alkenes trans-Cinnamic AcidGood to excellent yields. Used for stereospecific anti-addition.[20]Can be used, but PBr₃ is often preferred for this transformation.[21]PBr₃ provides a direct source of Br₂ for electrophilic attack.
α-Bromination of Carbonyls AcetophenoneEffective, often in acetic acid.Highly effective, often with an acid catalyst (e.g., p-TsOH).[22][23]Both are effective; NBS may offer milder conditions.
Aromatic Bromination (Electrophilic) AnisoleEffective for activated rings.[13]Effective for activated and electron-rich heteroaromatic rings.[18][24] Regioselectivity is solvent-dependent.[18]NBS reactivity and selectivity can be tuned more easily.
Allylic/Benzylic Bromination Toluene / CyclohexeneNot the reagent of choice; side reactions (e.g., addition) are common.The premier reagent for this transformation, providing high selectivity and yields.[16][25]NBS maintains a low Br₂ concentration, favoring the radical pathway.
Bromination of 1,4-Dihydropyridines bis-1,4-DHPFound to be optimal, with higher yields (87%) and shorter reaction times (0.5 h) compared to NBS.[26]Lower yields (75%) and much longer reaction times (24 h) were reported for similar substrates.[26]A specific case where PBr₃ demonstrates superior performance.

Experimental Protocols

Protocol 1: Bromination of an Alkene using Pyridinium Tribromide

This protocol is adapted from the procedure for the bromination of trans-cinnamic acid.[20]

  • Setup: In a fume hood, add 8.0 mmol of trans-cinnamic acid to a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add 4.0 mL of glacial acetic acid, followed by 8.0 mmol of pyridinium tribromide.

  • Reaction: Assemble a reflux apparatus and heat the mixture in a hot water bath with stirring. Monitor the reaction progress (e.g., by TLC or disappearance of the orange PBr₃ color).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Add 15 mL of water to precipitate the product.

  • Isolation: Cool the mixture in an ice bath to maximize crystallization and collect the solid product by vacuum filtration.

  • Purification: Wash the crystals with cold deionized water. The crude product can be further purified by recrystallization, for example, from an ethanol/water mixed solvent system.[20]

Protocol 2: Allylic Bromination using N-Bromosuccinimide

This protocol is a general procedure for the Wohl-Ziegler reaction, adapted from the bromination of ethylbenzene.[16]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic or benzylic substrate (e.g., 4 g of ethylbenzene), N-bromosuccinimide (1.05 equivalents, e.g., 6 g), and an inert solvent (e.g., 20 mL of carbon tetrachloride).

  • Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (e.g., 0.1 g BPO).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is often complete when the denser succinimide (B58015) (a byproduct) floats to the surface. This can take from 30 minutes to several hours.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Isolation: Remove the solvent from the filtrate by rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation or chromatography to yield the desired α-bromoethylbenzene.[16]

Visualizing Workflows and Reagent Selection

Experimental_Workflow start Start setup Combine Substrate, Solvent, and Reagent start->setup reaction Heat / Irradiate (if necessary) setup->reaction monitor Monitor Reaction (TLC, GC, etc.) reaction->monitor monitor->reaction Incomplete workup Quench Reaction & Precipitate/Extract Product monitor->workup Complete isolate Isolate Crude Product (Filtration / Evaporation) workup->isolate purify Purify Product (Recrystallization / Chromatography) isolate->purify end Characterize Final Product purify->end

Caption: A generalized experimental workflow for bromination reactions.

Reagent_Selection start Select Substrate q1 Target Position? start->q1 q2 Aromatic Ring? q1->q2 Other C-H alkene Alkene / Alkyne q1->alkene C=C or C≡C carbonyl α-Carbonyl q1->carbonyl α to C=O allylic Allylic / Benzylic C-H q1->allylic Allylic/ Benzylic aromatic Aromatic C-H q2->aromatic Yes use_pbr3 Use PBr₃ q2->use_pbr3 No (General) Consider other reagents alkene->use_pbr3 use_either Use PBr₃ or NBS (Electrophilic Conditions) carbonyl->use_either use_nbs Use NBS (Radical Conditions) allylic->use_nbs aromatic->use_either

Caption: Decision guide for selecting PBr₃ vs. NBS.

Conclusion

Both Pyridinium Tribromide and N-Bromosuccinimide are indispensable tools in modern organic synthesis, offering safer and more controlled alternatives to elemental bromine. The choice between them is not a matter of inherent superiority but of strategic selection based on the desired chemical transformation.

  • Pyridinium Tribromide (PBr₃) is the preferred reagent for the straightforward electrophilic addition of bromine to alkenes and alkynes , where it acts as a solid, manageable source of Br₂.

  • N-Bromosuccinimide (NBS) showcases greater versatility. It is the unparalleled choice for selective radical bromination at allylic and benzylic positions . Furthermore, its reactivity in electrophilic aromatic and α-carbonyl brominations can be finely tuned, making it a highly adaptable reagent.

For research and development professionals, a thorough understanding of the substrate, the target product, and the underlying reaction mechanisms is paramount to successfully leveraging the distinct advantages of each of these powerful brominating agents.

References

A Comparative Guide to the Computational Analysis of Tribromide Bromination Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

The bromination of organic compounds is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. While molecular bromine (Br₂) has traditionally been the reagent of choice, its high toxicity and corrosive nature have driven the adoption of safer alternatives. Among these, tribromide reagents, such as quaternary ammonium (B1175870) tribromides (QATBs) and pyridinium (B92312) tribromide, have emerged as stable, crystalline, and easy-to-handle brominating agents.[1][2] Understanding the precise mechanism by which these reagents operate is crucial for optimizing reaction conditions and controlling product selectivity. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these complex reaction pathways at a molecular level.[1][3]

This guide provides a comparative analysis of the computational studies on the tribromide bromination mechanism for researchers, scientists, and drug development professionals. It details the theoretical methods employed, compares mechanistic pathways for different substrates, and presents key quantitative data from these computational investigations.

Experimental Protocols: Computational Methodologies

The computational analysis of reaction mechanisms typically involves a series of calculations to identify the geometries and energies of reactants, transition states, and products. The most common theoretical framework employed for studying tribromide bromination is Density Functional Theory (DFT).

Typical Computational Protocol:

  • Geometry Optimization: The three-dimensional structures of all species (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformation. A widely used method is the B3LYP hybrid functional combined with a basis set such as 6-31G(d) or 6-31+G(d,p).[4][5] For heavier atoms like bromine, more specialized basis sets may be employed.[4][5]

  • Frequency Calculations: After optimization, frequency calculations are performed at the same level of theory. This step serves two purposes:

    • To confirm that optimized structures are true energy minima (no imaginary frequencies) or first-order saddle points, i.e., transition states (exactly one imaginary frequency).

    • To calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Transition State Search: Locating the transition state (TS) is critical for understanding the reaction kinetics. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are often used. The nature of the TS is confirmed by visualizing the imaginary frequency, which should correspond to the motion along the reaction coordinate.

  • Solvent Effects: To simulate reaction conditions more accurately, the effect of the solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[6][7] This is crucial as the polarity of the solvent can significantly influence the stability of charged intermediates and transition states.[4][5]

  • Energy Profile Construction: By combining the calculated energies (often Gibbs free energies) of all species, a reaction energy profile is constructed. This profile allows for the determination of activation barriers and reaction energies, providing insights into the reaction's feasibility and kinetics.

Mechanistic Insights: Alkenes vs. Aromatic Compounds

Computational studies have revealed that the mechanism of tribromide bromination can vary significantly depending on the substrate. The primary debate often centers on the nature of the active brominating species: is it the free tribromide anion (Br₃⁻) or the undissociated ion pair (e.g., [R₄N]⁺[Br₃]⁻)?

Bromination of Alkenes:

For the bromination of alkenes, computational studies suggest a mechanism involving the formation of a cyclic bromonium ion intermediate. Ab initio calculations on the reaction of ethene with Br₂ and 2Br₂ (which involves the Br₃⁻ ion) have shown that the reaction with two bromine molecules is energetically favored in nonpolar aprotic solvents.[4][5] The proposed pathway involves a trans addition of a bromide atom from the Br₃⁻ anion to one of the carbons of the initially formed bromonium ion.[4][5]

Bromination of Aromatic Compounds:

The mechanism for aromatic compounds is more contested. While early proposals suggested the free Br₃⁻ anion as the active electrophile, recent computational work challenges this view.[8] DFT calculations on the bromination of phenol (B47542) with tetrabutylammonium (B224687) tribromide (TBABr₃) indicated that the LUMO (Lowest Unoccupied Molecular Orbital) energy of the free Br₃⁻ anion is too high for it to be an effective electrophile in a room-temperature reaction.[8]

Instead, a mechanism where the undissociated TBABr₃ ion pair is the active brominating species is proposed.[8] In this model, the tetrabutylammonium cation plays a crucial role in directing the regioselectivity. For phenol, a non-covalent interaction between the phenol oxygen and the cation anchors the reagent, leading to selective bromination at the para position.[8] This steric and electronic guidance accounts for the high para-selectivity observed experimentally.[8] Furthermore, some computational studies on electrophilic aromatic bromination, in general, suggest that the reaction may proceed through an addition-elimination pathway rather than the classically taught mechanism involving a Wheland intermediate.[9]

Quantitative Data Comparison

The tables below summarize key quantitative data from computational studies, allowing for a direct comparison of different bromination pathways and substrates.

Table 1: Calculated Activation and Reaction Energies for Ethene Bromination

ReactionComputational MethodΔE‡ (kcal/mol)ΔG‡ (kcal/mol)ΔE (kcal/mol)ΔG (kcal/mol)Reference
C₂H₄ + Br₂ → DibromoethaneG3MP2B310.923.9-22.3-22.2[4][5]
C₂H₄ + 2Br₂ → Dibromoethane + Br₂G3MP2B34.619.3-22.3-22.2[4][5]

Data from studies by Islam et al. show a significantly lower activation energy (ΔE‡) for the reaction involving two Br₂ molecules (and by extension, the Br₃⁻ ion), supporting its role in nonpolar solvents.[4][5]

Table 2: Calculated Activation Energies for Phenol Bromination with TMABr₃ Model

Reaction PathwayComputational MethodΔG‡ (kcal/mol)CommentReference
para-BrominationDFT (unspecified)Not specifiedThe transition state is stabilized by non-covalent interactions with the tetramethylammonium (B1211777) (TMA⁺) cation.[8]
ortho-BrominationDFT (unspecified)~20 kcal/mol higher than paraSteric hindrance and less favorable cation interaction lead to a much higher activation barrier.[8]

This data highlights the profound impact of the cation in directing the regioselectivity of aromatic bromination, with a strong energetic preference for para-substitution.[8]

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key computational workflows and proposed reaction mechanisms.

G cluster_start 1. System Definition cluster_calc 2. Geometric & Energetic Calculations cluster_analysis 3. Analysis & Interpretation Reactants Define Reactants & Products Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Reactants->Opt Solvent Choose Solvent Model (e.g., PCM) Solvent->Opt Freq Frequency Calculation Opt->Freq TS_Search Transition State Search Opt->TS_Search Profile Construct Reaction Energy Profile Freq->Profile TS_Search->Freq Mechanism Elucidate Mechanism Profile->Mechanism

Caption: Workflow for computational analysis of a reaction mechanism.

G Reactants Phenol + TMABr3 (Ion Pair) TS Transition State Cation-π and Cation-OH non-covalent interactions stabilize the para-attack pathway. Reactants->TS Rate-determining step Product para-Bromophenol TS->Product

References

A Comparative Guide to the Kinetic Profiles of Tribromide Anion Sources

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the kinetic characteristics of various sources of the tribromide anion (Br₃⁻), a versatile reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development who are looking to select the most appropriate tribromide source for their specific applications. The guide outlines key differences in stability, reactivity, and handling of common tribromide reagents and provides a standardized protocol for their kinetic evaluation.

The this compound is a key intermediate in bromination reactions, offering a safer and more selective alternative to elemental bromine. It is typically generated in situ or used as a stable salt. Common sources include pyridinium (B92312) tribromide (PyBr₃) and quaternary ammonium (B1175870) tribromides like tetrabutylammonium (B224687) tribromide (TBATB). The choice of the tribromide source can significantly impact reaction kinetics and product distribution.

Comparative Kinetic Data

While direct, side-by-side kinetic studies comparing a wide range of tribromide sources are not extensively documented in a single publication, the following table summarizes the generally accepted properties and expected kinetic behavior based on their chemical nature and documented applications. This information is crucial for designing experiments and optimizing reaction conditions.

Tribromide SourceFormulaMolecular Weight ( g/mol )FormKey Characteristics & Expected Kinetic Impact
Pyridinium TribromideC₅H₅NHBr₃319.86Crystalline SolidStable, less hazardous than Br₂. Its solid nature allows for precise measurement. The release of the this compound is dependent on its dissolution and dissociation in the reaction solvent.
Tetrabutylammonium Tribromide(C₄H₉)₄NBr₃482.17Crystalline SolidHighly stable and soluble in many organic solvents. The bulky, non-coordinating cation can lead to a "naked" and more reactive this compound, potentially leading to faster reaction rates compared to PyBr₃.
In-situ GenerationBr₂ + MBr (M=Na, K, etc.)VariesSolutionGenerated directly in the reaction mixture. The kinetics are influenced by the equilibrium of Br₂ + Br⁻ ⇌ Br₃⁻. The concentration of the bromide salt can be used to control the concentration and reactivity of the this compound.

Experimental Protocol for Kinetic Comparison

To quantitatively compare the kinetic performance of different tribromide sources, a standardized experimental protocol is essential. The following method outlines a typical procedure for monitoring the bromination of a model substrate, such as acetophenone (B1666503), using UV-Vis spectroscopy.

Objective: To determine the rate constants for the bromination of acetophenone using different this compound sources.

Materials:

  • Acetophenone

  • Tribromide sources (e.g., Pyridinium Tribromide, Tetrabutylammonium Tribromide)

  • A source for in-situ generation (e.g., elemental bromine and sodium bromide)

  • Solvent (e.g., methanol)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a stock solution of acetophenone in methanol (B129727) of a known concentration (e.g., 0.1 M).

    • Prepare stock solutions of each tribromide source in methanol of a known concentration (e.g., 0.01 M). For in-situ generation, prepare a solution containing both bromine and a bromide salt.

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to monitor the disappearance of the this compound at its λ_max (around 360 nm).

    • Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25 °C).

    • In a cuvette, mix the acetophenone solution with the solvent.

    • Initiate the reaction by adding a small, known volume of the tribromide solution to the cuvette and start the data acquisition immediately.

    • Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Plot the absorbance of the this compound versus time.

    • Determine the initial rate of the reaction from the slope of the curve at t=0.

    • By varying the initial concentrations of the reactants (acetophenone and tribromide source), determine the order of the reaction with respect to each reactant.

    • Calculate the rate constant (k) for each tribromide source under the same reaction conditions.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental setup for comparing the kinetics of different this compound sources.

G cluster_prep Solution Preparation cluster_exp Kinetic Experiment cluster_analysis Data Analysis A Prepare Acetophenone Stock Solution (0.1 M) F Mix Acetophenone and Solvent in Cuvette A->F B Prepare Pyridinium Tribromide Stock Solution (0.01 M) G Initiate Reaction by Adding Tribromide Source B->G C Prepare Tetrabutylammonium Tribromide Stock Solution (0.01 M) C->G D Prepare In-situ Tribromide Solution (Br₂ + NaBr, 0.01 M) D->G E Equilibrate Spectrophotometer and Reactants to 25 °C E->F F->G H Monitor Absorbance at 360 nm over Time G->H I Plot Absorbance vs. Time H->I J Determine Reaction Order I->J K Calculate Rate Constant (k) J->K

Caption: Workflow for Kinetic Comparison of Tribromide Sources.

The following diagram illustrates the general reaction pathway for the acid-catalyzed bromination of a ketone, a common application of tribromide anions.

G Ketone Ketone (R-CO-CH₂R') Enol Enol Intermediate Ketone->Enol Tautomerization (rate-determining in some cases) H_plus H⁺ BrominatedKetone α-Bromoketone Enol->BrominatedKetone Nucleophilic Attack Br_minus Br⁻ BrominatedKetone->Br_minus HBr HBr BrominatedKetone->HBr Br3_minus Br₃⁻ Br3_minus->Enol

Caption: General Reaction Pathway for Ketone Bromination.

A Spectroscopic Showdown: Unveiling the Differences Between Tribromide and Triiodide Anions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the tribromide (Br₃⁻) and triiodide (I₃⁻) anions reveals distinct electronic and vibrational characteristics, providing valuable insights for researchers and professionals in drug development and various scientific fields. This guide synthesizes experimental data from UV-Visible, Raman, and Infrared spectroscopy to offer an objective comparison of these two fundamental polyhalogen anions.

The tribromide and triiodide anions, while both belonging to the family of linear triatomic species with a -1 charge, exhibit notable differences in their interaction with electromagnetic radiation. These differences, arising from the varying atomic size and polarizability of bromine and iodine, are readily observable in their respective spectra.

Electronic Absorption: A UV-Visible Perspective

The electronic transitions of tribromide and triiodide anions are characterized by strong absorptions in the ultraviolet-visible (UV-Vis) region. The triiodide ion displays two prominent absorption bands, a testament to its complex electronic structure. In aqueous solutions, these peaks are typically observed around 288-290 nm and 350-360 nm.[1][2][3] The higher wavelength absorption is attributed to a π* to σ* transition, while the lower wavelength band corresponds to a σ to σ* transition within the triiodide framework. In contrast, the tribromide anion exhibits a single, intense absorption maximum in the UV region, generally found between 270-279 nm.

For quantitative analysis, the molar absorptivity (ε) is a crucial parameter. For the triiodide anion, the molar absorptivity at its two peaks has been reported to be approximately 3.52 x 10⁴ L mol⁻¹ cm⁻¹ at 288 nm and 2.32 x 10⁴ L mol⁻¹ cm⁻¹ at 350 nm.[3]

AnionUV-Vis Absorption Maxima (λmax)Molar Absorptivity (ε) at λmax
Tribromide (Br₃⁻) ~ 270 - 279 nmNot widely reported
Triiodide (I₃⁻) ~ 288 - 290 nm and ~ 350 - 360 nm~ 3.52 x 10⁴ L mol⁻¹ cm⁻¹ (at 288 nm) and ~ 2.32 x 10⁴ L mol⁻¹ cm⁻¹ (at 350 nm)

Vibrational Signatures: Insights from Raman and Infrared Spectroscopy

Vibrational spectroscopy provides a deeper understanding of the bonding within the tribromide and triiodide anions. As linear and symmetric molecules (D∞h point group), they possess three fundamental vibrational modes: a symmetric stretch (ν₁), an asymmetric stretch (ν₃), and a doubly degenerate bending mode (ν₂).

Raman Spectroscopy: The symmetric stretch (ν₁) is Raman active and gives rise to a strong, sharp peak. For the triiodide anion, this vibration is consistently observed around 110 cm⁻¹. The heavier mass of the iodine atoms compared to bromine results in a lower vibrational frequency. The this compound, being lighter, exhibits its symmetric stretch at a higher wavenumber, typically near 161 cm⁻¹.

Infrared Spectroscopy: The asymmetric stretch (ν₃) is infrared active. Due to the symmetry of the anions, the symmetric stretch is IR inactive. The asymmetric stretch for triiodide is found in the region of 130-140 cm⁻¹. For tribromide, this mode is expected at a higher frequency, though specific experimental values are less commonly reported in readily available literature. The bending mode (ν₂) for triiodide is observed in the far-infrared region, around 50-70 cm⁻¹.

AnionRaman Symmetric Stretch (ν₁)IR Asymmetric Stretch (ν₃)
Tribromide (Br₃⁻) ~ 161 cm⁻¹Not widely reported
Triiodide (I₃⁻) ~ 110 cm⁻¹~ 130 - 140 cm⁻¹

Experimental Protocols

UV-Visible Spectroscopy

A general procedure for obtaining the UV-Vis absorption spectrum of tribromide or triiodide anions in solution involves the following steps:

  • Preparation of Stock Solutions: Prepare a stock solution of the corresponding tetraalkylammonium or alkali metal salt of the trihalide in a suitable solvent (e.g., deionized water, ethanol, or acetonitrile).

  • Preparation of Standards: Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Select the desired wavelength range for scanning (e.g., 200-500 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

  • Sample Measurement: Record the absorption spectra of the standard solutions and the unknown sample.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and use the absorbance values at λmax to construct a calibration curve for quantitative analysis.

Raman Spectroscopy

The following outlines a general protocol for acquiring Raman spectra of trihalide anions in solution:

  • Sample Preparation: Prepare a solution of the trihalide salt in a suitable solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio.

  • Instrument Setup: Align the laser and spectrometer. Select an appropriate laser excitation wavelength that does not cause fluorescence of the sample or solvent.

  • Data Acquisition: Place the sample in the sample holder. Acquire the Raman spectrum by collecting the scattered light. The acquisition time will depend on the sample concentration and laser power.

  • Data Processing: Process the raw data by removing cosmic rays and subtracting the solvent background spectrum.

  • Spectral Analysis: Identify the characteristic Raman peak corresponding to the symmetric stretching vibration of the trihalide anion.

Infrared (FTIR) Spectroscopy

For obtaining the IR spectrum of trihalide anions, particularly in aqueous solutions where water absorption is strong, Attenuated Total Reflectance (ATR) is a suitable technique.

  • Instrument Setup: Ensure the FTIR spectrometer and ATR accessory are properly aligned and purged with dry air or nitrogen.

  • Background Spectrum: Record a background spectrum with the clean, dry ATR crystal.

  • Sample Application: Apply a small amount of the trihalide solution onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Collect the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and, if necessary, subtract the spectrum of the pure solvent.

  • Spectral Analysis: Identify the absorption band corresponding to the asymmetric stretching vibration of the trihalide anion.

Visualizing the Molecular Orbitals and Electronic Transitions

The bonding in trihalide anions can be described by a three-center, four-electron (3c-4e) model. The p-orbitals of the three halogen atoms combine to form a set of sigma molecular orbitals: one bonding (σ), one non-bonding (σn), and one anti-bonding (σ*). The four valence electrons fill the bonding and non-bonding orbitals. The primary electronic transitions observed in the UV-Vis spectrum correspond to the promotion of electrons from these filled orbitals to the empty anti-bonding orbital.

Electronic_Transitions cluster_MO Molecular Orbitals cluster_Transitions Electronic Transitions σ σ (Bonding) σ->σ σ → σ (higher energy) σn σn (Non-bonding) σn->σ π → σ* (lower energy) UV_Vis UV-Vis Photon caption Electronic transitions in trihalide anions.

Caption: Electronic transitions in trihalide anions.

Experimental Workflow

The spectroscopic analysis of tribromide and triiodide anions follows a systematic workflow, from sample preparation to data interpretation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Prep Prepare Trihalide Solution UV_Vis UV-Vis Spectroscopy Prep->UV_Vis Raman Raman Spectroscopy Prep->Raman FTIR FTIR Spectroscopy Prep->FTIR Process Baseline Correction Solvent Subtraction UV_Vis->Process Raman->Process FTIR->Process Interpret Identify Peaks Determine Properties Process->Interpret caption Workflow for spectroscopic analysis.

Caption: Workflow for spectroscopic analysis.

References

evaluating the green chemistry aspects of using tribromide reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of sustainable chemical synthesis, the development of environmentally benign reagents is paramount. Bromination, a fundamental transformation in organic chemistry, has traditionally relied on molecular bromine (Br₂), a hazardous and corrosive substance. This guide provides a comprehensive evaluation of tribromide reagents as a greener alternative, comparing their performance with traditional methods and other modern brominating agents. Supported by experimental data, this analysis will assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.

Safer Handling and Improved Reaction Conditions

Tribromide reagents, such as pyridinium (B92312) tribromide (Py·Br₃) and tetrabutylammonium (B224687) tribromide (TBATB), are crystalline solids that are significantly safer to handle and store compared to liquid bromine.[1][2] This solid nature simplifies the accurate measurement of the reagent and reduces the risks associated with inhalation of toxic fumes.[3]

Furthermore, the use of tribromide reagents often allows for milder reaction conditions and can even be performed under solvent-free conditions, a key principle of green chemistry.[4] For instance, the bromination of various organic substrates has been successfully carried out by simply grinding the substrate with a tribromide reagent in a mortar at room temperature.[4]

Comparative Performance of Brominating Agents

To objectively assess the green credentials of tribromide reagents, a comparison of key performance indicators is essential. The following table summarizes quantitative data for the bromination of a model substrate, showcasing the advantages of tribromide reagents over traditional and other alternative methods.

Reagent/SystemSubstrateSolventTemp. (°C)TimeYield (%)Atom Economy (%)E-factorReference
Traditional Method
Br₂StilbeneCH₂Cl₂RT-~90100High (solvent waste)[5]
Tribromide Reagents
Pyridinium TribromideStilbeneEthanolReflux30 min>6056Lower[6][7]
Tetrabutylammonium Tribromide3-AcetylcoumarinPEG-600RT1.5 h92~50Low[8]
Other Green Alternatives
H₂O₂/HBrStilbeneEthanol90-10020 minHighVariableLow (water is byproduct)[5][9]
N-Bromosuccinimide (NBS)AlkenesWater/AlcoholRT-High~45Moderate (succinimide byproduct)[3]

Note: Atom economy and E-factor are calculated based on the stoichiometry of the reactions. The E-factor for solvent-based reactions is significantly influenced by the amount and recyclability of the solvent.

Experimental Protocols

Detailed methodologies are crucial for the replication and adoption of greener synthetic routes. Below are representative experimental protocols for the bromination of an alkene using pyridinium tribromide and the H₂O₂/HBr system.

Protocol 1: Bromination of trans-Cinnamic Acid using Pyridinium Tribromide

Materials:

  • trans-Cinnamic acid (8.0 mmol)

  • Glacial acetic acid (4.0 mL)

  • Pyridinium tribromide (8.0 mmol)

  • 50 mL round-bottom flask

  • Magnetic stirrer

  • Reflux apparatus

  • Hot plate with water bath

Procedure:

  • In a fume hood, add 8.0 mmol of trans-cinnamic acid to a 50 mL round-bottom flask.

  • Add 4.0 mL of glacial acetic acid and 8.0 mmol of pyridinium tribromide to the flask.[6]

  • Add a magnetic stirrer and set up the apparatus for reflux using a hot water bath.

  • Heat the mixture to reflux and stir for 30 minutes.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 15 mL of water and cool the mixture in an ice bath to precipitate the product.[6]

  • Collect the crystals by vacuum filtration and wash with cold deionized water.

  • The crude product, 2,3-dibromo-3-phenylpropanoic acid, can be further purified by recrystallization.[6]

Protocol 2: Bromination of trans-Stilbene (B89595) using H₂O₂/HBr

Materials:

  • trans-Stilbene (0.6 g)

  • Ethanol (20 mL)

  • 48% Hydrobromic acid (1.0 mL)

  • 30% Hydrogen peroxide (1.0 mL)

  • 100 mL round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle or water bath

Procedure:

  • To a 100 mL round-bottom flask containing a stir bar, add 0.6 g of trans-stilbene and 20 mL of ethanol.

  • Fit the flask with a reflux condenser and heat the mixture with stirring until the solid dissolves.

  • Slowly add 1.0 mL of 48% HBr to the solution.[9]

  • Add 1.0 mL of 30% hydrogen peroxide dropwise to the reaction mixture. The solution will turn a dark golden yellow.[9]

  • Reflux the reaction for approximately 20 minutes, or until the color disappears and the mixture becomes a cloudy white.[9]

  • Remove the heat and allow the reaction to cool to room temperature.

  • Neutralize the solution with a saturated NaHCO₃ solution.

  • Cool the flask in an ice bath to induce crystallization.

  • Collect the product by vacuum filtration, washing with cold water and a small amount of cold ethanol.

Visualizing Green Chemistry Principles

Diagrams can effectively illustrate the workflows and logical comparisons central to evaluating chemical processes.

G Experimental Workflow for Bromination using Tribromide Reagents cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent Tribromide Reagent (e.g., Pyridinium Tribromide) mix Mixing of Reagents reagent->mix substrate Substrate substrate->mix solvent Solvent (Optional) solvent->mix react Reaction at specified Temperature and Time mix->react quench Quenching react->quench extract Extraction quench->extract purify Purification (e.g., Recrystallization) extract->purify product Final Brominated Product purify->product

Caption: General workflow for a bromination reaction using a solid tribromide reagent.

G Green Chemistry Comparison of Bromination Methods cluster_reagents Brominating Reagents cluster_green_metrics Green Chemistry Aspects br2 Molecular Bromine (Br₂) safety Safety (Handling, Toxicity) br2->safety Hazardous atom_economy Atom Economy br2->atom_economy High (100%) waste Waste Generation (E-factor) br2->waste High (Solvent) conditions Reaction Conditions (Solvent, Temp.) br2->conditions Often harsh tribromide Tribromide Reagents (e.g., Py·Br₃, TBATB) tribromide->safety Safer (Solid) tribromide->atom_economy Moderate tribromide->waste Low (Solvent-free possible) tribromide->conditions Mild other Other Green Alternatives (e.g., H₂O₂/HBr, NBS) other->safety Variable other->atom_economy Moderate other->waste Low (Benign byproducts) other->conditions Mild

Caption: Comparison of different bromination methods based on key green chemistry principles.

Conclusion

The evaluation of tribromide reagents reveals them to be a compelling green alternative to traditional bromination methods. Their solid, stable nature enhances safety, while their ability to react under mild, and often solvent-free, conditions significantly reduces the environmental impact of bromination reactions. While the atom economy of tribromide reagents may be lower than that of molecular bromine, the overall reduction in hazardous waste and improved safety profile often make them a more sustainable choice. As the chemical industry continues to embrace green chemistry, the adoption of reagents like pyridinium tribromide and tetrabutylammonium tribromide is a positive step towards safer and more environmentally responsible synthesis.

References

A Comparative Guide to the Solid-State Structures of Tribromide Anion Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating Tribromide Anion Complex Structures in the Solid State

The this compound (Br₃⁻), a linear triatomic species, is a versatile component in synthetic chemistry and materials science. Its structural characterization in the solid state is crucial for understanding reactivity, stability, and physical properties. This guide provides a comparative analysis of this compound complexes, detailing the experimental validation of their structures and offering insights into the factors governing their geometry.

Comparative Structural Data of this compound Complexes

The geometry of the this compound in the solid state is significantly influenced by the nature of the counterion and the crystal packing forces. This can result in either symmetric or asymmetric arrangements of the bromine atoms. The following table summarizes key structural parameters for a selection of tribromide complexes, as determined by single-crystal X-ray diffraction.

CompoundCounterionBr-Br Bond Lengths (Å)Br-Br-Br Bond Angle (°)Symmetry
[CrBr₂(NCCH₃)₄]Br₃[CrBr₂(NCCH₃)₄]⁺2.5461(7), 2.5461(7)180Symmetric
1,4-diazabicyclo[2.2.2]octanediium bis(tribromide)(C₆H₁₄N₂)H₂²⁺Not specified in abstractNot specified in abstract-
(H₂L-Ts)(Br₃)₁.₅(NO₃)₀.₅(H₂L-Ts)²⁺Not specified in abstractNot specified in abstract-

Note: This table is a representative sample. A comprehensive literature survey will yield a wider range of complexes for comparison.

The data reveals that the this compound can exhibit both symmetric and asymmetric structures. In the case of [CrBr₂(NCCH₃)₄]Br₃, the anion is perfectly linear and symmetric, which is a less common observation.[1][2] The symmetry is often influenced by hydrogen bonding and other supramolecular interactions with the cation, as well as anion-anion contacts within the crystal lattice.[3]

Experimental Protocols for Structural Validation

The definitive method for determining the solid-state structure of this compound complexes is single-crystal X-ray diffraction (SC-XRD).[4][5]

Synthesis of a Representative Tribromide Salt: Tetrabutylammonium (B224687) Tribromide

Materials:

  • Tetrabutylammonium bromide ((C₄H₉)₄NBr)

  • Bromine (Br₂)

  • Suitable solvent (e.g., dichloromethane)

Procedure:

  • Dissolve tetrabutylammonium bromide in a minimal amount of the chosen solvent.

  • Slowly add a stoichiometric amount of bromine to the solution while stirring. The reaction is typically rapid and exothermic.

  • Continue stirring for a short period to ensure complete reaction.

  • Slowly evaporate the solvent to induce crystallization. Alternatively, crystallization can be achieved by layering a less polar solvent (e.g., hexane) on top of the reaction mixture.

  • Collect the resulting crystals by filtration and dry them under vacuum.

Single-Crystal X-ray Diffraction (SC-XRD) Protocol
  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks or defects.

    • Mount the crystal on a goniometer head using a cryoprotectant (if necessary) and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[4]

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles. The choice of X-ray source (e.g., Mo Kα or Cu Kα) will depend on the sample's composition and absorption characteristics.[4]

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

    • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

    • Determine the space group from the systematic absences in the diffraction data.[4]

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[4]

  • Structure Refinement:

    • Refine the atomic coordinates, thermal parameters, and occupancy against the experimental data using least-squares methods.[4]

    • Locate and refine the positions of hydrogen atoms, if possible.

    • Validate the final structure using metrics such as R-factors, goodness-of-fit, and analysis of the residual electron density map.

Factors Influencing this compound Symmetry

The symmetry of the this compound in the solid state is a delicate balance of intrinsic electronic effects and external forces imposed by the crystal lattice.

  • Cation Influence: The size, shape, and charge distribution of the counterion play a pivotal role. Large, symmetric cations can promote the formation of symmetric tribromide anions by providing a uniform electrostatic environment.[2] Conversely, smaller or irregularly shaped cations, especially those capable of forming strong, directional interactions like hydrogen bonds, can lead to asymmetric tribromide anions.[6]

  • Crystal Packing and Supramolecular Interactions: The way molecules pack in the crystal lattice can force distortions in the this compound. Anion-π interactions, where the this compound interacts with the π-system of an aromatic cation, can also influence its geometry.[7] Anion-anion interactions, though counterintuitive due to electrostatic repulsion, can also occur and affect the symmetry.[6]

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound complexes.

Tribromide Complex Validation Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis start Select Cation and Bromide Source reaction Reaction in Solution start->reaction 1. Stoichiometry crystallization Crystallization reaction->crystallization 2. Solvent Evaporation/Layering crystals Obtain Single Crystals crystallization->crystals 3. Crystal Growth scxrd Single-Crystal X-ray Diffraction crystals->scxrd Proceed if crystals are suitable data_collection Data Collection scxrd->data_collection a. Mount Crystal structure_solution Structure Solution data_collection->structure_solution b. Process Data refinement Structure Refinement structure_solution->refinement c. Build Initial Model validation Structural Validation refinement->validation d. Refine Parameters bond_lengths Analyze Br-Br Bond Lengths validation->bond_lengths bond_angles Analyze Br-Br-Br Bond Angle validation->bond_angles symmetry Determine Symmetry bond_lengths->symmetry bond_angles->symmetry comparison Compare with Literature Data symmetry->comparison

References

A Comparative Guide to the Reactivity of Tribromide Anion with Organic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tribromide anion (Br₃⁻), a readily available and safer alternative to molecular bromine, serves as a versatile brominating agent for a wide range of organic substrates. Its reactivity, however, varies significantly depending on the nature of the substrate. This guide provides an objective comparison of the reactivity of the this compound with alkenes, alkynes, phenols, and carbonyl compounds, supported by experimental data and detailed protocols.

Relative Reactivity at a Glance

The reactivity of the this compound towards different organic substrates generally follows the order:

Phenols (as phenoxides) > Alkenes > Alkynes > Carbonyl Compounds (enol/enolate form)

This trend is influenced by factors such as the electron density of the substrate, the stability of the reaction intermediates, and the reaction conditions.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for the reaction of tribromide and related bromine species with various substrates.

Table 1: Reaction of Bromine Species with Phenols

Phenolic CompoundReacting Bromine SpeciesSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Conditions
Phenoxide ionHOBr~2 x 10⁸pH ≈ 7-8
4-Methylphenoxide ionHOBr2.1 (±0.5) x 10⁸pH > 10
3-Methoxyphenoxide ionHOBr6.5 x 10⁸pH 5-11
3-Chlorophenoxide ionHOBr7.9 x 10⁶pH 5-11
2,4,6-Trichlorophenoxide ionHOBr1.4 (±0.1) x 10³pH > 10

Note: In aqueous solutions, the tribromide ion is in equilibrium with molecular bromine (Br₂) and hypobromous acid (HOBr). The reaction with phenoxide ions is predominantly governed by the reactivity of HOBr.

Table 2: Comparative Reactivity of Alkenes and Alkynes

Substrate TypeGeneral ObservationRate Comparison
AlkenesRapid electrophilic additionFaster
AlkynesSlower electrophilic addition100 to 1000 times slower than alkenes

Table 3: α-Bromination of Carbonyl Compounds with Organic Ammonium Tribromides

Carbonyl SubstrateTribromide ReagentSolventTimeYield (%)
AcetophenoneTetrabutylammonium tribromide (TBATB)Dichloromethane30 min95
4-MethylacetophenoneTBATBDichloromethane30 min92
4-NitroacetophenoneTBATBDichloromethane60 min85
2-AcetylnaphthalenePhenyltrimethylammonium tribromideTetrahydrofuran-80
3-AcetylcoumarinTetrabutylammonium tribromideEthanol1 h92

Reaction Mechanisms and Workflows

The following diagrams illustrate the generally accepted mechanisms for the reaction of the this compound (as a source of electrophilic bromine) with different substrates.

Bromination_of_Alkene cluster_step1 Step 1: Formation of Bromonium Ion cluster_step2 Step 2: Nucleophilic Attack Alkene R₂C=CR₂ Br_Br Br-Brδ+...Brδ- Alkene->Br_Br π attack Bromonium_Ion [R₂C(Br⁺)CR₂] Br_Br->Bromonium_Ion Br_minus Br⁻ Br_Br->Br_minus Heterolytic cleavage Bromonium_Ion2 [R₂C(Br⁺)CR₂] Product R₂C(Br)C(Br)R₂ (anti-addition) Bromonium_Ion2->Product Br_minus2 Br⁻ Br_minus2->Bromonium_Ion2 Backside attack (SN2) Bromination_of_Alkyne cluster_step1_alkyne Step 1: Formation of Vinylic Cation/Bromonium Ion cluster_step2_alkyne Step 2: Nucleophilic Attack Alkyne RC≡CR Br_Br_alkyne Br-Brδ+...Brδ- Alkyne->Br_Br_alkyne π attack Intermediate_alkyne [RC(Br⁺)=CR] Br_Br_alkyne->Intermediate_alkyne Br_minus_alkyne Br⁻ Br_Br_alkyne->Br_minus_alkyne Heterolytic cleavage Intermediate2_alkyne [RC(Br⁺)=CR] Product_alkyne RC(Br)=C(Br)R (trans-dihaloalkene) Intermediate2_alkyne->Product_alkyne Br_minus2_alkyne Br⁻ Br_minus2_alkyne->Intermediate2_alkyne Backside attack Bromination_of_Phenol cluster_phenol Electrophilic Aromatic Substitution Phenoxide Ar-O⁻ Br_source Brδ+ source (e.g., Br₂ or HOBr) Phenoxide->Br_source Nucleophilic attack Intermediate_phenol Wheland Intermediate Br_source->Intermediate_phenol Product_phenol Br-Ar-OH Intermediate_phenol->Product_phenol Deprotonation Alpha_Bromination_of_Ketone cluster_ketone α-Bromination via Enol/Enolate Ketone R-C(=O)-CH₂R' Enol_Enolate R-C(OH)=CHR' / R-C(O⁻)=CHR' Ketone->Enol_Enolate Tautomerization (acid/base catalyzed) Br_source_ketone Brδ+ source Enol_Enolate->Br_source_ketone Nucleophilic attack Intermediate_ketone Oxocarbenium ion Br_source_ketone->Intermediate_ketone Product_ketone R-C(=O)-CH(Br)R' Intermediate_ketone->Product_ketone Deprotonation

Safety Operating Guide

Proper Disposal of Tribromide Anion: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of tribromide anion (Br₃⁻) solutions, ensuring the safety of laboratory personnel and compliance with environmental regulations.

For researchers, scientists, and drug development professionals, the safe management of chemical waste is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound solutions, a common reagent in various synthetic and analytical procedures. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, at a minimum, chemical splash goggles, a face shield, a lab coat, and nitrile or neoprene gloves. All operations involving tribromide solutions must be conducted within a certified laboratory chemical fume hood to prevent the inhalation of hazardous vapors.

Operational Plan: Neutralization and Disposal

The primary method for the safe disposal of this compound solutions is through chemical neutralization. This process converts the reactive this compound into less hazardous bromide salts. The most common and effective neutralizing agent for this purpose is a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

This protocol details the neutralization of a tribromide solution using sodium thiosulfate.

Materials and Reagents:

  • This compound (Br₃⁻) solution for disposal

  • Sodium thiosulfate (Na₂S₂O₃), solid or solution

  • Starch solution (1% w/v), as an indicator

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Large beaker (at least twice the volume of the tribromide solution)

  • Stir bar and magnetic stir plate

  • pH paper or pH meter

  • Appropriate waste container, clearly labeled

Procedure:

  • Preparation: In a large beaker placed on a magnetic stir plate within a fume hood, dilute the tribromide solution with an equal volume of water. This helps to control the exothermic nature of the neutralization reaction. Add a stir bar to the beaker.

  • Neutralization: While stirring the diluted tribromide solution, slowly add a 10% (w/v) solution of sodium thiosulfate. The characteristic reddish-brown color of the tribromide solution will begin to fade. The reaction is as follows: Br₃⁻ + 2S₂O₃²⁻ → 3Br⁻ + S₄O₆²⁻

  • Endpoint Determination: Continue adding the sodium thiosulfate solution until the reddish-brown color completely disappears. To confirm the complete neutralization of the tribromide, add a few drops of a starch indicator solution. The absence of a blue-black color indicates that all the tribromide has been reduced.

  • pH Adjustment: After neutralization, the solution will likely be acidic. Slowly add sodium bicarbonate to neutralize the solution to a pH between 6.0 and 8.0. Monitor the pH using pH paper or a pH meter. Be cautious as the addition of bicarbonate to an acidic solution will cause gas evolution (carbon dioxide).

  • Final Disposal: Once the solution is neutralized and the pH is within the acceptable range, it can be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations. If local regulations prohibit drain disposal of the resulting bromide salts, the neutralized solution should be collected in a properly labeled hazardous waste container for pickup by a certified waste disposal company.

Data Presentation: Neutralization Reaction Summary

Parameter Value/Information
Reactant This compound (Br₃⁻)
Neutralizing Agent Sodium thiosulfate (Na₂S₂O₃)
Stoichiometry 1 mole Br₃⁻ reacts with 2 moles Na₂S₂O₃
Indicator Starch solution (1% w/v)
Final pH Target 6.0 - 8.0
Primary Byproducts Bromide ions (Br⁻), Tetrathionate ion (S₄O₆²⁻)

Disposal Plan Workflow

The following diagram illustrates the logical workflow for the safe disposal of this compound solutions.

Tribromide_Disposal_Workflow cluster_prep Preparation cluster_neutralization Neutralization cluster_final_disposal Final Disposal start Start: Tribromide Solution for Disposal ppe Don Appropriate PPE start->ppe hood Work in Fume Hood ppe->hood dilute Dilute Tribromide Solution hood->dilute add_thiosulfate Slowly Add Sodium Thiosulfate Solution dilute->add_thiosulfate check_color Observe Color Change (Red-Brown to Colorless) add_thiosulfate->check_color check_endpoint Test with Starch Indicator check_color->check_endpoint endpoint_no Color Persists? check_endpoint->endpoint_no endpoint_no->add_thiosulfate Continue Addition adjust_ph Adjust pH to 6.0-8.0 with Sodium Bicarbonate endpoint_no->adjust_ph Colorless check_regulations Check Local Regulations adjust_ph->check_regulations drain_disposal Dispose Down Drain with Copious Water check_regulations->drain_disposal Permitted waste_container Collect in Labeled Hazardous Waste Container check_regulations->waste_container Prohibited end End drain_disposal->end waste_container->end

Caption: Workflow for the safe neutralization and disposal of this compound solutions.

By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and compliance within their research and development activities.

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